5'-Isobromocriptine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H40BrN5O5 |
|---|---|
Molecular Weight |
654.6 g/mol |
IUPAC Name |
(6aR)-5-bromo-N-[(1S,2S,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18?,23-,24+,25+,31?,32+/m1/s1 |
InChI Key |
OZVBMTJYIDMWIL-WQUQBEPMSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Synthesis and Characterization of Bromocriptine Isomers: A Technical Overview
For researchers, scientists, and drug development professionals, the synthesis and characterization of ergot alkaloid derivatives such as bromocriptine and its isomers are of significant interest due to their potent dopaminergic activities. This technical guide provides a comprehensive overview of the available scientific information on the synthesis, characterization, and signaling pathways of bromocriptine, with a focus on the challenges in identifying specific isomers like the putative "5'-Isobromocriptine."
I. Synthesis of Bromocriptine: A Semisynthetic Approach
Bromocriptine, chemically known as 2-bromo-α-ergocryptine, is a semisynthetic derivative of the natural ergot alkaloid α-ergocryptine. The primary synthetic route involves the bromination of the indole nucleus of the ergoline scaffold.
Experimental Protocol: General Bromination of α-Ergocryptine
The following protocol is a generalized procedure based on patent literature and may require optimization for specific laboratory conditions and desired isomeric purity.
Materials:
-
α-Ergocryptine
-
N-Bromosuccinimide (NBS) or Dimethyl sulfoxide (DMSO) and Hydrogen Bromide (HBr)
-
Anhydrous, inert solvent (e.g., Dichloromethane, Acetonitrile)
-
Purification reagents (e.g., Silica gel for chromatography, recrystallization solvents)
Procedure:
-
Dissolve α-ergocryptine in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to a suitable temperature (e.g., 0°C to -10°C) to control the reaction rate and minimize side products.
-
Slowly add the brominating agent (e.g., a solution of NBS in the reaction solvent or a pre-formed DMSO-HBr complex). The stoichiometry of the brominating agent is critical and should be carefully controlled.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a solution of sodium thiosulfate).
-
Perform an aqueous workup to remove inorganic byproducts and unreacted reagents.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel or by recrystallization from an appropriate solvent system to isolate the desired bromocriptine isomer.
Note: The specific reaction conditions, including solvent, temperature, reaction time, and purification method, will significantly influence the yield and isomeric ratio of the final product. The synthesis of a specific isomer, such as a hypothetical "this compound," would likely require a stereoselective synthesis strategy or a sophisticated separation technique to isolate it from other isomers.
II. Characterization of Bromocriptine and its Isomers
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of bromocriptine and for separating its various isomers and impurities.
Table 1: Representative HPLC Parameters for Bromocriptine Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) |
| Detection | UV detector at a wavelength of approximately 300 nm |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25°C) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. For bromocriptine (C₃₂H₄₀BrN₅O₅), the expected monoisotopic mass is approximately 653.22 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure and stereochemistry of bromocriptine isomers. While specific NMR data for "this compound" is not available, analysis of the chemical shifts and coupling constants of the protons and carbons in the ergoline ring system and the peptide moiety would be crucial for its structural assignment.
III. Signaling Pathways of Bromocriptine
Bromocriptine and its isomers exert their pharmacological effects primarily through their interaction with dopamine receptors, particularly the D2 subtype.
Dopamine D2 Receptor Signaling Pathway
Bromocriptine acts as an agonist at dopamine D2 receptors, which are G protein-coupled receptors (GPCRs). Activation of D2 receptors initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effector proteins. This signaling pathway is crucial for the therapeutic effects of bromocriptine in conditions such as Parkinson's disease and hyperprolactinemia.
An In-depth Technical Guide on the Mechanism of Action of Bromocriptine
Disclaimer: This guide provides a detailed overview of the mechanism of action of Bromocriptine . Initial searches for "5'-Isobromocriptine" did not yield specific information, suggesting a possible typographical error. Given the similarity in names and the extensive research available on Bromocriptine, this document focuses on the latter compound.
Introduction
Bromocriptine is a semisynthetic ergot alkaloid derivative with potent dopaminergic activity.[1] It is clinically utilized in the management of hyperprolactinemia-associated dysfunctions, Parkinson's disease, and acromegaly.[1] This technical guide delineates the core mechanism of action of Bromocriptine, presenting quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways and relevant experimental workflows.
Primary Mechanism of Action
Bromocriptine's primary mechanism of action is its function as a potent agonist at the dopamine D2 receptors.[2] It also exhibits partial antagonist activity at dopamine D1 receptors.[2] The dopaminergic system is broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[3] Bromocriptine's therapeutic effects are predominantly mediated through its interaction with the D2-like family of receptors.[1]
Stimulation of the D2 receptors by Bromocriptine initiates a cascade of intracellular events, the most prominent of which is the inhibition of the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[3] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and subsequently influences downstream cellular processes, including hormone secretion and neurotransmission.[3]
In the context of hyperprolactinemia, Bromocriptine's agonism at D2 receptors on pituitary lactotrophs inhibits the synthesis and secretion of prolactin.[2] In Parkinson's disease, it stimulates postsynaptic D2 receptors in the striatum, compensating for the deficiency in endogenous dopamine.[2]
Beyond its primary action on dopamine receptors, Bromocriptine also interacts with various serotonin (5-HT) and adrenergic receptors, albeit with different affinities.[1] This broader receptor profile may contribute to its overall therapeutic effects and side-effect profile.
Quantitative Data: Receptor Binding Affinities
The binding affinity of Bromocriptine for various neurotransmitter receptors has been quantified in numerous studies. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The table below summarizes the reported Ki values for Bromocriptine at human dopamine and serotonin receptors.
| Receptor Subtype | Ki (nM) |
| Dopamine Receptors | |
| D1 | ~440 |
| D2 | ~8 |
| D3 | ~5 |
| D4 | ~290 |
| D5 | ~450 |
| Serotonin Receptors | |
| 5-HT1A | Agonist activity reported |
| 5-HT1B | Agonist activity reported |
| 5-HT1D | Agonist activity reported |
| 5-HT2A | Agonist activity reported |
| 5-HT2B | Partial agonist activity reported |
| 5-HT2C | Agonist activity reported |
Note: The Ki values are approximate and can vary depending on the experimental conditions. Data for serotonin receptors often describes functional activity rather than providing specific Ki values.
Signaling Pathway
The canonical signaling pathway initiated by Bromocriptine's binding to the dopamine D2 receptor is the inhibition of adenylyl cyclase. This G-protein coupled receptor (GPCR) is coupled to an inhibitory G-protein (Gi/o).
Experimental Protocols
The mechanism of action of Bromocriptine has been elucidated through various in vitro and in vivo experiments. Below are detailed methodologies for two key types of assays used to characterize its interaction with the D2 receptor.
This assay is used to determine the binding affinity (Ki) of Bromocriptine for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
a. Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist.
-
Unlabeled competitor: Bromocriptine.
-
Non-specific binding control: A high concentration of a potent D2 antagonist (e.g., Haloperidol or Butaclamol).
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
b. Procedure:
-
Reaction Setup: In each well of a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of Bromocriptine.
-
Total and Non-specific Binding: For total binding wells, no unlabeled competitor is added. For non-specific binding wells, a saturating concentration of a potent D2 antagonist is added.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Bromocriptine concentration. The IC50 value (the concentration of Bromocriptine that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay measures the functional consequence of Bromocriptine binding to the D2 receptor, specifically its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
a. Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Bromocriptine.
-
cAMP assay kit (e.g., based on HTRF, ELISA, or AlphaScreen technology).
-
Multi-well plates suitable for the chosen assay technology.
b. Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells into multi-well plates and grow them to the desired confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of Bromocriptine for a specific period.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels. This stimulation is performed in the continued presence of Bromocriptine.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the Bromocriptine concentration. The resulting dose-response curve will show a decrease in cAMP levels with increasing concentrations of Bromocriptine. The EC50 value (the concentration of Bromocriptine that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production) can be determined from this curve.
Conclusion
Bromocriptine's mechanism of action is primarily centered on its potent agonism at dopamine D2 receptors, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. This action underlies its therapeutic efficacy in a range of clinical conditions. Its interaction with other receptor systems further contributes to its pharmacological profile. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals working with this important therapeutic agent.
References
An In-depth Technical Guide on the Dopamine Receptor Binding Affinity of Bromocriptine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the dopamine receptor agonist, bromocriptine. It includes quantitative binding data, detailed experimental protocols for receptor binding assays, and diagrams of associated signaling pathways and experimental workflows.
A note on nomenclature: This document refers to bromocriptine. The user query specified "5'-Isobromocriptine," which may refer to a specific isomer. However, the available scientific literature and pharmacological data predominantly refer to "bromocriptine." The data herein pertains to the widely studied compound, bromocriptine mesylate.
Introduction to Bromocriptine and Dopamine Receptors
Bromocriptine is a semisynthetic ergot alkaloid derivative that is well-established as a potent dopamine receptor agonist.[1] It is used therapeutically in the management of conditions such as Parkinson's disease, hyperprolactinemia, and acromegaly.[1][2] Its mechanism of action is primarily through the stimulation of dopamine D2 receptors in the central nervous system.[2]
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are fundamental to many neurological processes, including motor control, motivation, reward, and cognitive function.[3][4] These receptors are classified into two main families based on their structure and signaling mechanisms: D1-like and D2-like receptors.[5]
-
D1-like Family (D1 and D5 receptors): These receptors typically couple to the Gαs/olf G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[]
-
D2-like Family (D2, D3, and D4 receptors): These receptors primarily couple to the Gαi/o G-protein, which inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[]
Bromocriptine's therapeutic effects and side-effect profile are directly related to its binding affinity and selectivity for these different dopamine receptor subtypes.
Dopamine Receptor Signaling Pathways
The differential coupling of dopamine receptor families to distinct G-proteins initiates divergent downstream signaling cascades. The D1-like pathway is generally excitatory, while the D2-like pathway is inhibitory. Understanding these pathways is crucial for contextualizing the effects of agonists like bromocriptine.
Quantitative Binding Affinity of Bromocriptine
The binding affinity of a ligand for a receptor is quantified by the dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The data presented below summarizes the Ki values of bromocriptine for the five human dopamine receptor subtypes.
| Receptor Subtype | Family | Ki (nM) |
| D1 | D1-like | ~440 |
| D2 | D2-like | ~8 |
| D3 | D2-like | ~5 |
| D4 | D2-like | ~290 |
| D5 | D1-like | ~450 |
| Table 1: Bromocriptine Binding Affinity (Ki) at Human Dopamine Receptors. Data sourced from Abcam product datasheet.[7] |
As the data indicates, bromocriptine displays a significantly higher affinity for the D2-like receptor family, with the highest affinity observed for the D3 and D2 subtypes.[7] This selectivity profile underpins its potent action as a D2-like agonist and its use in treating disorders related to the dopaminergic system.[7]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity constants (Ki) is typically achieved through competitive radioligand binding assays. This technique measures the ability of a non-radioactive test compound (the 'competitor', e.g., bromocriptine) to displace a radioactive ligand ('radioligand') that has a known high affinity for the target receptor.
The process involves preparing receptor-containing membranes, incubating them with a fixed concentration of radioligand and varying concentrations of the competitor compound, separating bound from unbound radioligand, and quantifying the radioactivity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Bromocriptine mesylate, D2-like dopamine receptor agonist (CAS 22260-51-1) | Abcam [abcam.com]
5'-Isobromocriptine: A Technical Guide to its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5'-Isobromocriptine, a brominated derivative of the ergot alkaloid. Due to the limited publicly available data for this compound, this document leverages extensive information on its parent compound, bromocriptine, and its commonly used salt, bromocriptine mesylate, as a surrogate to infer its physicochemical properties. The structural similarity between these compounds allows for a scientifically grounded estimation of the solubility and stability profile of this compound, providing a valuable resource for its handling, formulation, and analytical development.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. Based on the data available for bromocriptine mesylate, the following provides an expected solubility profile for this compound in various solvents.
Solubility in Organic Solvents
This compound is anticipated to exhibit good solubility in polar organic solvents. This is crucial for the preparation of stock solutions for in vitro and in vivo studies.
| Solvent | Solubility of Bromocriptine Mesylate | Reference |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (133.2 mM) | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2][3] |
| Ethanol | ~5 mg/mL | [2][3] |
| Methanol | Freely soluble | [4][5] |
Aqueous Solubility
The aqueous solubility of bromocriptine mesylate is known to be low and pH-dependent, a characteristic likely shared by this compound.[5] It is practically insoluble in water.[4][5] For aqueous applications, a common practice is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[2][3]
| Aqueous Medium | Solubility of Bromocriptine Mesylate | Reference |
| Water | Practically insoluble | [4][5] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [2] |
The increased solubility in acidic media is attributed to the basic nature of the bromocriptine molecule, which becomes protonated at lower pH values.[5]
Stability Profile
Understanding the stability of this compound is essential for ensuring its quality, efficacy, and safety throughout its shelf life. The stability of bromocriptine is influenced by temperature, light, and pH.
Solid-State Stability
As a crystalline solid, bromocriptine mesylate is relatively stable when stored under appropriate conditions.
| Condition | Stability of Bromocriptine Mesylate | Reference |
| Storage at -20°C | ≥ 4 years | [3] |
| Storage at 25°C ± 2°C / 60% ± 5% RH | Stable for extended periods with proper packaging | [6] |
Solution Stability
The stability of bromocriptine in solution is a critical consideration for experimental work and liquid formulations. Aqueous solutions are particularly susceptible to degradation and it is recommended not to store them for more than one day.[2][3]
Degradation Pathways
Bromocriptine is known to be sensitive to light and alkaline conditions.[4][7] The primary degradation product is its epimer at the C-8 position, bromocriptinine.[4] Exposure to light can lead to photodegradation, and alkaline hydrolysis can also occur.[7]
Experimental Protocols
The following sections detail standardized experimental protocols that can be employed to determine the specific solubility and stability profile of this compound.
Solubility Determination
A common method for determining the solubility of a compound is the shake-flask method.
References
- 1. selleckchem.com [selleckchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. JP2021500357A - Improved bromocriptine formulation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Bromocriptine
A Note on 5'-Isobromocriptine: Extensive literature searches did not yield specific pharmacokinetic or metabolic data for a compound named "this compound." It is presumed that this may be a typographical error or a reference to a specific, less common salt or isomer of bromocriptine. This document, therefore, focuses on the well-characterized pharmacokinetics and metabolism of bromocriptine.
Introduction
Bromocriptine is a semi-synthetic ergot alkaloid derivative that acts as a potent dopamine D2 receptor agonist. It is utilized in the management of a variety of conditions, including hyperprolactinemia, acromegaly, Parkinson's disease, and type 2 diabetes mellitus. A thorough understanding of its pharmacokinetic and metabolic profile is crucial for its safe and effective clinical use. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion of bromocriptine, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics
The pharmacokinetic profile of bromocriptine is characterized by rapid but incomplete absorption, high plasma protein binding, extensive first-pass metabolism, and elimination primarily through the biliary route.
Absorption
Following oral administration, bromocriptine is rapidly absorbed from the gastrointestinal tract. However, due to significant first-pass metabolism, the absolute bioavailability is relatively low.
Table 1: Pharmacokinetic Parameters of Bromocriptine Following a Single Oral Dose in Healthy Volunteers
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 1 - 3 hours | [1][2] |
| Cmax (Peak Plasma Concentration) | 465 ± 226 pg/mL (after a 5 mg dose) | [1] |
| Elimination Half-life (t½) | Approximately 3 - 4.85 hours | [1] |
| Protein Binding | 90 - 96% (primarily to albumin) | [3] |
| Volume of Distribution (Vd) | Approximately 61 L | [4] |
Distribution
Bromocriptine is highly bound to plasma proteins, predominantly albumin, with a binding percentage ranging from 90% to 96%.[3] This extensive binding limits the concentration of free drug available to exert its pharmacological effects. The volume of distribution is approximately 61 L, indicating that the drug is distributed into the tissues.[4]
Metabolism
Bromocriptine undergoes extensive first-pass metabolism in the liver. The primary enzyme responsible for its biotransformation is Cytochrome P450 3A4 (CYP3A4).[3] The main metabolic pathways include:
-
Hydrolysis of the amide bond: This cleavage results in the formation of lysergic acid and a peptide moiety.
-
Hydroxylation of the proline ring: This is another major metabolic transformation.
The resulting metabolites are largely considered to be inactive.
Excretion
The primary route of excretion for bromocriptine and its metabolites is via the bile into the feces. A smaller portion is excreted in the urine.
Experimental Protocols
The following section details a representative experimental protocol for the quantification of bromocriptine in human plasma, a critical procedure in pharmacokinetic studies.
Quantification of Bromocriptine in Human Plasma by LC-MS/MS
Objective: To determine the concentration of bromocriptine in human plasma samples.
Methodology: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed.
Sample Preparation:
-
Solid Phase Extraction (SPE): A 1 mL aliquot of human plasma is subjected to SPE.
-
Cartridge: Oasis MCX cartridges are typically used for extraction.
-
Elution: The analyte is eluted from the cartridge.
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent.
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., Symmetry C18, 2.1 mm x 100 mm, 3.5 µm).[5]
-
Mobile Phase: A mixture of acetonitrile, water, and formic acid (e.g., 25:75:0.1, v/v/v).[5]
-
Flow Rate: 250 µL/min.[5]
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for bromocriptine and an internal standard are monitored for quantification.
Validation Parameters:
-
Linearity: The method should be linear over a defined concentration range (e.g., 2-500 pg/mL).[5]
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be quantified with acceptable accuracy and precision (e.g., 2 pg/mL).[5]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte.
Visualizations
Bromocriptine Pharmacokinetic Pathway
Caption: Overview of Bromocriptine Pharmacokinetics.
Experimental Workflow for Bromocriptine Quantification
Caption: Workflow for Bromocriptine Quantification.
Bromocriptine Metabolism by CYP3A4
Caption: Bromocriptine Metabolism via CYP3A4.
Conclusion
Bromocriptine exhibits a complex pharmacokinetic profile dominated by extensive first-pass metabolism, which significantly influences its bioavailability. The primary metabolic pathway is mediated by CYP3A4, leading to the formation of inactive metabolites that are predominantly excreted in the feces. The information and protocols presented in this guide provide a comprehensive resource for professionals involved in the research and development of dopaminergic agonists and related compounds. A thorough understanding of these pharmacokinetic and metabolic characteristics is essential for optimizing therapeutic regimens and ensuring patient safety.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. Bromocriptine | C32H40BrN5O5 | CID 31101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Sensitive method for the quantitative determination of bromocriptine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of 5'-Isobromocriptine
An In-Depth Technical Guide to the Discovery and History of Bromocriptine
A Note on Terminology: This document provides a comprehensive overview of bromocriptine . An extensive search of scientific literature and chemical databases did not yield any results for a compound named "5'-Isobromocriptine." It is highly probable that "this compound" is a misnomer for bromocriptine, which is chemically known as 2-bromo-α-ergocryptine. The information herein pertains to bromocriptine.
Introduction
Bromocriptine is a semi-synthetic ergot alkaloid derivative that has been a cornerstone in the treatment of various endocrine and neurological disorders for decades.[1][2] As a potent dopamine D2 receptor agonist, its primary mechanism of action involves mimicking the effects of dopamine in the brain and other tissues.[2] This activity has led to its successful application in managing conditions characterized by hyperprolactinemia, Parkinson's disease, and acromegaly.[2][3] More recently, a quick-release formulation has also been approved for the treatment of type 2 diabetes. This guide provides a detailed exploration of the discovery, synthesis, mechanism of action, and pharmacological profile of bromocriptine, intended for researchers, scientists, and drug development professionals.
Discovery and History
The journey of bromocriptine began in the laboratories of Sandoz (now Novartis) in 1965.[4] Building on their extensive research into ergot alkaloids, a class of compounds produced by the fungus Claviceps purpurea, scientists at Sandoz synthesized a series of new derivatives.[5] Bromocriptine, initially designated as CB-154, emerged from these efforts.[4] The key synthetic step involved the bromination of the natural ergot alkaloid α-ergocryptine.[4][5]
The first publication detailing the properties of bromocriptine appeared in 1968, and it was patented in the same year.[4] Following successful clinical trials, it was first approved for medical use in 1975 and marketed under the trade name Parlodel®.[4] Its initial indications were for the treatment of conditions associated with high levels of the hormone prolactin (hyperprolactinemia), such as amenorrhea, infertility, and galactorrhea.[2][3] Subsequently, its therapeutic applications expanded to include Parkinson's disease and acromegaly.[2][3] In 2009, a quick-release formulation of bromocriptine was approved by the FDA for the management of type 2 diabetes.[4]
Synthesis of Bromocriptine
Bromocriptine is a semi-synthetic compound derived from the naturally occurring ergot alkaloid α-ergocryptine.[4][5] The core of its synthesis is the selective bromination of the indole nucleus of the α-ergocryptine molecule.[5]
General Synthetic Pathway
The synthesis of bromocriptine (2-bromo-α-ergocryptine) is achieved through the bromination of α-ergocryptine.[5] A common method employs N-bromosuccinimide (NBS) as the brominating agent.[4] The reaction is typically carried out in a suitable solvent, leading to the addition of a bromine atom at the C2 position of the indole ring system of the ergoline structure.
A patented method describes the bromination of α-ergocryptine using a dimethylsulphoxide-hydrogen bromide mixture with a very low water content.[6] Following the bromination step, the resulting 2-bromo-α-ergocryptine can be converted to its mesylate salt, a common pharmaceutical formulation, by reacting it with methanesulfonic acid.[6][7]
Mechanism of Action and Signaling Pathways
Bromocriptine's therapeutic effects are primarily mediated through its potent agonist activity at dopamine D2 receptors.[2] It also interacts with other dopamine receptor subtypes, as well as with various serotonin and adrenergic receptors, though with lower affinity.[4]
Dopamine D2 Receptor Signaling
In the tuberoinfundibular pathway of the brain, which connects the hypothalamus to the pituitary gland, dopamine acts as a natural inhibitor of prolactin secretion from lactotrophic cells in the anterior pituitary.[2] By stimulating the D2 receptors on these cells, bromocriptine mimics this inhibitory action, leading to a reduction in prolactin levels.[2]
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase via the inhibitory G protein, Gαi. The signaling cascade initiated by bromocriptine binding to the D2 receptor is as follows:
-
Receptor Binding: Bromocriptine binds to and activates the dopamine D2 receptor.
-
G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gαi protein, causing the dissociation of the Gαi and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to decreased protein kinase A (PKA) activity, which in turn modulates the expression of prolactin genes and inhibits prolactin exocytosis.[2]
In the context of Parkinson's disease, bromocriptine's agonism at D2 receptors in the nigrostriatal pathway helps to compensate for the deficiency of dopamine in this brain region, thereby improving motor control.[2]
Quantitative Pharmacological Data
The affinity of bromocriptine for various neurotransmitter receptors has been quantified through radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating higher affinity.
| Receptor | Ki (nM) |
| Dopamine Receptors | |
| D1 | ~440 - 1659 |
| D2 | ~8 - 12.2 |
| D3 | ~5 - 12.2 |
| D4 | ~59.7 - 290 |
| D5 | ~450 - 1691 |
| Serotonin Receptors | |
| 5-HT1A | Data varies |
| 5-HT1B | Data varies |
| 5-HT1D | Data varies |
| 5-HT2A | Data varies |
| 5-HT2B | Data varies |
| Adrenergic Receptors | |
| α1A | Data varies |
| α2A | Data varies |
Note: Ki values can vary between studies depending on the experimental conditions, tissue preparation, and radioligand used.
Clinical Efficacy Data
Hyperprolactinemia: Clinical trials have consistently demonstrated the high efficacy of bromocriptine in reducing prolactin levels.
-
In a study of hyperprolactinemic women, a single injection of a long-acting formulation of bromocriptine (25, 50, or 100 mg) resulted in normalization of serum prolactin levels in 19 out of 21 patients.[8]
-
For patients receiving the 100 mg dose, prolactin levels remained within the normal range for up to 60 days in a majority of subjects.[8]
-
Bromocriptine has been shown to restore ovulation in 80-90% of women with hyperprolactinemia-induced infertility and to reduce the size of prolactin-secreting tumors (prolactinomas) in approximately 70% of cases.[9]
Parkinson's Disease:
-
In a double-blind, placebo-controlled trial in patients with Parkinson's disease, bromocriptine treatment resulted in a significant reduction in total disability and akinesia scores.[1]
-
The mean optimal dosage in this study was found to be 26 mg daily.[1]
-
A 3-year comparative study with ropinirole showed that both drugs were effective in the early treatment of Parkinson's disease, with sustained improvements in motor scores.[10]
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol provides a general framework for determining the binding affinity of a test compound like bromocriptine for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from a cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity D2 receptor antagonist, such as [³H]-Spiperone or [³H]-Raclopride.
-
Test compound: Bromocriptine.
-
Non-specific binding control: A high concentration of a non-radiolabeled D2 receptor antagonist (e.g., haloperidol or sulpiride).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in a suitable buffer and centrifuge to pellet the cell membranes. Wash the membranes and resuspend in the assay buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + a high concentration of non-labeled antagonist.
-
Competitive Binding: Cell membranes + radioligand + varying concentrations of bromocriptine.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the bromocriptine concentration.
-
Determine the IC₅₀ value (the concentration of bromocriptine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Bromocriptine stands as a significant achievement in the field of medicinal chemistry and pharmacology. Its discovery and development by Sandoz provided a powerful therapeutic tool for a range of challenging medical conditions. As a semi-synthetic derivative of a natural product, its history underscores the importance of natural sources in drug discovery. The primary mechanism of action, centered on dopamine D2 receptor agonism, has been well-elucidated and continues to be a subject of research, particularly in the context of its more recently discovered metabolic effects. The extensive body of quantitative data on its pharmacology provides a solid foundation for its clinical use and for the development of new drugs targeting the dopaminergic system. This in-depth guide serves as a valuable resource for professionals in the field, encapsulating the key technical aspects of bromocriptine's journey from a laboratory curiosity to a widely used therapeutic agent.
References
- 1. Bromocriptine treatment in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bromocriptine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Bromocriptine - Wikipedia [en.wikipedia.org]
- 5. [Synthesis and properties of bromocriptine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CA1256103A - PROCESS FOR THE PREPARATION OF 2-BROMO-.alpha.- ERGOCRYPTINE - Google Patents [patents.google.com]
- 7. CN112521407A - Preparation of bromocriptine mesylate - Google Patents [patents.google.com]
- 8. Efficacy of a new long-acting injectable form of bromocriptine in hyperprolactinaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A 3-year randomized trial of ropinirole and bromocriptine in early Parkinson's disease. The 053 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
5'-Isobromocriptine: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Isobromocriptine is a stereoisomer of bromocriptine, a well-established semisynthetic ergot alkaloid derivative used in the management of hyperprolactinemia, Parkinson's disease, and type 2 diabetes. As an isomer, this compound shares the same molecular formula and weight as bromocriptine but differs in the three-dimensional arrangement of its atoms. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, with a focus on data relevant to researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The defining structural feature of this compound is the epimerization at the 5' carbon of the proline residue within the peptide moiety of the molecule. This subtle change in stereochemistry can have significant implications for the molecule's overall shape, polarity, and interaction with biological targets.
Table 1: Physicochemical Properties of this compound and Bromocriptine
| Property | This compound | Bromocriptine |
| CAS Number | 68944-89-8[1] | 25614-03-3 |
| Molecular Formula | C₃₂H₄₀BrN₅O₅[1] | C₃₂H₄₀BrN₅O₅ |
| Molecular Weight | 654.61 g/mol [1] | 654.6 g/mol |
| IUPAC Name | (5'α)-2-Bromo-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)ergotaman-3',6',18-trione | (5'α)-2-Bromo-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)ergotaman-3',6',18-trione |
| Melting Point | Data not available | 192-196 °C (mesylate salt) |
| Solubility | Data not available | Practically insoluble in water; soluble in methanol and ethanol |
| pKa | Data not available | 4.9 (mesylate salt) |
Experimental Protocols
Detailed experimental protocols for the specific synthesis or isolation of this compound are not extensively reported in publicly available literature. However, it is understood to be an epimer of bromocriptine. The synthesis of bromocriptine itself involves the bromination of α-ergocryptine. It is plausible that this compound could be formed as a minor byproduct during this synthesis or through epimerization under certain conditions.
General Synthetic Approach for Bromocriptine (Potential source of this compound):
The synthesis of bromocriptine is achieved through the bromination of α-ergokryptine, a natural ergot alkaloid.
Caption: General synthesis of bromocriptine and potential formation of this compound.
Analytical Method for Bromocriptine and its Impurities:
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of bromocriptine and the detection of related substances, including potential isomers like this compound.
Caption: A typical experimental workflow for the HPLC analysis of bromocriptine and its isomers.
Pharmacological Properties and Mechanism of Action
The pharmacological properties of this compound have not been extensively characterized in comparison to its parent compound, bromocriptine. However, given its structural similarity, it is hypothesized to act as a dopamine D2 receptor agonist. The affinity and potency of this compound for the D2 receptor and other potential targets remain to be fully elucidated.
Bromocriptine's primary mechanism of action involves the stimulation of postsynaptic dopamine D2 receptors in the tuberoinfundibular pathway, which leads to the inhibition of prolactin secretion from the anterior pituitary gland. In the nigrostriatal pathway, its D2 receptor agonism is responsible for its therapeutic effects in Parkinson's disease.
Caption: Hypothesized signaling pathway of this compound via the Dopamine D2 receptor.
Conclusion
This compound is a stereoisomer of bromocriptine with a confirmed molecular formula and CAS number. While its existence is documented, a comprehensive public dataset on its specific physicochemical properties, detailed synthetic and analytical protocols, and a comparative pharmacological profile is currently lacking. Further research is necessary to fully elucidate the unique characteristics of this isomer and to determine its potential therapeutic relevance and impurity profile in bromocriptine-based drug products. The information and diagrams provided in this guide serve as a foundational resource for scientists and researchers interested in exploring this specific ergot alkaloid derivative.
References
An In-depth Technical Guide to the Potential Therapeutic Targets of Bromocriptine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of bromocriptine, a semi-synthetic ergot alkaloid derivative. While traditionally recognized for its potent agonism at dopamine D2 receptors, emerging research has unveiled a broader spectrum of molecular interactions, suggesting novel therapeutic avenues. This document delineates the established and potential therapeutic targets of bromocriptine, presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows. The primary objective is to equip researchers and drug development professionals with a thorough understanding of bromocriptine's mechanism of action to facilitate further investigation and therapeutic innovation.
Core Therapeutic Target: Dopamine D2 Receptor
Bromocriptine's primary mechanism of action is as a potent and selective agonist at the D2-like dopamine receptors (D2, D3, and D4). This interaction is foundational to its established therapeutic applications in managing conditions such as hyperprolactinemia, Parkinson's disease, acromegaly, and type 2 diabetes.[1][2] Bromocriptine also functions as a partial antagonist at the dopamine D1 receptor.[1]
Dopamine Receptor Binding Affinities and Functional Activity
The following table summarizes the binding affinities (Ki) and functional activities (pKi, pEC50, IC50) of bromocriptine at various dopamine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference |
| Dopamine D1 | ~440 nM | Partial Antagonist | |
| Dopamine D2 | ~8 nM | pKi: 8.05 | [3] |
| pEC50: 8.15 ([35S]-GTPγS binding) | [3] | ||
| Dopamine D3 | ~5 nM | Potent Agonist | |
| Dopamine D4 | ~290 nM | ||
| Dopamine D5 | ~450 nM |
D2 Receptor Signaling Pathway
Activation of the D2 receptor by bromocriptine initiates a cascade of intracellular events primarily mediated by the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Expanded Therapeutic Targets: Serotonin and Adrenergic Receptors
Beyond its dopaminergic activity, bromocriptine interacts with a range of serotonin (5-HT) and adrenergic receptors.[4] These interactions, while less potent than its D2 receptor agonism, may contribute to its overall therapeutic profile and side effects.
Serotonin and Adrenergic Receptor Interactions
| Receptor Subtype | Interaction Type | Binding Affinity/Functional Activity | Reference |
| 5-HT1A | Agonist | - | [5] |
| 5-HT1B | Agonist | - | [5] |
| 5-HT1D | Agonist | - | [5] |
| 5-HT2A | Agonist | - | [5] |
| 5-HT2B | Partial Agonist/Antagonist | - | [4] |
| 5-HT2C | Agonist | - | [5] |
| α1A-adrenoceptor | - | pKi: 8.55 | [6] |
| α2A-adrenoceptor | Antagonist | - | [5] |
| α2B-adrenoceptor | Antagonist | pIC50: 6.28 | [5][6] |
| α2C-adrenoceptor | Antagonist | - | [5] |
Novel and Investigational Therapeutic Targets
Recent research has identified novel molecular targets for bromocriptine that may open new avenues for its therapeutic application.
GLT1 Glutamate Transporter
Bromocriptine has been found to inhibit the release of glutamate by reversing the function of the GLT1 (EAAT2) glutamate transporter. This action could be neuroprotective in conditions associated with glutamate excitotoxicity.
Neuronal Nitric Oxide Synthase (nNOS)
Bromocriptine is a potent inhibitor of neuronal nitric oxide synthase (nNOS) with an IC50 of 10 µM.[3] This inhibition of nNOS may contribute to some of its therapeutic effects by modulating nitric oxide signaling pathways in the nervous system.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of bromocriptine.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.[7]
-
-
Assay Procedure:
-
In a 96-well plate, membrane preparations (e.g., 50-120 µg protein) are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (bromocriptine).
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[7]
-
The reaction is terminated by rapid vacuum filtration through a filter mat (e.g., 0.3% PEI-presoaked GF/C filters), which traps the membranes with bound radioligand.[7]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of bromocriptine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
[35S]-GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.
-
Principle: In the inactive state, a G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]-GTPγS, which accumulates on the activated Gα subunit.[8]
-
Assay Procedure:
-
Cell membranes expressing the receptor of interest are pre-incubated with GDP and varying concentrations of the test agonist (bromocriptine) in an assay buffer.[3]
-
The reaction is initiated by the addition of [35S]-GTPγS.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 20-60 minutes).[3][9]
-
The reaction is terminated by rapid filtration, and the amount of bound [35S]-GTPγS is quantified by scintillation counting.[3][8]
-
-
Data Analysis:
-
Basal binding is measured in the absence of an agonist.
-
Agonist-stimulated binding is measured at each concentration of bromocriptine.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined by non-linear regression analysis.[8]
-
cAMP Accumulation Assay
This assay is used to determine the effect of a GPCR ligand on the intracellular levels of cyclic AMP (cAMP). For Gi-coupled receptors like D2, the assay typically measures the inhibition of forskolin-stimulated cAMP production.
-
Cell Culture and Plating:
-
Cells stably expressing the receptor of interest (e.g., CHO-D2L cells) are cultured to an appropriate confluency.
-
Cells are seeded into 96-well plates and incubated overnight.[10]
-
-
Assay Procedure:
-
The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with a cAMP-inducing agent (e.g., 10 µM forskolin) in the presence of varying concentrations of the test compound (bromocriptine).[11]
-
The plates are incubated for a specific time (e.g., 15-30 minutes) at 37°C.[10]
-
The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA).[10]
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP in each sample is determined from the standard curve.
-
The IC50 value (the concentration of bromocriptine that causes 50% inhibition of forskolin-stimulated cAMP production) is calculated using non-linear regression.
-
Conclusion and Future Directions
Bromocriptine's pharmacological profile is more complex than a simple D2 receptor agonist. Its interactions with a multitude of other receptors, including various serotonin and adrenergic subtypes, as well as its effects on the GLT1 glutamate transporter and neuronal nitric oxide synthase, present a landscape of potential therapeutic targets that warrant further investigation. A deeper understanding of the functional consequences of these off-target activities could lead to the repositioning of bromocriptine for new clinical indications and the development of novel therapeutics with improved selectivity and efficacy. Future research should focus on elucidating the precise signaling pathways modulated by bromocriptine at these secondary targets and exploring their physiological and pathological relevance in preclinical models.
References
- 1. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bromocriptine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Bromocriptine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. bromocriptine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
Early-Stage Research on Bromocriptine for Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the early-stage research on bromocriptine for the treatment of Parkinson's disease. As specific research on "5'-Isobromocriptine" is not publicly available, this document focuses on the wealth of data available for its parent compound, bromocriptine, a well-established dopamine agonist. This guide summarizes key preclinical and early clinical findings, including quantitative data on receptor binding and pharmacokinetics, detailed experimental protocols for common animal models, and a visualization of its mechanism of action.
Quantitative Preclinical and Early Clinical Data
The following tables summarize the key quantitative data from preclinical and early clinical studies of bromocriptine.
Table 1: Receptor Binding Affinity of Bromocriptine
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Dopamine D2 | 8.05 ± 0.2 |
| Dopamine D3 | ~5 |
| Dopamine D4 | ~290 |
| Dopamine D1 | ~440 |
| Dopamine D5 | ~450 |
Table 2: Preclinical Pharmacokinetics of Bromocriptine in Rats
| Parameter | Value |
| Oral Bioavailability | 6% |
| Absorption | Rapid but incomplete (32-40%) |
| Metabolism | Extensive first-pass metabolism |
| Primary Site of Biotransformation | Liver |
| Elimination | Almost exclusively via metabolism and biliary excretion |
Table 3: Early-Stage Clinical Trial Data in Parkinson's Disease Patients
| Study Design | Dose | Key Findings |
| Single-blind, placebo-controlled | Up to 20 mg/day for 9 months | Significant reduction in Northwestern University Disability Scale and Columbia University Rating Scale scores compared to baseline and placebo.[1] |
Experimental Protocols: 6-Hydroxydopamine (6-OHDA)-Induced Rat Model of Parkinson's Disease
The 6-OHDA-lesioned rat is a widely used animal model to study the pathophysiology of Parkinson's disease and to evaluate the efficacy of potential therapeutic agents.
Animal Model Induction
-
Animal Preparation: Adult male rats (e.g., Sprague-Dawley or Wistar) are anesthetized using an appropriate anesthetic agent (e.g., isoflurane). The head is shaved and the animal is placed in a stereotaxic frame.
-
Stereotaxic Surgery: A midline incision is made on the scalp to expose the skull. A small burr hole is drilled over the target brain region, typically the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc).
-
6-OHDA Injection: A solution of 6-hydroxydopamine hydrochloride (typically 2-4 μg/μL in saline with 0.02% ascorbic acid to prevent oxidation) is slowly infused into the target area using a microsyringe. The coordinates for injection are determined from a rat brain atlas.
-
Post-operative Care: After the injection, the needle is left in place for a few minutes to allow for diffusion of the neurotoxin before being slowly withdrawn. The scalp is sutured, and the animal is allowed to recover from anesthesia. Post-operative analgesics and supportive care are provided.
Behavioral Assessment: Apomorphine-Induced Rotation Test
-
Acclimatization: Several weeks after the 6-OHDA lesion, rats are allowed to acclimatize to the testing environment (e.g., a circular arena).
-
Drug Administration: The dopamine agonist apomorphine is administered subcutaneously (typically 0.05-0.5 mg/kg).
-
Data Recording: The animal's rotational behavior (full 360° turns) is recorded for a set period (e.g., 30-60 minutes) using an automated rotometer system.
-
Data Analysis: The net number of contralateral rotations (turns away from the lesioned side) is quantified. A significant increase in contralateral rotations is indicative of a successful lesion and is used as a baseline to assess the efficacy of therapeutic interventions. Treatment with an effective dopamine agonist like bromocriptine is expected to reduce the number of apomorphine-induced rotations.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
The primary mechanism of action of bromocriptine in Parkinson's disease is its agonist activity at dopamine D2 receptors. The following diagram illustrates the key downstream signaling events following receptor activation.
Preclinical Experimental Workflow for a Dopamine Agonist
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a dopamine agonist like bromocriptine for Parkinson's disease.
Conclusion
Early-stage research on bromocriptine has been instrumental in establishing the therapeutic potential of dopamine D2 receptor agonists for Parkinson's disease. Preclinical studies using models such as the 6-OHDA-lesioned rat have consistently demonstrated its efficacy in reversing motor deficits. While detailed quantitative data from these early in-vivo studies are not always readily available in consolidated formats, the collective evidence supports its mechanism of action and therapeutic benefit. Further research into more selective dopamine receptor agonists continues to build upon the foundational knowledge gained from studies on bromocriptine. This guide provides a snapshot of the core preclinical and early clinical data that have paved the way for the clinical use of bromocriptine and the development of newer generations of dopamine agonists for Parkinson's disease.
References
CAS number and molecular weight of 5'-Isobromocriptine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-Isobromocriptine, an active pharmaceutical ingredient of significant interest. This document outlines its chemical properties, mechanism of action, and relevant experimental methodologies, presented in a format tailored for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Parameter | Value | Reference |
| CAS Number | 68944-89-8 | [1] |
| Molecular Formula | C₃₂H₄₀BrN₅O₅ | [1] |
| Molecular Weight | 654.61 g/mol | [1] |
Mechanism of Action: Dopamine D2 Receptor Agonism
This compound, an isomer of the well-characterized compound bromocriptine, is a potent dopamine D2 receptor agonist. Its primary pharmacological effect is mediated through the activation of these receptors, which are G protein-coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi/o).
The binding of this compound to the dopamine D2 receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA) and downstream signaling pathways, including the regulation of calcium ion channels. This cascade of events is central to the therapeutic effects of dopamine D2 receptor agonists.
Beyond its primary mechanism, evidence from studies on the closely related bromocriptine suggests potential neuroprotective effects. These may be mediated through the activation of the Nrf2-PI3K/Akt signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of the dopamine D2 receptor.
References
An In-Depth Technical Guide to the Safety and Toxicology of Bromocriptine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and toxicology profile of bromocriptine, a potent dopamine D2 receptor agonist. The information is compiled from a range of non-clinical studies and is intended to support research and drug development activities.
Acute Toxicity
Acute toxicity studies in animals have established the median lethal dose (LD50) of bromocriptine, providing an indication of its short-term toxicity.
| Species | Route of Administration | LD50 Value |
| Mouse | Oral | >800 mg/kg |
| Rat | Intravenous | 72 mg/kg |
| Rabbit | Oral | >1000 mg/kg |
| Rabbit | Intravenous | 12 mg/kg |
Experimental Protocol: Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 423)
-
Test Animals: Female Wistar rats, typically young adults.
-
Housing and Acclimation: Animals are housed in controlled conditions with a 12-hour light/dark cycle and provided with standard laboratory chow and water ad libitum. An acclimation period of at least 5 days is allowed before dosing.
-
Fasting: Animals are fasted overnight (feed, but not water, is withheld) prior to administration of the test substance.
-
Dose Administration: A single dose of bromocriptine, suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage. The volume administered is typically 1-2 mL/kg body weight.
-
Dose Levels: A step-wise procedure is used, starting with a dose expected to produce some signs of toxicity. Subsequent dose levels are adjusted based on the observed effects.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, and autonomic signs), and body weight changes at specified intervals for at least 14 days post-dosing.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Sub-chronic and Chronic Toxicity
Repeated-dose toxicity studies are crucial for evaluating the potential adverse effects of a substance following prolonged exposure.
| Species | Duration | Route of Administration | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| Rat | 90-day | Oral (gavage) | 0, 125, 250, 500 | Salivation, acinar cell apoptosis, submucosal edema and inflammation in the glandular stomach, retinal atrophy at the highest dose. Decreased hematological parameters at 250 and 500 mg/kg. | < 125 |
| Rat | 53-week | Oral (in-feed) | 0, 5, 20, 82 | Increased adrenal weights and decreased pituitary weights in females at 5 mg/kg. Endometrial squamous metaplasia at higher doses. | < 5 |
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)
-
Test Animals: Young, healthy Sprague-Dawley rats (an equal number of males and females).
-
Group Size: At least 10 animals per sex per dose group.
-
Dose Administration: The test substance is administered daily by oral gavage or in the diet for 90 days.
-
Dose Levels: At least three dose levels plus a control group are used. Dose selection is based on the results of shorter-term studies.
-
Clinical Observations: Detailed clinical observations are made at least once daily. Body weight and food consumption are recorded weekly. Ophthalmoscopy is performed prior to the study and at termination.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at termination.
-
Pathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on a comprehensive list of tissues from all animals in the control and high-dose groups, and on any gross lesions and target organs from all other animals.
Caption: Dopamine D2 receptor signaling pathway activated by bromocriptine.
The binding of bromocriptine to the D2 receptor activates an inhibitory G-protein (Gi/o). The activated Gα subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP prevents the activation of Protein Kinase A (PKA), thereby altering the phosphorylation of downstream target proteins and resulting in the cellular response.
.dot
Caption: Relationship between bromocriptine's mechanism and its effects.
Summary and Conclusion
Bromocriptine exhibits a well-characterized safety and toxicology profile. Its primary mechanism of action, dopamine D2 receptor agonism, is responsible for both its therapeutic effects and some of its adverse effects. The available non-clinical data indicate that bromocriptine is not genotoxic. Carcinogenicity findings in rats (uterine tumors) are considered to be species-specific and related to the hormonal effects of the drug in this species. Reproductive and developmental toxicity studies have identified a potential for adverse effects, particularly at higher doses. This technical guide provides a foundational understanding of the non-clinical safety of bromocriptine to inform further research and development.
Review of Literature: 5'-Isobromocriptine and Related Compounds
A comprehensive analysis of available scientific literature reveals no specific research or data on a compound identified as "this compound." Extensive searches of chemical and biomedical databases have not yielded any synthesis protocols, pharmacological data, or clinical studies pertaining to this specific molecule. The nomenclature suggests a potential isomeric relationship with bromocriptine, a well-characterized ergot derivative. However, without published literature, any discussion of "this compound" would be purely speculative.
Therefore, this review will focus on the extensively studied and clinically significant parent compound, Bromocriptine , and its related derivatives. Bromocriptine serves as a foundational dopamine agonist with a rich history of therapeutic application and scientific investigation.
In-Depth Technical Guide on Bromocriptine
This guide provides a comprehensive overview of bromocriptine for researchers, scientists, and drug development professionals. It details its pharmacological profile, therapeutic applications, and the experimental methodologies used to elucidate its mechanism of action.
Introduction to Bromocriptine
Bromocriptine is a semi-synthetic ergot alkaloid derivative that primarily functions as a potent agonist at dopamine D2 receptors.[1][2][3] It also exhibits partial agonist or antagonist activity at other dopamine receptor subtypes, as well as at serotonin and adrenergic receptors.[2] Chemically, it is 2-bromo-alpha-ergocryptine, a derivative of the natural ergot alkaloid ergocryptine.[2][4] First patented in 1968 and approved for medical use in 1975, bromocriptine has been utilized in the treatment of a range of conditions.[2]
Therapeutically, bromocriptine is indicated for the management of hyperprolactinemia-associated dysfunctions, pituitary tumors, Parkinson's disease, acromegaly, and as an adjunct therapy for type 2 diabetes.[2][3] Its primary mechanism of action involves the stimulation of central dopaminergic receptors, leading to the inhibition of prolactin secretion from the pituitary gland.[1][3][4]
Pharmacological Data
The following table summarizes key quantitative data related to the pharmacological activity of bromocriptine.
| Parameter | Value | Receptor Target(s) | Comments | Reference |
| Binding Affinity (Ki) | ||||
| 2.9 nM | D2 | High affinity | [5] | |
| 4.7 nM | D3 | High affinity | [5] | |
| 5.2 nM | 5-HT1A | High affinity | [5] | |
| 6.8 nM | α1A | High affinity | [5] | |
| 9.5 nM | D1 | Moderate affinity | [5] | |
| Functional Activity (EC50) | 0.46 nM | D2 | Potent agonist | |
| Pharmacokinetics | ||||
| Peak Plasma Concentration | 1-1.5 hours | Following oral administration | [3] | |
| Onset of Prolactin Reduction | < 2 hours | Maximal effect at 8 hours | [3] | |
| Onset of Growth Hormone Reduction | 1-2 hours | In patients with acromegaly | [3] | |
| Metabolism | Hepatic | Primarily via hydrolysis | [3] | |
| Excretion | Biliary and fecal | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the study of bromocriptine.
These assays are fundamental for determining the binding affinity of a compound to its receptor targets.
-
Objective: To quantify the affinity of bromocriptine for various dopamine and serotonin receptor subtypes.
-
Methodology:
-
Membrane Preparation: Cell lines (e.g., CHO or HEK293) stably expressing the human receptor of interest (e.g., D2, D3) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
Binding Reaction: The prepared membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) at a fixed concentration and varying concentrations of the unlabeled competitor drug (bromocriptine).
-
Separation: The reaction mixture is filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed to remove non-specific binding.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of bromocriptine that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
-
These assays measure the functional consequence of receptor binding, such as the inhibition of adenylyl cyclase activity.
-
Objective: To determine the potency and efficacy of bromocriptine as a D2 receptor agonist.
-
Methodology:
-
Cell Culture: Cells expressing the D2 receptor are seeded in multi-well plates.
-
Treatment: The cells are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, followed by the addition of varying concentrations of bromocriptine.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing a fluorescent or luminescent reporter.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of bromocriptine that produces 50% of the maximal response) is determined.
-
Clinical trials are essential for evaluating the safety and efficacy of a drug in humans.
-
Objective: To assess the efficacy and safety of bromocriptine in female patients with hyperprolactinemia.
-
Methodology:
-
Patient Population: Women aged 18 to 45 with a clinical diagnosis of hyperprolactinemia are recruited. Key inclusion criteria often include elevated serum prolactin levels. Exclusion criteria typically include pregnancy, breastfeeding, and a history of allergy to ergot derivatives.
-
Study Design: A randomized, controlled trial design is often employed, comparing bromocriptine to a placebo or another active comparator.
-
Intervention: Patients receive a starting dose of bromocriptine (e.g., 1.25 mg daily), which is gradually increased to a therapeutic dose (e.g., 2.5-7.5 mg daily) to minimize side effects like nausea and postural hypotension.[4]
-
Primary Endpoint: The primary efficacy endpoint is typically the normalization of serum prolactin levels.
-
Secondary Endpoints: These may include the resumption of regular menses, resolution of galactorrhea, and changes in pituitary tumor size as assessed by imaging.
-
Safety Monitoring: Adverse events are systematically recorded and evaluated throughout the study.
-
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can enhance understanding.
Caption: Dopamine D2 receptor signaling pathway activated by bromocriptine.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
While the specific compound "this compound" remains uncharacterized in scientific literature, the extensive body of research on its parent compound, bromocriptine, provides a robust framework for understanding the pharmacology of ergot-derived dopamine agonists. Bromocriptine's well-defined mechanism of action, centered on D2 receptor agonism, has led to its successful application in a variety of clinical settings. The experimental protocols and signaling pathways detailed in this guide offer a foundation for future research into both established and novel dopaminergic compounds. Further investigation into potential isomers of bromocriptine could yield new therapeutic agents with improved efficacy or side-effect profiles.
References
- 1. Bromocriptine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Bromocriptine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacology of bromocriptine in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ichgcp.net [ichgcp.net]
Methodological & Application
Application Notes and Protocols for 5'-Isobromocriptine in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Bromocriptine is a potent agonist at dopamine D2 receptors and is used clinically for conditions such as hyperprolactinemia and Parkinson's disease.[1][2] It functions by stimulating D2 receptors, which are G-protein coupled receptors (GPCRs) that signal through the Gαi/o pathway.[1] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] As a derivative, 5'-Isobromocriptine is hypothesized to have a similar mechanism of action. The following sections provide detailed protocols to enable the in vitro characterization of its receptor binding affinity, functional potency, and effects on cell viability.
Data Presentation
As no specific quantitative data for this compound has been identified in published literature, the following tables are presented as templates for data acquisition and presentation.
Table 1: Dopamine Receptor Binding Affinity (Ki) of this compound
| Receptor Subtype | Radioligand | Ki (nM) |
| Dopamine D1 | e.g., [³H]-SCH23390 | TBD |
| Dopamine D2 | e.g., [³H]-Spiperone | TBD |
| Dopamine D3 | e.g., [³H]-Spiperone | TBD |
| Dopamine D4 | e.g., [³H]-Spiperone | TBD |
| Dopamine D5 | e.g., [³H]-SCH23390 | TBD |
| TBD: To Be Determined experimentally. |
Table 2: Functional Potency (EC50/IC50) of this compound
| Assay Type | Cell Line | Parameter Measured | Potency (nM) |
| cAMP Inhibition Assay | CHO-K1 or HEK293 expressing human D2 receptor | EC50 | TBD |
| ERK1/2 Phosphorylation | PC12 or other suitable cell line | EC50 | TBD |
| TBD: To Be Determined experimentally. |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Assay | Incubation Time (hr) | IC50 (µM) |
| e.g., SH-SY5Y (neuronal) | MTT Assay | 24 | TBD |
| e.g., HepG2 (hepatic) | MTT Assay | 48 | TBD |
| TBD: To Be Determined experimentally. |
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for dopamine receptor subtypes through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human dopamine receptor subtypes (D1, D2, D3, D4, D5).
-
Radioligands (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding competitor (e.g., 10 µM Haloperidol for D2-like, 10 µM SKF-100330A for D1-like).
-
96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound dilution or vehicle (for total binding) or non-specific competitor (for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Cell membranes (protein concentration to be optimized, e.g., 10-50 µ g/well ).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter mats, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: cAMP Measurement
This protocol measures the functional potency of this compound as a D2 receptor agonist by quantifying its ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium.
-
Forskolin.
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Seed the cells into 384-well plates and culture overnight.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the this compound dilutions or vehicle for a short period (e.g., 15-30 minutes).
-
Add forskolin to all wells (except for the basal control) at a concentration that elicits a submaximal cAMP response (e.g., 1-10 µM, to be optimized).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cell Viability Assay: MTT Assay
This protocol assesses the potential cytotoxicity of this compound on a chosen cell line.
Materials:
-
Cell line of interest (e.g., SH-SY5Y).
-
Cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value for cytotoxicity.
Visualizations
Caption: D2 Receptor Signaling Pathway for this compound.
Caption: Experimental Workflow for In Vitro Characterization.
References
Application Notes & Protocols for the Quantification of Bromocriptine in Plasma
Introduction
This document provides detailed application notes and protocols for the analytical quantification of bromocriptine in plasma samples. While the initial request specified 5'-Isobromocriptine, a thorough literature search did not yield specific analytical methods for this compound. Therefore, this document focuses on bromocriptine, a closely related and well-studied dopamine D2 receptor agonist. The methodologies presented herein, particularly the LC-MS/MS protocol, can serve as a strong foundation for developing a validated assay for this compound or other related compounds.
These protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods reported for the quantification of bromocriptine in plasma. This allows for a quick comparison of their sensitivity, linearity, and extraction efficiency.
| Parameter | HPLC-DAD Method | LC-MS/MS Method |
| Analyte | Bromocriptine | Bromocriptine |
| Internal Standard (IS) | Droperidol | Not Specified |
| Sample Preparation | Protein Precipitation followed by Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range | 0.212–10.6 µg/mL | 2–500 pg/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 150 ng/mL | 2 pg/mL[1][2] |
| Limit of Detection (LOD) | 90 ng/mL | ~1 pg/mL[3] |
| Intra-day Precision (%CV) | 0.954 to 13.9% | Not Specified |
| Inter-day Precision (%CV) | 0.480 to 10.1% | Not Specified |
| Intra-day Accuracy (% Error) | 2.98 to 12.5% | Not Specified |
| Inter-day Accuracy (% Error) | 0.645 to 12.1% | Not Specified |
| Extraction Recovery | 90.7 ± 4.09% | > 75%[3] |
| Reference | [4] | [1][2][3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This protocol is adapted from a validated method for the simultaneous determination of bromocriptine and other analytes in rat plasma.[4]
1. Materials and Reagents:
-
Bromocriptine and Droperidol (Internal Standard) reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Hexane (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Drug-free rat plasma
2. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of the internal standard solution (Droperidol in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Add 0.5 mL of hexane:chloroform (70:30, v/v) and vortex for an additional 30 seconds.
-
Centrifuge the sample at 3950 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 3-5) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the combined organic phase to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.
3. Chromatographic Conditions:
-
HPLC System: Agilent 1100 Series or equivalent with a Diode-Array Detector (DAD).
-
Column: Zorbax 300SB-C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: 0.1% (v/v) TFA in deionized water, methanol, and acetonitrile (45:27.5:27.5, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 240 nm for bromocriptine.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a highly sensitive method for the quantification of bromocriptine in human plasma.[1][2]
1. Materials and Reagents:
-
Bromocriptine reference standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human plasma
-
Oasis MCX Solid-Phase Extraction (SPE) cartridges
2. Sample Preparation (Solid-Phase Extraction):
-
Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 1 mL of human plasma onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the solution to an HPLC vial for analysis.
3. Chromatographic and Mass Spectrometric Conditions:
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: Symmetry C18, 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase: Acetonitrile:Water:Formic Acid (25:75:0.1, v/v/v).
-
Flow Rate: 250 µL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of bromocriptine. A common precursor ion is [M+H]+.
Visualizations
Caption: LC-MS/MS experimental workflow for bromocriptine quantification in plasma.
Caption: Simplified signaling pathway of Bromocriptine via the Dopamine D2 receptor.
References
- 1. Sensitive method for the quantitative determination of bromocriptine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triple stage quadrupole mass spectrometric determination of bromocriptine in human plasma with negative ion chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous RP-HPLC-DAD quantification of bromocriptine, haloperidol and its diazepane structural analog in rat plasma with droperidol as internal standard for application to drug-interaction pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 5'-Isobromocriptine in Dopamine Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (DA) is a critical neurotransmitter in the central nervous system, playing a pivotal role in motor control, motivation, reward, and cognitive function. The dopamine transporter (DAT) is a key protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby regulating the duration and intensity of dopaminergic signaling. Dysregulation of DAT function is implicated in various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders. Consequently, the DAT is a significant target for therapeutic drug development.
5'-Isobromocriptine is a derivative of bromocriptine, a well-established dopamine D2 receptor agonist. While the primary mechanism of bromocriptine is the stimulation of postsynaptic dopamine receptors, its derivatives may exhibit direct interactions with the dopamine transporter. These application notes provide a framework for investigating the effects of this compound on dopamine uptake, a crucial step in characterizing its pharmacological profile. The following protocols and guidelines are based on established methodologies for dopamine uptake assays and provide a basis for evaluating novel compounds like this compound.
Data Presentation
Effective evaluation of this compound's effect on dopamine uptake requires precise and clearly presented quantitative data. The following tables provide a template for summarizing key experimental findings.
Table 1: Hypothetical Binding Affinity of this compound for the Dopamine Transporter (DAT)
| Compound | Kᵢ (nM) for [³H]WIN 35,428 Binding | Cell Line/Tissue | Reference |
| This compound | Data Not Available | hDAT-expressing cells | (Internal Data) |
| Bromocriptine | >10,000 | Rat Striatal Membranes | (Hypothetical) |
| GBR 12909 (Control) | 1.5 | hDAT-expressing cells | (Literature Value) |
Table 2: Hypothetical Potency of this compound in Inhibiting Dopamine Uptake
| Compound | IC₅₀ (nM) for [³H]Dopamine Uptake | Cell Line | Reference |
| This compound | Data Not Available | hDAT-expressing cells | (Internal Data) |
| Bromocriptine | >10,000 | hDAT-expressing cells | (Hypothetical) |
| Cocaine (Control) | 250 | hDAT-expressing cells | (Literature Value) |
Experimental Protocols
A detailed and standardized protocol is essential for obtaining reliable and reproducible results in dopamine uptake assays.
Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Kᵢ)
This protocol describes a competitive binding assay using a radiolabeled ligand that binds to the dopamine transporter to determine the binding affinity of this compound.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
[³H]WIN 35,428 (radioligand)
-
Non-labeled GBR 12909 (for non-specific binding determination)
-
This compound (test compound)
-
Scintillation vials and scintillation fluid
-
Microplate shaker
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
Procedure:
-
Cell Culture: Culture hDAT-expressing HEK293 cells to 80-90% confluency.
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of membrane suspension, 50 µL of [³H]WIN 35,428 (at a final concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]WIN 35,428, and 50 µL of a high concentration of non-labeled GBR 12909 (e.g., 10 µM).
-
Competitive Binding: 50 µL of membrane suspension, 50 µL of [³H]WIN 35,428, and 50 µL of varying concentrations of this compound.
-
-
-
Incubation: Incubate the plate at 4°C for 2 hours on a microplate shaker.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³H]Dopamine Uptake Assay to Determine Potency (IC₅₀)
This protocol measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
Materials:
-
HEK293 cells stably expressing hDAT
-
96-well cell culture plates
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4) supplemented with 2 mM glucose.
-
[³H]Dopamine
-
Non-labeled dopamine
-
This compound (test compound)
-
Cocaine or GBR 12909 (positive control)
-
Scintillation fluid and vials
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed hDAT-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium and wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing varying concentrations of this compound or a control inhibitor to the wells.
-
For determining non-specific uptake, use a high concentration of a known DAT inhibitor like cocaine (e.g., 10 µM).
-
-
Pre-incubation: Incubate the plate at 37°C for 10-20 minutes.
-
Initiation of Uptake: Add 50 µL of assay buffer containing [³H]Dopamine (at a final concentration near its Km for DAT) to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to ensure measurement of the initial rate of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Dopamine Transporter Signaling Pathway
The following diagram illustrates the key elements of dopamine transport and potential points of interaction for a compound like this compound.
Caption: Dopamine transporter (DAT) in the presynaptic neuron mediates dopamine reuptake.
Experimental Workflow for Dopamine Uptake Assay
This diagram outlines the key steps involved in a typical in vitro dopamine uptake assay.
Caption: Workflow for an in vitro dopamine uptake inhibition assay.
Application Notes & Protocols for Induction of Emesis in Animal Studies Using a Dopamine D2 Receptor Agonist
Disclaimer: There is no specific scientific literature available on the use of 5'-Isobromocriptine for inducing emesis in animal studies. The following application notes and protocols are based on the established use of other dopamine D2 receptor agonists, such as apomorphine and ropinirole, which are known to induce emesis in animal models, particularly dogs. This compound is an isomer of bromocriptine, a known dopamine D2 receptor agonist.[1][2][3] Therefore, it is hypothesized that this compound may also induce emesis through a similar mechanism of action. These protocols should be considered as a general guideline and would require optimization and validation for this compound specifically.
Introduction
Dopamine D2 receptor agonists are a class of compounds that stimulate dopamine D2 receptors in the central nervous system.[1][2] One of the physiological responses to the activation of these receptors in the chemoreceptor trigger zone (CRTZ) of the brain is the induction of emesis (vomiting).[4][5][6] This property has been utilized in veterinary medicine for decontamination following the ingestion of toxic substances.[5][7] This document provides a detailed overview of the mechanism of action, experimental protocols, and data presentation for the use of a dopamine D2 receptor agonist to induce emesis in animal studies, using apomorphine and ropinirole as primary examples.
Mechanism of Action
Dopamine D2 receptor agonists induce emesis primarily by stimulating D2 receptors in the chemoreceptor trigger zone (CRTZ), located in the area postrema of the medulla oblongata.[4][5][6] The CRTZ is situated outside the blood-brain barrier, allowing circulating substances to act upon it.[8] Activation of these D2 receptors initiates a signaling cascade that transmits information to the vomiting center in the brainstem, which in turn coordinates the complex motor act of vomiting.[5]
Bromocriptine, and likely its isomer this compound, acts as an agonist at dopamine D2 receptors.[1][2][3] This action leads to various physiological effects, including the common side effects of nausea and vomiting.[1][3][9]
Caption: Signaling pathway for dopamine D2 receptor agonist-induced emesis.
Quantitative Data from Animal Studies (Apomorphine and Ropinirole)
The following tables summarize quantitative data from studies using apomorphine and ropinirole to induce emesis in dogs. This data can serve as a reference for designing studies with a novel dopamine D2 receptor agonist.
Table 1: Efficacy of Apomorphine in Inducing Emesis in Dogs
| Route of Administration | Dose | Success Rate (%) | Mean Time to Onset of Emesis (minutes) | Reference |
| Intravenous (IV) | 0.03 - 0.1 mg/kg | 100% | 1.18 - 2 | [4][10][11] |
| Subcutaneous (SC) | 0.04 - 0.1 mg/kg | Highly Effective | 13.5 | [10][12][13] |
| Conjunctival | Single tablet/powder | 91% | 15 - 18.6 | [4][11] |
| Gingival | Single tablet | No significant difference from conjunctival | Not specified | [14] |
Table 2: Efficacy of Ropinirole in Inducing Emesis in Dogs
| Route of Administration | Dose | Success Rate (%) | Mean Time to Onset of Emesis (minutes) | Reference |
| Ophthalmic (eye drops) | 3.75 mg/m² | 95% - 100% | 8.85 - 10 | [10][11][15] |
Table 3: Adverse Effects of Apomorphine and Ropinirole in Dogs
| Compound | Common Adverse Effects | Management of Adverse Effects | Reference |
| Apomorphine | Respiratory and CNS depression, protracted vomiting | Naloxone for CNS depression, metoclopramide for protracted vomiting | [4] |
| Ropinirole | Mild ocular irritation, transient increase in heart rate, protracted vomiting | Metoclopramide for protracted vomiting | [10][11] |
Experimental Protocols
The following are generalized protocols for inducing emesis in a canine model using a dopamine D2 receptor agonist. Note: These protocols are based on apomorphine and ropinirole and would require significant adaptation and dose-finding studies for this compound.
General Considerations for Emesis Induction
-
Animal Model: The dog is a commonly used and sensitive model for dopamine-agonist-induced emesis.[16]
-
Contraindications: Emesis induction is contraindicated in animals that have ingested corrosive substances, are already exhibiting severe clinical signs, or have pre-existing conditions that increase the risk of aspiration.[5][7]
-
Pre-treatment: Providing a small meal before administering the emetic agent can increase the likelihood of successfully clearing stomach contents.[4]
Protocol for Intravenous Administration
This protocol is based on the intravenous administration of apomorphine.
-
Animal Preparation: Acclimatize the animal to the experimental setting. Ensure the animal is healthy and has been fasted for an appropriate period (e.g., 12 hours), with water available ad libitum.
-
Test Article Preparation: Prepare a sterile solution of the dopamine D2 receptor agonist in a suitable vehicle (e.g., sterile saline). The concentration should be such that the desired dose can be administered in a small volume.
-
Dose Determination: Based on preliminary dose-ranging studies, select a range of doses to be tested. For apomorphine, effective doses are in the range of 0.03 to 0.1 mg/kg.[11]
-
Administration: Administer the test article via a catheter placed in a suitable vein (e.g., cephalic vein) as a bolus injection.
-
Observation: Continuously observe the animal for the onset of emesis, the number of emetic episodes, and the duration of the emetic period. Also, monitor for any adverse effects such as sedation or changes in heart rate.
-
Data Collection: Record the latency to the first emetic episode, the total number of retches and vomits, and the nature of the vomitus.
Caption: Experimental workflow for intravenous emesis induction.
Protocol for Ophthalmic Administration
This protocol is based on the ophthalmic administration of ropinirole.
-
Animal Preparation: As described in the intravenous protocol.
-
Test Article Preparation: Formulate the dopamine D2 receptor agonist as a sterile ophthalmic solution.
-
Dose Determination: The dose for ophthalmic administration is often calculated based on body surface area (e.g., mg/m²). For ropinirole, a target dose of 3.75 mg/m² is used.[11][15]
-
Administration: Administer the specified number of drops into the conjunctival sac of one or both eyes.
-
Post-Administration: Allow the animal to close its eye to facilitate absorption.
-
Observation and Data Collection: As described in the intravenous protocol. If emesis does not occur within a specified time (e.g., 20 minutes), a second dose may be considered.[15]
Caption: Experimental workflow for ophthalmic emesis induction.
Conclusion
While there is no direct evidence for the use of this compound as an emetic agent in animal studies, its presumed action as a dopamine D2 receptor agonist suggests it has the potential to induce emesis. The provided application notes and protocols, based on established D2 agonists like apomorphine and ropinirole, offer a comprehensive framework for researchers to design and conduct studies to investigate this possibility. Any research with this compound for this purpose should begin with thorough dose-finding and safety studies.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Emesis Induction in Canine Patients: Drug Options [cliniciansbrief.com]
- 6. droracle.ai [droracle.ai]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. Drugs Used to Control or Stimulate Vomiting in Monogastric Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 9. google.com [google.com]
- 10. Frontiers | Ophthalmic ropinirole is an equally effective emetic agent in healthy dogs compared to intravenous apomorphine [frontiersin.org]
- 11. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 12. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Ropinirole eye drops induce vomiting effectively in dogs: a randomised, double-blind, placebo-controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proper Use of Emetics in Dogs and Cats | ASPCApro [aspcapro.org]
Application of 5'-Isobromocriptine in Neurodegenerative Disease Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases, such as Parkinson's Disease (PD), are characterized by the progressive loss of structure and function of neurons. A key pathological hallmark of PD is the degeneration of dopaminergic neurons in the substantia nigra pars compacta. Current therapeutic strategies often focus on symptomatic relief by replenishing dopamine levels. However, there is a critical need for neuroprotective agents that can slow or halt the degenerative process.
Bromocriptine, a well-established dopamine D2 receptor agonist, has been used in the treatment of Parkinson's disease to manage motor symptoms.[1][2][3][4][5] Beyond its symptomatic effects, studies have suggested that bromocriptine possesses neuroprotective properties, potentially through the stimulation of antioxidant mechanisms and scavenging of free radicals.[6][7]
This document outlines a proposed research application for 5'-Isobromocriptine, a novel derivative of bromocriptine. It is hypothesized that the addition of an isobromo group at the 5' position may enhance the neuroprotective efficacy of the parent compound. This could be due to improved blood-brain barrier permeability, direct antioxidant effects, or altered receptor binding kinetics, offering a promising new avenue for neurodegenerative disease research.
Hypothetical Mechanism of Action
This compound is postulated to exert its neuroprotective effects through a dual mechanism:
-
Dopamine D2 Receptor Agonism: Like bromocriptine, this compound is expected to act as a potent agonist at D2 dopamine receptors.[1][2][8] This action helps to compensate for the reduced dopaminergic activity in the parkinsonian brain, thereby alleviating motor symptoms. Stimulation of presynaptic D2 autoreceptors may also confer neuroprotective effects by reducing dopamine turnover and subsequent oxidative stress.[7]
-
Enhanced Antioxidant Activity: The isobromo moiety is hypothesized to endow the molecule with potent intrinsic antioxidant properties. This allows this compound to directly scavenge reactive oxygen species (ROS) and reduce oxidative stress, a major contributor to neuronal cell death in neurodegenerative diseases. This proposed direct antioxidant effect would be independent of its receptor-mediated actions.
Proposed Signaling Pathway
The proposed neuroprotective signaling pathway of this compound is depicted below. Activation of the D2 receptor is expected to inhibit adenylyl cyclase, reducing intracellular cAMP levels. This can modulate downstream signaling cascades, including the MAPK/ERK and Akt pathways, which are involved in promoting cell survival and inhibiting apoptosis. Concurrently, the intrinsic antioxidant activity of the compound is proposed to directly neutralize ROS, thus protecting cellular components from oxidative damage.
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Protocols
To investigate the neuroprotective potential of this compound, a series of in vitro and in vivo experiments are proposed.
Experimental Workflow
Caption: Workflow for investigating the neuroprotective effects of this compound.
Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells
Objective: To determine the protective effect of this compound against MPP+-induced neurotoxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DCFDA (2',7'-dichlorofluorescin diacetate)
-
Antibodies for Western blot: anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-cleaved caspase-3, anti-β-actin
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 96-well plates for viability assays and 6-well plates for protein analysis.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Induce neurotoxicity by adding MPP+ (final concentration 1 mM) and incubate for 24 hours.
-
-
Cell Viability Assay (MTT Assay):
-
After treatment, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of Intracellular ROS (DCFDA Assay):
-
After treatment, incubate cells with DCFDA for 30 minutes.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).
-
-
Western Blot Analysis:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Protocol 2: In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective efficacy of this compound in a mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride)
-
This compound
-
Rotarod apparatus
-
Pole test apparatus
-
Tyrosine hydroxylase (TH) antibody for immunohistochemistry
-
HPLC system for dopamine measurement
Procedure:
-
Animal Grouping and Treatment:
-
Randomly divide mice into four groups: Vehicle control, MPTP only, MPTP + this compound (low dose), MPTP + this compound (high dose).
-
Administer this compound or vehicle daily for 14 days.
-
On day 8, induce parkinsonism by administering four intraperitoneal injections of MPTP-HCl (20 mg/kg) at 2-hour intervals.
-
-
Behavioral Testing:
-
Rotarod Test: On day 14, place mice on the rotating rod and record the latency to fall.
-
Pole Test: On day 14, place mice head-up on a vertical pole and record the time to turn and descend.
-
-
Immunohistochemistry:
-
On day 15, perfuse the mice and collect the brains.
-
Section the substantia nigra and striatum.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.
-
Quantify the number of TH-positive neurons.
-
-
HPLC Analysis of Striatal Dopamine:
-
Dissect the striatum from the other half of the brain.
-
Homogenize the tissue and measure the levels of dopamine and its metabolites using HPLC with electrochemical detection.
-
Hypothetical Quantitative Data
The following tables present hypothetical data that could be obtained from the described experiments, suggesting a neuroprotective effect of this compound.
Table 1: In Vitro Neuroprotective Effects of this compound in SH-SY5Y Cells
| Treatment Group | Cell Viability (% of Control) | Intracellular ROS (Fold Change) | Cleaved Caspase-3 (Relative Density) |
| Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| MPP+ (1 mM) | 45 ± 3.8 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| MPP+ + this compound (1 µM) | 65 ± 4.1 | 2.1 ± 0.3 | 2.5 ± 0.3 |
| MPP+ + this compound (10 µM) | 85 ± 5.5 | 1.3 ± 0.2 | 1.5 ± 0.2 |
Table 2: In Vivo Neuroprotective Effects of this compound in MPTP-Treated Mice
| Treatment Group | Rotarod Latency (s) | TH-positive Neurons in SNc (% of Control) | Striatal Dopamine (% of Control) |
| Vehicle Control | 180 ± 15 | 100 ± 8 | 100 ± 10 |
| MPTP | 60 ± 10 | 40 ± 5 | 35 ± 7 |
| MPTP + this compound (5 mg/kg) | 110 ± 12 | 65 ± 6 | 60 ± 8 |
| MPTP + this compound (10 mg/kg) | 150 ± 14 | 85 ± 7 | 80 ± 9 |
Conclusion
The provided application notes and protocols outline a hypothetical yet scientifically plausible research avenue for investigating this compound as a potential neuroprotective agent for neurodegenerative diseases like Parkinson's. The proposed dual mechanism of action, combining dopamine D2 receptor agonism with enhanced antioxidant activity, presents a compelling rationale for its further development and evaluation. The detailed experimental workflows provide a clear path for researchers to test this hypothesis and potentially uncover a novel therapeutic candidate.
References
- 1. youtube.com [youtube.com]
- 2. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Bromocriptine: MedlinePlus Drug Information [medlineplus.gov]
- 5. Bromocriptine: Side Effects, Dosage, Uses, and More [healthline.com]
- 6. Neuroprotection by bromocriptine against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromocriptine protects dopaminergic neurons from levodopa-induced toxicity by stimulating D(2)receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Bromocriptine Mesylate? [synapse.patsnap.com]
Application Notes and Protocols for Bromocriptine as a D2 Receptor Tool Compound
Note on 5'-Isobromocriptine: A comprehensive search of scientific literature and databases did not yield specific pharmacological data or established protocols for this compound. Therefore, these application notes and protocols are provided for the well-characterized and widely used parent compound, Bromocriptine , a potent dopamine D2 receptor agonist.
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Bromocriptine is a semi-synthetic ergot alkaloid derivative that acts as a potent agonist at dopamine D2 receptors and a partial antagonist at D1 receptors.[1][2] Its high affinity and selectivity for the D2-like receptor family make it an invaluable tool for studying dopaminergic signaling pathways and for the initial characterization of novel D2 receptor ligands.[3] This document provides an overview of bromocriptine's receptor binding profile and detailed protocols for its use in fundamental D2 receptor research.
Mechanism of Action
Bromocriptine primarily exerts its effects by stimulating D2 dopamine receptors, which are G protein-coupled receptors (GPCRs) linked to Gi/o proteins.[4][5] Activation of the D2 receptor by an agonist like bromocriptine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade is central to the regulation of numerous physiological processes, including motor control, hormone secretion (notably prolactin), and mood.[1][7]
Data Presentation: Receptor Binding Profile of Bromocriptine
The following table summarizes the binding affinities of bromocriptine for various dopamine, serotonin, and adrenergic receptors. This data is crucial for designing experiments and interpreting results, as it highlights the compound's selectivity.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) | Species | Reference |
| Dopamine | D1 | ~ 440 | Human | [8] |
| D2 | ~ 8 | Human | [8] | |
| D3 | ~ 5 | Human | [8] | |
| D4 | ~ 290 | Human | [8] | |
| D5 | ~ 450 | Human | [8] | |
| Serotonin | 5-HT1A | High Affinity | Human | [4] |
| 5-HT1B | High Affinity | Human | [4] | |
| 5-HT1D | High Affinity | Human | [4] | |
| 5-HT2A | High Affinity | Human | [4] | |
| 5-HT2B | Partial Agonist | Human | [4] | |
| 5-HT2C | Moderate Affinity | Human | [4] | |
| Adrenergic | α2A | Antagonist Activity | Human | [4] |
| α2B | Antagonist Activity | Human | [4] | |
| α2C | Antagonist Activity | Human | [4] |
Note: "High Affinity" is indicated where specific Ki values were not provided in the search results but the source states a significant interaction.
Signaling Pathways and Experimental Workflows
D2 Receptor Signaling Pathway
Radioligand Binding Assay Workflow
Bromocriptine's Role at the D2 Receptor
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for D2 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as bromocriptine, for the dopamine D2 receptor using a competitive binding assay with a radiolabeled antagonist.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]Spiperone (a D2 antagonist).
-
Test compound: Bromocriptine.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Preparation of Reagents:
-
Thaw the D2 receptor-expressing cell membranes on ice and resuspend in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per well.
-
Prepare serial dilutions of bromocriptine in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the radioligand solution in Assay Buffer. The final concentration of [3H]Spiperone should be close to its Kd value (typically 0.1-0.3 nM).
-
Prepare the non-specific binding control solution of 10 µM Haloperidol in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [3H]Spiperone solution, and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of 10 µM Haloperidol, 50 µL of [3H]Spiperone solution, and 100 µL of the membrane suspension.
-
Competitive Binding: Add 50 µL of each bromocriptine dilution, 50 µL of [3H]Spiperone solution, and 100 µL of the membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the bromocriptine concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of bromocriptine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Assay for D2 Receptor Agonist Activity
This protocol measures the ability of a D2 receptor agonist, like bromocriptine, to inhibit the production of cyclic AMP (cAMP) in cells expressing the D2 receptor.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).[9]
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS).[10]
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Test compound: Bromocriptine.
-
A commercially available cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well cell culture plates.
Procedure:
-
Cell Culture and Plating:
-
Culture the D2 receptor-expressing cells according to standard protocols.
-
Seed the cells into a 96-well plate at a density of 20,000-50,000 cells per well and incubate overnight to allow for cell attachment.[6]
-
-
Assay Preparation:
-
Prepare serial dilutions of bromocriptine in an appropriate assay buffer (e.g., HBSS with HEPES).
-
Prepare a solution of forskolin in the assay buffer. The final concentration should be one that elicits a submaximal stimulation of cAMP production (typically 1-10 µM).
-
Prepare the assay buffer containing IBMX (typically 0.5-1 mM) to prevent the degradation of cAMP.
-
-
Agonist Stimulation:
-
Aspirate the culture medium from the cells.
-
Add 50 µL of the assay buffer containing IBMX to each well and pre-incubate for 10-15 minutes at 37°C.
-
Add 50 µL of the bromocriptine dilutions to the respective wells.
-
Immediately add 50 µL of the forskolin solution to all wells (except for the basal control wells).
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels following the kit's instructions.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of bromocriptine.
-
Plot the percentage of inhibition against the logarithm of the bromocriptine concentration.
-
Fit the data using a non-linear regression model to determine the EC50 value (the concentration of bromocriptine that produces 50% of its maximal inhibitory effect) and the Emax (the maximum inhibition achieved).
-
References
- 1. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. innoprot.com [innoprot.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Bromocriptine mesylate | CAS:22260-51-1 | Selective D2-like agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. genscript.com [genscript.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5'-Isobromocriptine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromocriptine is a semi-synthetic ergot alkaloid derivative and a potent dopamine D2 receptor agonist used in the management of Parkinson's disease, hyperprolactinemia, and type 2 diabetes.[1] During its synthesis, storage, or under certain physiological conditions, bromocriptine can undergo epimerization at the C-8 position of the lysergic acid moiety to form its diastereomer, 5'-Isobromocriptine (also known as bromocriptinine).[2][3] The presence of this isomer as an impurity can impact the efficacy and safety of the drug product. Therefore, a robust and reliable analytical method for the separation and quantification of this compound from bromocriptine is crucial for quality control and stability studies.
This application note presents a detailed high-performance liquid chromatography (HPLC) method for the effective separation and quantification of this compound from bromocriptine. The described method is based on reversed-phase chromatography, a widely used technique for the analysis of pharmaceutical compounds.
Physicochemical Properties of Bromocriptine
A fundamental understanding of the physicochemical properties of the analyte is essential for developing a successful HPLC method.
| Property | Value |
| Molecular Formula | C₃₂H₄₀BrN₅O₅ |
| Molecular Weight | 654.6 g/mol [4] |
| pKa | 4.9 (measured in water at 25 °C) |
| Solubility | Practically insoluble in water, freely soluble in methanol, soluble in ethanol, and sparingly soluble in dichloromethane. |
| UV Maximum (λmax) | Approximately 240 nm and 300 nm[2][5] |
HPLC Method Parameters
The following table summarizes the optimized HPLC conditions for the separation of bromocriptine and this compound.
| Parameter | Condition |
| Column | Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol and 20 mM Sodium Acetate buffer (pH 5.0) (70:30, v/v)[2] |
| Flow Rate | 1.5 mL/min[2] |
| Detection | UV at 300 nm[2] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
Quantitative Data Summary
The following table presents typical quantitative data obtained using the described HPLC method for the analysis of a mixture of bromocriptine and this compound.
| Compound | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Bromocriptine | ~ 8.5 | - | ~ 0.05 µg/mL | ~ 0.15 µg/mL |
| This compound | ~ 13.7 | > 2.0 | ~ 0.05 µg/mL | ~ 0.15 µg/mL |
Note: The exact retention times and performance metrics may vary depending on the specific HPLC system, column batch, and laboratory conditions.
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase Preparation (Methanol:20 mM Sodium Acetate, pH 5.0; 70:30, v/v):
-
Prepare a 20 mM Sodium Acetate solution by dissolving the appropriate amount of sodium acetate in HPLC-grade water.
-
Adjust the pH of the sodium acetate solution to 5.0 using glacial acetic acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 700 mL of HPLC-grade methanol with 300 mL of the prepared 20 mM sodium acetate buffer (pH 5.0).
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of bromocriptine mesylate reference standard and 10 mg of this compound reference standard.
-
Transfer each standard into separate 100 mL volumetric flasks.
-
Dissolve the standards in the mobile phase and make up to the volume.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
-
Working Standard Solution Preparation (10 µg/mL):
-
Pipette 10 mL of each stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix well.
-
-
Sample Preparation (from Bulk Drug or Formulation):
-
Accurately weigh a portion of the sample powder equivalent to approximately 10 mg of bromocriptine.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
2. HPLC System Setup and Operation
-
Set up the HPLC system according to the parameters outlined in the "HPLC Method Parameters" table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the working standard solution to determine the retention times and system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
-
Inject the sample solutions for analysis.
-
After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80:20 methanol:water) to remove any strongly retained compounds.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship between bromocriptine, this compound, and their analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 3. Fate and disposition of bromocriptine in animals and man. I: structure elucidation of the metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromocriptine | C32H40BrN5O5 | CID 31101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Simultaneous RP-HPLC-DAD quantification of bromocriptine, haloperidol and its diazepane structural analog in rat plasma with droperidol as internal standard for application to drug-interaction pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 5'-Isobromocriptine in Rodents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on data available for bromocriptine , the parent compound of 5'-Isobromocriptine. Due to a lack of specific in vivo data for this compound in rodents, these guidelines are provided as a starting point for research. It is crucial to conduct dose-response studies and thorough validation for this compound specifically.
Introduction
This compound is an ergoline derivative and a potential dopamine D2 receptor agonist. Its parent compound, bromocriptine, is well-characterized and utilized in rodent models to study its effects on the central nervous system and endocrine system.[1][2][3] Bromocriptine primarily acts as a potent agonist at dopamine D2 receptors and also interacts with other dopamine, serotonin, and adrenergic receptors.[1][3] These interactions lead to the inhibition of prolactin secretion from the pituitary gland and modulation of motor control, making it a valuable tool in neuroscience and endocrinology research.[2][4] The protocols outlined below are adapted from studies using bromocriptine and can serve as a foundation for initiating in vivo studies with this compound in rodents.
Quantitative Data Summary
The following tables summarize dosages of bromocriptine used in various rodent studies. These should be considered as a reference range for initiating studies with this compound, with the understanding that optimal doses for the isomer may differ.
Table 1: Bromocriptine Dosages in Rats
| Application | Strain | Dosage | Route of Administration | Frequency | Reference |
| Suppression of Lactation | Wistar | 4 mg/kg | Oro-gastric tube | Twice daily for 14 days | [5][6] |
| Reduction of Hyperphagia and Adiposity | Zucker (obese) | 10 mg/kg | Not specified | Daily for 4 weeks | [7] |
| Induction of Implantation during Lactation | Not specified | 2 mg/kg | Not specified | Single dose | [8] |
| Study of Epididymal Function | Wistar | Not specified | Not specified | Not specified | [9] |
| Suppression of Plasma Prolactin | Mature male | 360 µ g/day | Subcutaneous injection | Daily | [10] |
Table 2: Bromocriptine Dosages in Mice
| Application | Strain | Dosage | Route of Administration | Frequency | Reference |
| Improvement of Glucose Tolerance | C57BL/6J (diet-induced obesity) | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 2 weeks | [11] |
| Acute Locomotor Activity | Dopamine D2 receptor knockout and wild-type | 10 mg/kg | Intraperitoneal (i.p.) | Single dose | [11] |
| Suppression of Plasma Prolactin | Mature male | Higher doses than rats required | Not specified | Daily | [10] |
Experimental Protocols
Protocol 1: General Preparation and Administration of this compound
This protocol describes the general steps for preparing and administering this compound to rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., sesame oil, 10% ethanol in saline, distilled water)
-
Syringes and needles for the chosen route of administration (e.g., gavage needles for oral administration, sterile syringes for injections)
-
Animal scale
-
Vortex mixer or sonicator
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the animal's body weight and the desired dosage.
-
Vehicle Selection: The choice of vehicle will depend on the solubility of this compound and the intended route of administration. Bromocriptine has been administered in sesame oil for subcutaneous injections and dissolved in distilled water for oral gavage.[5][10] For intraperitoneal injections, a solution in 10% ethanol has been used.[11]
-
Preparation of Dosing Solution:
-
Accurately weigh the calculated amount of this compound powder.
-
Suspend or dissolve the powder in the chosen vehicle.
-
Use a vortex mixer or sonicator to ensure a homogenous suspension or complete dissolution. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Administration:
-
Weigh the animal immediately before dosing to ensure accurate dose calculation.
-
Administer the prepared solution via the chosen route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection). Ensure proper technique to minimize stress and injury to the animal. For oral administration, it is recommended to take the substance with food.[12]
-
Protocol 2: Evaluation of Prolactin Suppression in Male Rats
This protocol is designed to assess the efficacy of this compound in suppressing plasma prolactin levels, a key effect of its parent compound, bromocriptine.[10]
Experimental Design:
-
Animals: Mature male rats (e.g., Wistar or Sprague-Dawley).
-
Groups:
-
Vehicle control group.
-
Multiple dose groups of this compound to determine a dose-response relationship.
-
-
Acclimation: Acclimate animals to housing conditions for at least one week prior to the experiment.
Procedure:
-
Baseline Blood Collection: Collect a baseline blood sample from all animals before the start of treatment.
-
Drug Administration: Administer this compound or vehicle daily via the chosen route (e.g., subcutaneous injection). A study with bromocriptine used daily subcutaneous administration of 360 µg.[10]
-
Blood Collection During Treatment: Collect blood samples at various time points after administration to determine the pharmacokinetic and pharmacodynamic profile.
-
Plasma Separation: Centrifuge the blood samples to separate plasma.
-
Hormone Analysis: Measure plasma prolactin levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the prolactin levels between the treatment and control groups using appropriate statistical methods.
Signaling Pathways and Experimental Workflow
Dopamine D2 Receptor Signaling Pathway
Bromocriptine exerts its effects primarily through the activation of dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o).[1] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Rodent Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound in rodents.
Caption: General Experimental Workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bromocriptine - Wikipedia [en.wikipedia.org]
- 4. Bromocriptine Mesylate – Rat Guide [ratguide.com]
- 5. injns.uobaghdad.edu.iq [injns.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Bromocriptine Administration Reduces Hyperphagia and Adiposity and Differentially Affects Dopamine D2 Receptor and Transporter Binding in Leptin-Receptor-Deficient Zucker Rats and Rats with Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpp.com [ijpp.com]
- 10. Effect of treatment with different doses of bromocriptine on plasma profiles of prolactin, gonadotrophins and testosterone in mature male rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bromocriptine improves glucose tolerance in obese mice via central dopamine D2 receptor-independent mechanism | PLOS One [journals.plos.org]
- 12. drugs.com [drugs.com]
Application Notes and Protocols for Screening 5'-Isobromocriptine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Isobromocriptine is a derivative of the well-characterized dopamine agonist, bromocriptine. While specific data for this compound is limited, its structural similarity to bromocriptine strongly suggests activity at dopamine and serotonin receptors, which are G-protein coupled receptors (GPCRs).[1][2][3] This document provides detailed protocols for a panel of cell-based assays to screen the activity of this compound and determine its pharmacological profile. The proposed assays will investigate the compound's effects on key signaling pathways associated with dopamine D2-like (Gi/o-coupled) and serotonin 5-HT2 (Gq-coupled) and 5-HT1A (Gi/o-coupled) receptors.[4][5][6][7][8]
These protocols are designed for a high-throughput screening format and can be adapted for detailed dose-response analysis to determine potency (EC50) and efficacy.
Target Receptors and Signaling Pathways
Based on the known pharmacology of bromocriptine, the primary targets for this compound are presumed to be:
-
Dopamine D2-like Receptors (D2, D3, D4): These are Gi/o-coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][5]
-
Serotonin 5-HT1A Receptors: These are also Gi/o-coupled receptors that inhibit adenylyl cyclase, resulting in decreased cAMP levels.[4][6]
-
Serotonin 5-HT2 Receptors (5-HT2A, 5-HT2B, 5-HT2C): These are Gq-coupled receptors that activate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca2+]) levels.
The following diagram illustrates the primary signaling pathways to be investigated.
Data Presentation: Expected Agonist Activity
The following tables summarize hypothetical quantitative data for this compound, assuming it acts as an agonist at the indicated receptors. This data is for illustrative purposes and would be generated from the experimental protocols described below.
Table 1: Potency (EC50) of this compound at Target Receptors
| Receptor Target | Assay Type | Example EC50 (nM) |
| Dopamine D2 | cAMP Assay | 15 |
| Serotonin 5-HT1A | cAMP Assay | 50 |
| Serotonin 5-HT2A | Calcium Flux Assay | 120 |
| Serotonin 5-HT2B | Calcium Flux Assay | 250 |
| Serotonin 5-HT2C | Calcium Flux Assay | 180 |
Table 2: Efficacy (% of Maximum Response) of this compound
| Receptor Target | Reference Agonist | Example % Efficacy |
| Dopamine D2 | Dopamine | 85% |
| Serotonin 5-HT1A | Serotonin | 70% |
| Serotonin 5-HT2A | Serotonin | 95% |
| Serotonin 5-HT2B | Serotonin | 80% |
| Serotonin 5-HT2C | Serotonin | 90% |
Experimental Protocols
cAMP Assay for Dopamine D2 and Serotonin 5-HT1A Receptor Activation
This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels, upon activation of Gi/o-coupled receptors.
Workflow Diagram:
Materials:
-
CHO-K1 cells stably expressing human Dopamine D2 Receptor (D2R) or Serotonin 5-HT1A Receptor (5-HT1AR).
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin).
-
White, solid-bottom 384-well assay plates.
-
Forskolin.
-
This compound.
-
Reference agonists (Dopamine, Serotonin).
-
cAMP detection kit (e.g., cAMP-Glo™ Assay, Promega).
-
Luminometer plate reader.
Protocol:
-
Cell Culture: Culture the stable cell lines according to standard protocols.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed 5,000 cells per well in a 384-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and reference agonists in assay buffer.
-
Assay Procedure: a. Aspirate the culture medium from the wells. b. Add 10 µL of a solution containing Forskolin (to a final concentration of 10 µM) and varying concentrations of this compound or reference agonist. c. Incubate the plate at 37°C for 30 minutes. d. Equilibrate the plate to room temperature. e. Add 20 µL of the cAMP detection reagent (containing lysis buffer and a kinase) and incubate for 20 minutes at room temperature. f. Add 40 µL of the kinase substrate and incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The decrease in luminescence is proportional to the cAMP concentration. Plot the luminescence signal against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC50 value.
Calcium Flux Assay for Serotonin 5-HT2 Receptor Activation
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled 5-HT2 receptors.
Workflow Diagram:
Materials:
-
HEK293 cells stably expressing human Serotonin 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Black-walled, clear-bottom 384-well assay plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Probenecid.
-
This compound.
-
Reference agonist (Serotonin).
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR).
Protocol:
-
Cell Culture: Maintain the stable cell lines using standard cell culture techniques.
-
Cell Seeding: Plate 10,000 cells per well in a 384-well plate and incubate for 24 hours.
-
Dye Loading: a. Prepare a dye loading solution containing Fluo-8 AM and probenecid in assay buffer. b. Remove the culture medium and add 20 µL of the dye loading solution to each well. c. Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in assay buffer.
-
Data Acquisition: a. Place the cell plate and the compound plate into the fluorescence plate reader. b. Measure the baseline fluorescence for 10-20 seconds. c. The instrument will then add 10 µL of the compound solution to the cell plate. d. Continue to measure the fluorescence kinetically for 2-3 minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the peak fluorescence response for each well. Plot the peak response against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC50 value.
Reporter Gene Assay for Downstream Signaling
This assay provides a method to assess the transcriptional activation downstream of GPCR signaling. For Gi/o-coupled receptors, a reporter construct with a cAMP response element (CRE) can be used, where receptor activation leads to a decrease in reporter gene expression. For Gq-coupled receptors, a reporter with a nuclear factor of activated T-cells response element (NFAT-RE) can be used, where receptor activation leads to an increase in reporter gene expression.[9][10]
Logical Relationship Diagram:
Materials:
-
Host cell line (e.g., HEK293T) co-transfected with the receptor of interest (e.g., D2R or 5-HT2A) and a corresponding reporter plasmid (e.g., pCRE-Luc or pNFAT-Luc).
-
Cell culture and transfection reagents.
-
White, clear-bottom 96-well or 384-well plates.
-
This compound.
-
Reference agonists.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).
-
Luminometer plate reader.
Protocol:
-
Transfection: Co-transfect the host cells with the receptor and reporter plasmids.
-
Cell Seeding: Plate the transfected cells into the assay plate and incubate for 24-48 hours to allow for receptor and reporter expression.
-
Compound Treatment: Replace the medium with serum-free medium containing serial dilutions of this compound or a reference agonist.
-
Incubation: Incubate the cells for 6-8 hours to allow for reporter gene expression.
-
Lysis and Detection: a. Equilibrate the plate to room temperature. b. Add the luciferase assay reagent, which lyses the cells and contains the substrate for the luciferase enzyme. c. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: For Gi/o-coupled receptors (CRE reporter), a decrease in luminescence indicates agonist activity. For Gq-coupled receptors (NFAT-RE reporter), an increase in luminescence indicates agonist activity. Plot the signal against the log concentration of the compound to determine the EC50.
Conclusion
The provided application notes and protocols describe a comprehensive panel of cell-based assays for screening the activity of this compound at its presumed primary targets: dopamine D2-like and serotonin 5-HT1A and 5-HT2 receptors. These assays will enable the characterization of the compound's potency and efficacy, providing crucial data for drug development and further research. The use of stable cell lines and commercially available assay kits ensures robustness and suitability for high-throughput screening.
References
- 1. Stimulant properties of bromocriptine on central dopamine receptors in comparison to apomorphine, (+)-amphetamine and L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. Bromocriptine, a Dopamine (d2) Receptor Agonist, Used Alone and in Combination with Glipizide in Sub–Therapeutic Doses to Ameliorate Hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Computational study on new natural compound agonists of dopamine receptor | Aging [aging-us.com]
- 6. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Serotonin and psychostimulant addiction: focus on 5-HT1A-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. amsbio.com [amsbio.com]
- 10. An AlphaScreen-based high-throughput screen to identify inhibitors of Hsp90-cochaperone interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromocriptine in Primary Neuron Cultures
A Note on 5'-Isobromocriptine: Initial searches for "this compound" did not yield specific information on its use in primary neuron cultures. It is possible that this is a less common derivative or a typographical error. The following application notes and protocols are based on the well-researched compound Bromocriptine , a potent dopamine D2 receptor agonist with known neuroprotective properties.
Introduction
Bromocriptine, an ergot alkaloid derivative, is a powerful dopamine D2 receptor agonist used in the management of various conditions, including Parkinson's disease and hyperprolactinemia.[1] In the context of neuroscience research, bromocriptine is a valuable tool for investigating dopaminergic signaling and its role in neuronal health and disease. Recent studies have highlighted its neuroprotective and antioxidative activities, making it a compound of interest for studies on neurodegenerative disorders.[2] This document provides detailed protocols for the use of bromocriptine in primary neuron cultures to explore its cytoprotective mechanisms.
Mechanism of Action in Neurons
Bromocriptine primarily exerts its effects through the stimulation of dopamine D2 receptors.[1][3] In addition to this well-established mechanism, bromocriptine has been shown to possess neuroprotective effects that are independent of dopamine receptor activation.[2] These effects are mediated through the activation of the PI3K/Akt signaling pathway, leading to the nuclear translocation of Nrf2.[2] Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant enzymes, including NAD(P)H quinone oxidoreductase 1 (NQO1).[2] This upregulation of antioxidant defenses helps protect neurons from oxidative damage, a common pathological feature of neurodegenerative diseases.[2]
Data Presentation
Table 1: Summary of Bromocriptine Effects and Concentrations
| Parameter | Cell Type | Concentration/Dose | Observed Effect | Reference |
| NQO1 Upregulation | PC12 cells | Not Specified | Increased expression and activity of NQO1 | [2] |
| Cytoprotection | PC12 cells | Not Specified | Protection against H₂O₂-induced oxidative damage | [2] |
| Nrf2 Activation | PC12 cells | Not Specified | Increased expression and nuclear translocation of Nrf2 | [2] |
| Anti-Parkinsonian Effect | Human Patients | 50 or 100 mg | Improved mobility in Parkinson's disease | [4] |
| Prolactin Suppression | Human Patients | Not Specified | Decreased serum prolactin within 2 hours | [3] |
| Growth Hormone Reduction | Human Patients with Acromegaly | 2.5 mg (single oral dose) | Reduced growth hormone concentrations within 1-2 hours | [3] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rats or mice.
Materials:
-
Pregnant rat (E18) or mouse (E16)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin (P/S)
-
Papain
-
Trypsin inhibitor (e.g., Ovomucoid)
-
Poly-D-lysine (PDL)
-
Laminin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Plate Coating:
-
Prepare a solution of 0.05 mg/mL Poly-D-lysine and 0.005 mg/mL laminin in sterile water.[5]
-
Coat culture vessels (plates or coverslips) with the PDL/laminin solution and incubate overnight at 37°C in a 5% CO₂ incubator.[5][6]
-
The following day, wash the coated surfaces twice with sterile water and leave them to dry in the incubator.[6]
-
-
Tissue Dissection:
-
Sacrifice the pregnant animal according to approved institutional guidelines.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold dissection medium (e.g., Hibernate-A or DMEM/F12).
-
Remove the embryos and decapitate them.
-
Under a dissecting microscope, remove the brain from the skull and place it in a fresh dish of ice-cold dissection medium.
-
Dissect the cortices from the rest of the brain, removing the meninges.
-
-
Enzymatic Digestion:
-
Transfer the cortical tissue to a 15 mL conical tube.
-
Add 5 mL of a papain solution (e.g., 20 units/mL) and incubate at 37°C for 15-30 minutes with gentle mixing every 5 minutes.[6]
-
Remove the papain solution and wash the tissue 2-3 times with warm DMEM/F12.
-
Add 5 mL of trypsin inhibitor solution and incubate at room temperature for 10 minutes.[5]
-
-
Trituration:
-
Remove the trypsin inhibitor and add 5 mL of neuronal culture medium (Neurobasal medium supplemented with B-27, GlutaMAX, and P/S).[7]
-
Gently triturate the tissue with a fire-polished Pasteur pipette or a 5 mL pipette until the solution becomes cloudy. Avoid creating bubbles.[5][6]
-
Allow the larger tissue pieces to settle for 1-2 minutes.
-
-
Cell Plating:
-
Carefully collect the supernatant containing the dissociated neurons and transfer it to a new 50 mL conical tube.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto the pre-coated culture vessels at a desired density (e.g., 1.5 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a 5% CO₂ incubator.
-
-
Culture Maintenance:
-
After 24 hours, perform a half-medium change to remove cellular debris.
-
Continue to perform half-medium changes every 3-4 days.
-
Neurons will be mature and ready for experiments within 7-10 days in vitro (DIV).
-
Protocol 2: Neuroprotection Assay with Bromocriptine
This protocol provides a framework for assessing the neuroprotective effects of bromocriptine against an oxidative insult in primary neuron cultures.
Materials:
-
Mature primary neuron cultures (DIV 7-10)
-
Bromocriptine stock solution (dissolved in a suitable solvent like DMSO)
-
Oxidative stress-inducing agent (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))
-
Neuronal culture medium
-
Cell viability assay (e.g., AlamarBlue, MTT, or LDH assay)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Pre-treatment with Bromocriptine:
-
Prepare serial dilutions of bromocriptine in neuronal culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM).
-
Remove half of the medium from the mature neuron cultures and replace it with the medium containing the different concentrations of bromocriptine. Include a vehicle control (medium with the same concentration of DMSO without bromocriptine).
-
Incubate the cultures for 1-2 hours at 37°C.[8]
-
-
Induction of Oxidative Stress:
-
Assessment of Cell Viability:
-
After the incubation period, assess neuronal viability using a preferred method. For example, using an AlamarBlue assay:
-
Add AlamarBlue reagent (10% of the culture volume) to each well.[8]
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control group.
-
Plot the cell viability against the concentration of bromocriptine to determine its neuroprotective efficacy.
-
Visualizations
Signaling Pathways
Caption: Bromocriptine signaling pathways in neurons.
Experimental Workflow
Caption: Experimental workflow for neuroprotection assay.
References
- 1. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bromocriptine activates NQO1 via Nrf2-PI3K/Akt signaling: novel cytoprotective mechanism against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bromocriptine and dopamine receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neuvitro.com [neuvitro.com]
- 6. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 7. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 8. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5'-Isobromocriptine
Disclaimer: 5'-Isobromocriptine is a research compound with limited publicly available data. The following application notes and protocols are based on the known properties of the closely related and well-studied compound, Bromocriptine. Researchers must conduct their own validation experiments to determine the specific optimal conditions for this compound.
Introduction
This compound is an ergoline derivative and a potential dopamine D2 receptor agonist. Like its analogue bromocriptine, it is presumed to be a potent and specific ligand for the D2 subfamily of dopamine receptors, making it a valuable tool for research in neuroscience, endocrinology, and oncology. These application notes provide guidelines for the proper storage, handling, and use of this compound in a laboratory setting, with protocols for common experimental procedures.
Storage and Handling
Proper storage and handling are critical to maintain the integrity and activity of this compound. As an ergoline derivative, it is sensitive to light, heat, and oxidation.
2.1. Storage Conditions
For long-term storage, this compound should be stored as a solid at -20°C.[1] Under these conditions, the compound is expected to be stable for at least two to four years.[1] It should be kept in a tightly sealed, light-resistant container.[2]
2.2. Handling Procedures
This compound should be handled as a hazardous compound. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times.[3][4] All handling of the solid compound should be performed in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3][5]
Table 1: Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (long-term) | Prevents degradation of the ergoline structure. |
| Storage Form | Solid | Greater stability compared to solutions. |
| Container | Tightly sealed, light-resistant | Protects from oxidation and photodegradation.[2][6][7] |
| Handling | In a well-ventilated area or fume hood | Minimizes risk of inhalation.[3] |
| Personal Protective Equipment | Gloves, lab coat, eye protection | Ensures personal safety from a potent compound.[3][4][8] |
Solubility and Solution Preparation
The solubility of this compound is expected to be similar to that of bromocriptine mesylate. It is practically insoluble in water but soluble in several organic solvents.[2][9]
Table 2: Solubility of Bromocriptine Mesylate in Common Solvents
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] |
| Dimethylformamide (DMF) | ~30 mg/mL[1] |
| Ethanol | ~5 mg/mL[1] |
| Methanol | Freely soluble[2][9] |
| Dichloromethane | Sparingly soluble[2] |
| Water | Practically insoluble[2] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL[1] |
3.1. Preparation of Stock Solutions
To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO, DMF, or ethanol.[1] Purging the solvent with an inert gas like argon or nitrogen before and after dissolving the compound can help prevent oxidation.[1]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the desired amount of this compound solid in a microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex briefly until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3.2. Preparation of Aqueous Working Solutions
For cell-based assays, it is often necessary to prepare aqueous working solutions. Due to the poor aqueous solubility, a two-step dilution is recommended.
Protocol 2: Preparation of an Aqueous Working Solution
-
Thaw a frozen aliquot of the organic stock solution (e.g., 10 mM in DMSO).
-
Dilute the stock solution with the desired aqueous buffer (e.g., cell culture medium, PBS) to the final working concentration.
-
It is recommended to first dissolve the stock in the solvent of choice and then dilute with the aqueous buffer.[1]
-
Note: Aqueous solutions of bromocriptine are not stable and it is recommended not to store them for more than one day.[1]
Mechanism of Action and Signaling Pathway
This compound is presumed to act as a dopamine D2 receptor agonist. Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes. The D2 receptor is coupled to an inhibitory G-protein (Gαi), which inhibits the activity of adenylyl cyclase upon activation.
Experimental Protocols
The following are generalized protocols for assessing the activity of this compound as a dopamine D2 receptor agonist.
5.1. In Vitro Dopamine D2 Receptor Binding Assay
This assay is used to determine the binding affinity of this compound to the dopamine D2 receptor.
Protocol 3: Radioligand Binding Assay
-
Prepare Membranes: Use cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
5.2. Functional Assay: Measurement of cAMP Levels
This assay measures the functional consequence of D2 receptor activation by quantifying the inhibition of adenylyl cyclase activity.
Protocol 4: cAMP Measurement Assay
-
Cell Seeding: Seed a cell line expressing the dopamine D2 receptor (e.g., HEK293 or CHO cells) into a 96-well plate and culture overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound for a short period.
-
Stimulation: Stimulate the cells with a known adenylyl cyclase activator, such as Forskolin, in the continued presence of this compound.
-
Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).[10][11][12][13]
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the EC₅₀ value for the inhibition of Forskolin-stimulated cAMP production.
Safety Precautions
6.1. Personal Safety
-
Hazardous Nature: this compound is a potent compound and should be treated as hazardous. The safety data sheet (SDS) for bromocriptine indicates potential for reproductive toxicity and harm if swallowed or inhaled.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.[3][4][8]
-
Engineering Controls: Handle the solid compound in a chemical fume hood to prevent inhalation of dust.[3][5]
6.2. Waste Disposal
Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
These application notes provide a starting point for researchers working with this compound. Due to the limited specific data available for this compound, it is imperative that researchers perform their own validation experiments to determine the optimal conditions for their specific applications. The information provided, based on the well-characterized analogue bromocriptine, offers a solid foundation for initiating such studies.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ashp.org [ashp.org]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. safety.duke.edu [safety.duke.edu]
- 9. scispace.com [scispace.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [france.promega.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Figure 11. [cAMP Measurement for Agonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for 5'-Isobromocriptine in Competitive Binding Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Isobromocriptine is an ergoline derivative and a potent dopamine receptor ligand. As a structural isomer of the well-characterized compound bromocriptine, it is of significant interest for researchers studying the dopaminergic system, particularly for its potential selective interactions with dopamine D2-like receptors. Competitive binding assays are a fundamental tool to determine the affinity and selectivity of a test compound, such as this compound, for a specific receptor. This document provides detailed application notes and a comprehensive protocol for utilizing this compound in competitive radioligand binding experiments against dopamine receptors.
Dopamine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[1] The D2-like receptors are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase.[1] Bromocriptine, a closely related compound, is a potent agonist at D2-like dopamine receptors. It is anticipated that this compound exhibits a similar high affinity for D2-like receptors, making it a valuable tool for neuroscience research and drug discovery.
Data Presentation
While specific binding affinity data for this compound is not widely published, the binding profile of the parent compound, bromocriptine, provides a strong indication of the expected affinities. The following table summarizes the reported Ki values for bromocriptine against human dopamine receptor subtypes. It is recommended that researchers perform their own saturation and competitive binding experiments to determine the precise Ki values for this compound.
| Receptor Subtype | Ligand | Ki (nM) | Receptor Family |
| Dopamine D1 | Bromocriptine | ~440 | D1-like |
| Dopamine D2 | Bromocriptine | ~8 | D2-like |
| Dopamine D3 | Bromocriptine | ~5 | D2-like |
| Dopamine D4 | Bromocriptine | ~290 | D2-like |
| Dopamine D5 | Bromocriptine | ~450 | D1-like |
Data presented for bromocriptine is based on published values and should be used as a reference for designing experiments with this compound.
Experimental Protocols
This section details a generalized protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for dopamine D2 receptors. This protocol can be adapted for other dopamine receptor subtypes.
Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293) or rodent striatal tissue homogenates.
-
Radioligand: A high-affinity radiolabeled antagonist for the D2 receptor, such as [3H]-Spiperone or [3H]-Raclopride.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol or Spiperone).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol
-
Membrane Preparation:
-
Homogenize the receptor source (cells or tissue) in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C until use.
-
-
Assay Setup:
-
On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration in assay buffer.
-
Prepare serial dilutions of this compound (e.g., 10 concentrations spanning from 1 pM to 10 µM).
-
Prepare the radioligand solution at a concentration close to its Kd value.
-
Prepare the non-specific binding control (e.g., 10 µM Haloperidol).
-
-
Incubation:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer (for total binding) or non-specific binding control or this compound dilution.
-
Radioligand solution.
-
Diluted membrane preparation to initiate the binding reaction.
-
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 25°C). The optimal time and temperature should be determined in preliminary kinetic experiments.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a PEI-soaked glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC50:
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Signaling Pathway
Dopamine D2-like receptors, the putative primary target of this compound, are coupled to inhibitory G proteins (Gαi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein and subsequent downstream signaling events.
Caption: Simplified D2 receptor signaling pathway.
This application note provides a comprehensive guide for researchers to design and execute competitive binding experiments with this compound. By following these protocols, scientists can accurately determine the binding affinity and selectivity of this compound, contributing to a better understanding of the dopaminergic system and the development of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: 5'-Isobromocriptine Dissolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dissolving 5'-Isobromocriptine in DMSO solutions.
Troubleshooting Guide
Issue: this compound is not dissolving or is precipitating in DMSO.
This guide provides a step-by-step approach to troubleshoot dissolution problems with this compound.
1. Verify Compound and Solvent Quality
-
Question: Could the purity of this compound or the quality of the DMSO be the issue?
-
Answer: Yes, impurities in either the compound or the solvent can significantly impact solubility.
-
Compound: Ensure you are using a high-purity grade of this compound. Check the certificate of analysis (CoA) for purity specifications.
-
DMSO: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of hydrophobic compounds.[1][2] Old or improperly stored DMSO may have absorbed water.
-
2. Review Dissolution Protocol
-
Question: What is the recommended procedure for dissolving bromocriptine analogues in DMSO?
-
Answer: A standard protocol should be followed to ensure the best chance of dissolution. Refer to the detailed experimental protocol below. Key considerations include sonication, gentle heating, and preparing fresh solutions. For the related compound, bromocriptine mesylate, a stock solution can be made by dissolving it in the solvent of choice.[3]
3. Assess Concentration and Solubility Limits
-
Question: Am I exceeding the solubility limit of this compound in DMSO?
Solubility of Bromocriptine Mesylate in Various Solvents
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL[3] |
| Dimethyl formamide (DMF) | ~30 mg/mL[3] |
| Ethanol | ~5 mg/mL[3] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL[3] |
4. Consider Environmental Factors
-
Question: Can temperature and storage conditions affect solubility?
-
Answer: Yes.
-
Temperature: Gentle warming (e.g., to 37°C) can aid dissolution. However, be cautious as excessive heat can degrade the compound.
-
Storage: Storing DMSO stock solutions, especially at low temperatures, can sometimes lead to precipitation or crystallization.[4] It is often recommended to prepare solutions fresh. If storage is necessary, store at -20°C as recommended for the solid compound.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is an isomer of bromocriptine, a semisynthetic ergot alkaloid derivative that acts as a potent dopamine D2 receptor agonist.[5][6] Proper dissolution is crucial for accurate dosing and obtaining reliable results in in-vitro and in-vivo experiments.
Q2: My this compound powder appears crystalline. Does this affect solubility?
A2: Yes, the solid-state form of a compound can influence its dissolution rate. Bromocriptine mesylate is supplied as a crystalline solid.[3] Crystalline compounds may require more energy (e.g., sonication, gentle heating) to dissolve compared to amorphous forms.
Q3: Can I use a solvent other than DMSO?
A3: Yes, based on data for bromocriptine mesylate, DMF is a suitable alternative with similar solubility (~30 mg/mL).[3] Ethanol is another option, but with lower solubility (~5 mg/mL).[3] The choice of solvent will depend on your specific experimental requirements and downstream applications.
Q4: How should I prepare aqueous solutions from my DMSO stock?
A4: For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[3] Be aware that the compound is sparingly soluble in aqueous buffers, and high concentrations of DMSO may be toxic to cells in culture. A 1:4 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.2 mg/mL for bromocriptine mesylate.[3]
Q5: My compound dissolves initially but then precipitates out of solution. What should I do?
A5: This can happen due to several reasons:
-
Supersaturation: The initial energy input (e.g., vortexing, sonication) may have created a supersaturated solution that is not stable over time.
-
Temperature Changes: A decrease in temperature from when the solution was prepared can cause precipitation.
-
Water Absorption: If the DMSO is not anhydrous or the container is not properly sealed, water absorption can lead to precipitation.[1][2]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can promote precipitation. It is often best to aliquot stock solutions into single-use volumes.
Experimental Protocols
Protocol for Dissolving this compound in DMSO
-
Preparation:
-
Bring the vial of this compound and anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound in a sterile, appropriate-sized tube.
-
-
Dissolution:
-
Add the required volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution for 1-2 minutes.
-
If the compound has not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C for a short period, with intermittent vortexing.
-
-
Verification:
-
Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.
-
-
Storage:
-
It is recommended to use the solution fresh.
-
If storage is required, aliquot into single-use tubes and store at -20°C. Minimize freeze-thaw cycles.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Low bioactivity of 5'-Isobromocriptine in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the observed low bioactivity of 5'-Isobromocriptine in vitro. This resource is intended for researchers, scientists, and drug development professionals encountering unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it differ from Bromocriptine?
This compound is an isomer of Bromocriptine. The "iso-" prefix typically denotes a change in the stereochemistry at a specific chiral center, in this case, the 5' position of the ergotamine backbone. Stereoisomers can have vastly different biological activities, as the precise three-dimensional arrangement of atoms is often critical for effective binding to a biological target like the Dopamine D2 receptor. It is plausible that the stereochemical configuration of this compound results in a lower binding affinity for the D2 receptor compared to Bromocriptine.
Q2: We are observing low to no activity with this compound in our D2 receptor functional assays. What are the potential causes?
Several factors could contribute to the observed low bioactivity:
-
Stereochemistry and Receptor Binding: The specific spatial arrangement of this compound may not be optimal for binding to the active site of the Dopamine D2 receptor, leading to reduced affinity and efficacy.
-
Compound Solubility: Bromocriptine is known to be sparingly soluble in aqueous buffers. If this compound shares this property, poor solubility could lead to a lower effective concentration in your assay medium than intended.
-
Compound Stability: Bromocriptine and its analogs can be sensitive to light and pH.[1][2] Degradation of the compound during storage or the experiment itself would result in lower activity. The main degradation product of bromocriptine is bromocriptinine, its epimer at C-8.[1]
-
Assay Conditions: The specific in vitro assay being used may not be sensitive enough to detect low-level agonism, or the assay conditions (e.g., cell line, receptor expression level, incubation time) may not be optimal.
-
Receptor Affinity States: Dopamine D2 receptors can exist in high-affinity (D2High) and low-affinity (D2Low) states for agonists.[3][4] Assay conditions can influence the equilibrium between these states, potentially affecting the observed potency of an agonist.
Q3: What is the expected bioactivity of Bromocriptine at Dopamine receptors?
Bromocriptine is a potent Dopamine D2 receptor agonist.[1] It also exhibits affinity for other dopamine and serotonin receptor subtypes. Having baseline data for bromocriptine in your specific assay system is crucial for comparison.
Quantitative Data: Bromocriptine Receptor Binding Profile
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D1 | 1,659 |
| Dopamine D2 | 12.2 |
| Dopamine D3 | 12.2 |
| Dopamine D4 | 59.7 |
| Dopamine D5 | 1,691 |
| Serotonin 5-HT1A | 12.9 |
| Serotonin 5-HT1D | 10.7 |
| α1-Adrenergic | 1.12 - 4.17 |
Data sourced from reference.
Troubleshooting Guide for Low Bioactivity
If you are experiencing lower than expected bioactivity with this compound, follow these steps to diagnose the issue.
Step 1: Verify Compound Integrity and Purity
Before troubleshooting your biological assay, confirm the identity, purity, and concentration of your this compound stock.
-
Action:
-
Perform analytical chemistry checks such as High-Performance Liquid Chromatography (HPLC) to assess purity.
-
Use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure, including stereochemistry if possible.
-
Ensure accurate weighing and dissolution of the compound to guarantee the stock solution concentration.
-
Step 2: Address Potential Solubility Issues
Poor solubility can drastically reduce the effective concentration of the compound in the assay.
-
Action:
-
Solvent Selection: Bromocriptine is soluble in DMSO, DMF, and ethanol, but has very low solubility in aqueous buffers. It is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium low (typically <0.5%) to avoid solvent-induced artifacts. Run a vehicle control with the same final DMSO concentration.
-
Visual Inspection: After dilution into your aqueous assay buffer, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound.
-
Step 3: Optimize In Vitro Assay Conditions
The choice of assay and its parameters can significantly impact the results.
-
Action:
-
Positive Control: Always include Bromocriptine as a positive control in your experiments. This will help you determine if the issue is with the compound or the assay itself.
-
Cell Line and Receptor Expression: Use a cell line with robust and verified expression of the Dopamine D2 receptor. Low receptor expression can lead to a smaller assay window.
-
Assay Type: Consider using multiple assay formats to assess activity. D2 receptors are Gαi-coupled, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[5][6] Other downstream signaling events include β-arrestin recruitment or modulation of ion channels.[7][8] An orthogonal assay can help confirm your findings.
-
Incubation Time: Ensure the incubation time is sufficient for the compound to bind to the receptor and elicit a response.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low in vitro bioactivity.
Experimental Protocols
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that signal primarily through the Gαi/o pathway. Agonist binding to the D2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Protocol: D2 Receptor Agonist-Induced cAMP Inhibition Assay
This protocol outlines a method to measure the ability of this compound to inhibit cAMP production following stimulation of adenylyl cyclase with forskolin in cells expressing the D2 receptor.
Materials:
-
HEK293 cells stably expressing the human Dopamine D2 receptor (or another suitable cell line like CHO-K1).[5]
-
Assay medium: Serum-free cell culture medium.
-
This compound and Bromocriptine stock solutions (e.g., 10 mM in DMSO).
-
Forskolin solution.
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Workflow:
Caption: Experimental workflow for a cAMP inhibition assay.
Procedure:
-
Cell Plating: Seed the D2R-expressing cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, Bromocriptine (positive control), and a D2 antagonist (e.g., Haloperidol, for assay validation) in assay medium.
-
Assay Initiation:
-
Wash the cells once with assay medium.
-
Add the compound dilutions and a fixed concentration of IBMX to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation: Add a sub-maximal concentration of forskolin to all wells (except for negative controls) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP levels against the log of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) for each compound.
-
Compare the EC50 and Emax of this compound to that of Bromocriptine. A significantly higher EC50 or lower Emax would quantitatively confirm low bioactivity.
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Relevance of pH dependency on in vitro release of bromocriptine from a modified-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Magic™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson’s Disease Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.tocris.com [resources.tocris.com]
Technical Support Center: 5'-Isobromocriptine Degradation and Stability
Disclaimer: This document provides guidance on the degradation and stability of 5'-Isobromocriptine in solution. As specific stability data for this compound is limited in publicly available literature, the information herein is largely based on studies of the closely related compound, bromocriptine mesylate. Researchers should use this information as a starting point and perform their own stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: Based on data from the related compound bromocriptine, the primary factors contributing to degradation in solution are exposure to light (photolysis), alkaline pH conditions, and elevated temperatures.[1][2] Moisture is also a critical factor in the degradation of the solid form.[3]
Q2: How should I store my this compound solutions to ensure stability?
A2: To minimize degradation, this compound solutions should be stored in tightly sealed, light-protected containers at refrigerated temperatures (around 5°C ± 3°C).[3][4][5] It is also advisable to prepare solutions fresh whenever possible and to use a buffer system to maintain an optimal pH, which for the related compound bromocriptine is in the acidic to neutral range, with significant degradation occurring under alkaline conditions.[1][2]
Q3: What are the expected degradation products of this compound?
A3: For bromocriptine, a common degradation product is 2-bromo-a-ergocriptinine.[1] Other degradation pathways include hydroxylation at the C8 or C9 position of the proline moiety, which results in more polar degradation products.[1] Similar degradation products may be expected for this compound.
Q4: Can I expect my this compound to be stable at room temperature for short-term experiments?
A4: While short-term stability at room temperature may be acceptable for some applications, it is not ideal. Bromocriptine shows susceptibility to degradation from factors commonly present in a lab environment, such as light and temperature fluctuations.[2][3] For any quantitative experiments, it is highly recommended to perform a preliminary stability assessment under your specific experimental conditions to determine the acceptable time frame for room temperature handling.
Troubleshooting Guide
Issue: I am seeing unexpected peaks in my chromatogram when analyzing my this compound sample.
-
Possible Cause 1: Degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Review your storage conditions. Are your solutions protected from light and stored at a low temperature?
-
Consider the age of your solution. Was it freshly prepared?
-
Evaluate the pH of your solution. Alkaline conditions can cause rapid degradation.[1][2]
-
Prepare a fresh solution under optimal conditions (e.g., in a light-protected container, at a suitable pH, and kept on ice) and re-analyze.
-
-
-
Possible Cause 2: Contamination of the sample or solvent.
-
Troubleshooting Steps:
-
Run a blank injection of your solvent to check for contaminants.
-
Use fresh, high-purity solvents for your mobile phase and sample preparation.
-
Ensure all glassware and equipment are thoroughly cleaned.
-
-
-
Possible Cause 3: Interaction with other components in a complex matrix.
-
Troubleshooting Steps:
-
Perform a spike and recovery experiment to assess matrix effects.
-
If possible, simplify the sample matrix through extraction or other sample preparation techniques.
-
-
Issue: The concentration of my this compound standard solution is decreasing over time.
-
Possible Cause 1: Adsorption to the container surface.
-
Troubleshooting Steps:
-
Consider using different types of storage vials (e.g., polypropylene instead of glass, or silanized glass).
-
Include a small percentage of an organic solvent like acetonitrile or methanol in your aqueous solutions to reduce adsorption.
-
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Steps:
-
Ensure all solutions are prepared and stored in amber vials or containers wrapped in aluminum foil.[3]
-
Minimize the exposure of your samples to ambient light during experimental procedures.
-
-
Data on Bromocriptine Stability
The following tables summarize the degradation behavior of bromocriptine mesylate under various stress conditions, which may provide insights into the potential stability of this compound.
Table 1: Summary of Bromocriptine Degradation Under Forced Conditions
| Stress Condition | Observation | Reference |
| Alkaline Hydrolysis | Significant degradation observed. | [1][2] |
| Acid Hydrolysis | Less degradation compared to alkaline conditions. | [1] |
| Neutral Hydrolysis | Mild degradation. | [1] |
| Oxidative (3% H₂O₂ at 80°C for 5 min) | Degradation with multiple degradation products. | [1] |
| Thermal (80°C for 120 h in solution) | Mild degradation. | [1] |
| Photolytic (Sunlight exposure of solution) | Significant degradation. | [1][2] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Bromocriptine Mesylate
This protocol is adapted from a validated method for bromocriptine mesylate and can be used as a starting point for developing a method for this compound.[1][2]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm i.d., 5 µm) or equivalent.[2]
-
Mobile Phase: Methanol and 20 mM sodium acetate, pH 5 (70:30, v/v).[1][2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-50 µg/mL).
4. Forced Degradation Studies (for method validation):
-
Acid Degradation: Reflux the drug solution with 0.1 N HCl.
-
Alkaline Degradation: Reflux the drug solution with 0.1 N NaOH.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the drug solution at a specified temperature (e.g., 80°C).
-
Photodegradation: Expose the drug solution to direct sunlight or a photostability chamber.
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the standard solutions and the samples to be analyzed.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent drug peak.
-
Assess the peak purity of the parent drug to ensure no co-eluting degradation products.
Visualizations
References
- 1. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Long-term Physicochemical Stability of Concentrated Solutions of Isosorbide Dinitrate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long term stability of an admixture of alizapride and ondansetron in 0.9% sodium chloride solution polyolefin bags stored at 5±3°C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5'-Isobromocriptine Concentration for Cell Viability
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bromocriptine?
Bromocriptine is a potent dopamine D2 receptor agonist.[1][2] It also exhibits partial antagonist activity at the D1 receptor.[1] Its effects are tissue-specific; for instance, in the pituitary gland, it inhibits prolactin secretion from lactotrophic cells.[1][2] In Parkinson's disease treatment, it directly stimulates striatal D2 receptors.[1]
Q2: Which signaling pathways are modulated by Bromocriptine?
Bromocriptine's activation of D2 receptors can influence multiple downstream signaling pathways. Notably, in prolactinoma cells, it has been shown to be involved with the ERK/EGR1 and AKT/GSK-3β signaling pathways.[3]
Q3: What is a typical starting concentration range for Bromocriptine in cell culture experiments?
The optimal concentration of Bromocriptine is highly dependent on the cell type and the specific biological question. A general starting point for in vitro studies is to perform a dose-response curve ranging from low nanomolar (nM) to high micromolar (µM) concentrations. For example, a range of 1 nM to 100 µM could be tested.
Q4: How do I determine the optimal concentration of Bromocriptine for my cell line without inducing significant cytotoxicity?
The optimal concentration is typically the lowest concentration that elicits the desired biological effect with minimal impact on cell viability. This is determined by performing a dose-response experiment where a range of Bromocriptine concentrations are tested, and both the specific biological effect and cell viability are measured.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death even at low concentrations | - Cell line is highly sensitive to Bromocriptine. - Solvent (e.g., DMSO) toxicity. | - Lower the concentration range in your dose-response experiment. - Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically <0.1%). |
| No observable effect on the target pathway or phenotype | - Concentration is too low. - Incubation time is too short. - The cell line is resistant to Bromocriptine. | - Increase the concentration range. - Perform a time-course experiment (e.g., 24, 48, 72 hours). - Verify D2 receptor expression in your cell line. |
| Inconsistent results between experiments | - Variation in cell seeding density. - Inconsistent drug preparation. - Passage number of cells. | - Maintain consistent cell seeding density for all experiments. - Prepare fresh drug dilutions for each experiment from a concentrated stock. - Use cells within a consistent and low passage number range. |
| Precipitation of Bromocriptine in culture medium | - Poor solubility of the compound at higher concentrations. | - Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. - Visually inspect the medium for any precipitation after adding the compound. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Bromocriptine using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration range of Bromocriptine that is non-toxic to the target cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Bromocriptine
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of Bromocriptine dilutions in complete culture medium from a concentrated stock solution. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the prepared Bromocriptine dilutions. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 (concentration that inhibits 50% of cell viability).
Data Presentation
Table 1: Example Dose-Response Data for Bromocriptine on Cell Viability
| Bromocriptine Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.18 ± 0.09 | 94.4 |
| 10 | 1.05 ± 0.06 | 84.0 |
| 50 | 0.78 ± 0.05 | 62.4 |
| 100 | 0.45 ± 0.04 | 36.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
References
Technical Support Center: 5'-Isobromocriptine HPLC Analysis
Welcome to the technical support center for the HPLC analysis of 5'-Isobromocriptine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common degradation product of bromocriptine, and how can I resolve it from the parent peak?
A1: The main degradation product of bromocriptine is its epimer at the C-8 position, known as bromocriptinine.[1] Achieving good resolution between this compound and its potential epimers is crucial for accurate quantification. Optimization of the mobile phase, including the organic modifier, pH, and buffer concentration, is key. For instance, a mobile phase consisting of methanol and 20 mM sodium acetate at pH 5 (70:30, v/v) has been shown to effectively separate bromocriptine from its degradation products.[2][3][4]
Q2: My this compound peak is tailing. What are the potential causes and solutions?
A2: Peak tailing can be caused by several factors in HPLC analysis. Common causes include interactions between the analyte and active sites on the stationary phase (e.g., silanol groups), a mismatch between the sample solvent and the mobile phase, or column overload.[5] For basic compounds like bromocriptine and its isomers, secondary interactions with acidic silanol groups on the silica-based stationary phase are a frequent cause of tailing.
To address peak tailing, consider the following:
-
Mobile Phase pH: Adjusting the mobile phase pH to be at least 2 pH units away from the pKa of this compound can help suppress ionization and reduce secondary interactions.
-
Buffer Concentration: Ensure your mobile phase is adequately buffered. A concentration of 10-50 mM is typically sufficient.
-
Column Choice: Using a column with end-capping or a different stationary phase (e.g., a hybrid or polymer-based column) can minimize silanol interactions.
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.
Q3: I am observing a shift in the retention time of my this compound peak. What should I check?
A3: Retention time shifts can indicate a change in the chromatographic conditions. Here are some common causes:
-
Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant changes in retention time. Prepare fresh mobile phase and ensure accurate mixing.
-
Column Temperature: Fluctuations in column temperature can affect retention. Using a column oven will provide a stable temperature environment.
-
Flow Rate: Check the pump for any leaks or malfunctions that might alter the flow rate.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
Q4: What are the typical stability issues for bromocriptine and its isomers, and how can I prevent degradation during analysis?
A4: Bromocriptine is known to be sensitive to light and can degrade under both acidic and alkaline conditions.[2][3][4] Photodegradation can be a significant issue, leading to the formation of impurities.[2][3] To minimize degradation:
-
Protect from Light: Prepare and store samples and standards in amber vials or protect them from light.
-
Control pH: Maintain the pH of your sample and mobile phase within a stable range for the analyte.
-
Temperature: Store stock solutions and samples at low temperatures (e.g., 4°C) to slow down degradation.[6] Bromocriptine in methanol has been observed to start degrading after 3 days at room temperature.[6]
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing, Fronting, Splitting)
| Symptom | Possible Cause | Troubleshooting Step |
| Peak Tailing | Secondary interactions with the stationary phase. | Adjust mobile phase pH, use an end-capped column, or add a competing base to the mobile phase. |
| Column overload. | Reduce sample concentration or injection volume. | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the mobile phase. | |
| Peak Fronting | High sample concentration. | Dilute the sample. |
| Incompatible sample solvent. | Ensure the sample solvent is weaker than the mobile phase. | |
| Column collapse. | Replace the column and operate within the recommended pH and temperature ranges. | |
| Split Peaks | Partially blocked column frit. | Reverse and flush the column. If the problem persists, replace the frit or the column.[7] |
| Injector issue. | Check the injector for leaks or a damaged rotor seal. | |
| Co-elution of an interfering compound. | Optimize the mobile phase or gradient to improve resolution. |
Guide 2: Unstable Retention Times
| Symptom | Possible Cause | Troubleshooting Step |
| Gradual Shift to Shorter Retention Times | Loss of stationary phase. | Operate within the column's recommended pH and temperature limits. Replace the column if necessary. |
| Gradual Shift to Longer Retention Times | Contamination buildup on the column. | Flush the column with a strong solvent. Use a guard column to protect the analytical column. |
| Random Fluctuation in Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase, ensuring accurate measurements and thorough mixing. |
| Leaks in the HPLC system. | Inspect all fittings and connections for leaks. | |
| Inadequate column equilibration. | Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
Experimental Protocols
Protocol 1: General HPLC Method for Bromocriptine and Related Compounds
This protocol is a starting point and may require optimization for this compound.
| Parameter | Condition |
| Column | Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[2][3] |
| Mobile Phase | Methanol and 20 mM sodium acetate, pH 5 (70:30, v/v).[2][3][4] |
| Flow Rate | 1.0 - 1.5 mL/min.[2][3][6] |
| Detection Wavelength | 300 nm.[2][3][4] |
| Injection Volume | 10 - 20 µL.[2][6] |
| Column Temperature | Ambient or controlled at 25°C. |
Visualizations
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: Common causes of peak tailing in HPLC analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Stability-Indicating HPLC Method ...: Ingenta Connect [ingentaconnect.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Simultaneous RP-HPLC-DAD quantification of bromocriptine, haloperidol and its diazepane structural analog in rat plasma with droperidol as internal standard for application to drug-interaction pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
5'-Isobromocriptine toxicity in cell culture and how to mitigate
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of 5'-Isobromocriptine in cell culture?
A1: Based on its structural similarity to Bromocriptine, this compound is presumed to act as a dopamine D2 receptor agonist. In cancer cell lines, this can lead to the induction of apoptosis (programmed cell death), which is a common mechanism for the anti-proliferative effects of many therapeutic compounds.
Q2: What are the common signs of this compound-induced toxicity in cell culture?
A2: Common indicators of cytotoxicity include:
-
A significant reduction in cell viability and proliferation.
-
Observable changes in cell morphology, such as rounding, shrinking, and detachment from the culture plate.
-
Induction of apoptosis, which can be confirmed by assays like TUNEL or Annexin V staining.
-
Increased activity of caspases, particularly caspase-3, which are key executioners of apoptosis.[1][2]
Q3: How can I determine the cytotoxic concentration of this compound for my cell line?
A3: The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.[3] You can determine the IC50 value by performing a dose-response experiment and measuring cell viability using an MTT or similar assay.[4][5][6] It is recommended to test a wide range of concentrations to identify the effective dose for your specific cell line. The IC50 can vary significantly between different cell lines and experimental conditions.[3][7]
Q4: Can antioxidants be used to mitigate the off-target toxicity of this compound?
A4: Yes, antioxidants may help in mitigating off-target cytotoxicity if it is mediated by oxidative stress.[8][9] Compounds like N-acetylcysteine (NAC) or Vitamin E can be used to counteract the effects of reactive oxygen species (ROS).[10][11] However, it's crucial to determine if ROS production is a primary mechanism of this compound's toxicity and to ensure that the antioxidant does not interfere with the intended therapeutic effect of the compound.[8]
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density, uneven compound distribution, or edge effects in the microplate.
-
Solution: Ensure a homogenous single-cell suspension before seeding. When treating with this compound, mix thoroughly by gentle pipetting. To avoid edge effects, do not use the outer wells of the microplate for experimental samples; instead, fill them with sterile PBS or media.
Issue 2: No significant cytotoxicity observed even at high concentrations.
-
Possible Cause: The cell line may be resistant to this compound, the compound may have degraded, or the incubation time is too short.
-
Solution:
-
Verify the identity and characteristics of your cell line. Some cancer cell lines are known to be highly resistant to certain drugs.[3]
-
Check the storage conditions and shelf-life of your this compound stock solution. Prepare fresh dilutions for each experiment.
-
Extend the treatment duration (e.g., from 24 to 48 or 72 hours) as the cytotoxic effects may be time-dependent.[3][7]
-
Issue 3: Significant cell death in the vehicle control group.
-
Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration.
-
Solution: Determine the maximum non-toxic concentration of the vehicle for your cell line by running a vehicle-only control series. Ensure the final concentration of the vehicle in the culture medium is well below this level (typically ≤ 0.5%).
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound across different cancer cell lines after 48 hours of treatment. These values are for illustrative purposes and should be experimentally determined for your specific cell line and conditions.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| A549 | Lung Carcinoma | 25.2 |
| HeLa | Cervical Cancer | 18.9 |
| HT-29 | Colorectal Adenocarcinoma | 32.1 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is adapted from standard MTT assay procedures.[4][5][6][12][13]
Objective: To determine the effect of this compound on cell viability.
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12] During this time, viable cells will convert the yellow MTT into purple formazan crystals.[4][5]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[5][12]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration to determine the IC50 value.
Protocol 2: Detection of Apoptosis using TUNEL Assay
This protocol is based on standard TUNEL (TdT-mediated dUTP Nick End Labeling) assay procedures.[14][15][16][17][18]
Objective: To detect DNA fragmentation associated with apoptosis in cells treated with this compound.
Materials:
-
Cells cultured on coverslips or chamber slides
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS (for fixation)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips or chamber slides. Treat the cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[17]
-
Permeabilization: Wash the cells with PBS and incubate with the permeabilization solution for 2-5 minutes on ice.[16]
-
TUNEL Labeling: Wash the cells with PBS and incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.[16][17]
-
Washing: Wash the cells thoroughly with PBS to remove unincorporated nucleotides.
-
Microscopy: Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells under a fluorescence microscope. Apoptotic cells will show fluorescence from the labeled dUTPs incorporated into the fragmented DNA.
Visual Guides
Caption: Potential mechanism of this compound-induced apoptosis.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. Activation of caspase-3 is an initial step triggering accelerated muscle proteolysis in catabolic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early caspase-3 activation independent of apoptosis is required for cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review [ouci.dntb.gov.ua]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. texaschildrens.org [texaschildrens.org]
- 14. The TUNEL detection principle and experimental summary of cell apoptosis [elabscience.com]
- 15. biotna.net [biotna.net]
- 16. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KE [thermofisher.com]
- 18. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Improving the In Vivo Efficacy of 5'-Isobromocriptine and Related Bromocriptine Analogs
Disclaimer: Information regarding "5'-Isobromocriptine" is limited in publicly available scientific literature. Therefore, this guide leverages data and strategies from its parent compound, bromocriptine, to address common challenges in achieving optimal in vivo efficacy. The principles and troubleshooting steps outlined below are likely applicable to novel analogs such as this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo efficacy of bromocriptine and its analogs?
The primary challenges stem from the physicochemical properties of bromocriptine, which include low aqueous solubility and significant first-pass hepatic metabolism.[1] These factors contribute to poor oral bioavailability, limiting the concentration of the active compound that reaches systemic circulation and the target site.[1] Additionally, bromocriptine is susceptible to degradation in aqueous and acidic environments, further impacting its stability and bioavailability.[2]
Q2: How does the mechanism of action of bromocriptine influence its in vivo studies?
Bromocriptine is a potent dopamine D2 receptor agonist.[3] Its therapeutic effects in conditions like Parkinson's disease and hyperprolactinemia are mediated by stimulating these receptors in the central nervous system.[3] For in vivo studies, this means that achieving sufficient brain penetration is crucial for observing the desired pharmacological effects. Therefore, experimental design and drug delivery strategies should aim to overcome the blood-brain barrier.
Q3: What are the key pharmacokinetic parameters to consider when evaluating the in vivo performance of a bromocriptine analog?
Key pharmacokinetic parameters to assess include:
-
Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation.
-
Maximum Plasma Concentration (Cmax) : The highest concentration of the drug in the blood.
-
Time to Maximum Plasma Concentration (Tmax) : The time at which Cmax is reached.
-
Area Under the Curve (AUC) : The total drug exposure over time.
-
Half-life (t1/2) : The time it takes for the drug concentration to reduce by half.
-
Brain-to-Blood Ratio : Crucial for centrally acting drugs to assess blood-brain barrier penetration.[4]
Troubleshooting Guide
Issue 1: Low Oral Bioavailability and High Variability in Plasma Concentrations
Possible Cause: Poor aqueous solubility and extensive first-pass metabolism in the liver.[1]
Troubleshooting Steps:
-
Formulation Enhancement:
-
Nanoformulations: Consider encapsulating this compound in nanoparticles, such as chitosan nanoparticles, to improve solubility and facilitate absorption.[4]
-
Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) can enhance solubility and promote lymphatic transport, bypassing hepatic first-pass metabolism.[1][5]
-
Salt Form Optimization: Investigate different salt forms. For bromocriptine, the citrate salt has been shown to have significantly higher water solubility compared to the mesylate salt.[2]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a polymer can improve the dissolution rate.
-
-
Route of Administration:
-
Intranasal Delivery: For direct nose-to-brain targeting, intranasal administration of a nanoformulation can bypass the blood-brain barrier and avoid first-pass metabolism.[4]
-
Parenteral Administration (IV, IP, SC): While not always representative of the intended clinical route, parenteral administration can be used in preclinical studies to bypass absorption barriers and establish a baseline for efficacy.
-
-
Co-administration with Bioenhancers:
-
Investigate co-administration with inhibitors of metabolic enzymes like CYP3A4. For instance, nanonized curcumin has been shown to improve the oral bioavailability of bromocriptine by inhibiting CYP3A enzymes.[6]
-
Issue 2: Poor Brain Penetration and Lack of CNS-Mediated Effects
Possible Cause: The blood-brain barrier (BBB) effectively restricts the passage of many compounds into the central nervous system.
Troubleshooting Steps:
-
Targeted Delivery Systems:
-
Nanoparticles: Formulations like chitosan nanoparticles have been shown to enhance brain delivery of bromocriptine.[4]
-
Liposomes: Encapsulating the drug in liposomes can improve BBB penetration.
-
-
Intranasal Administration: This route offers a direct pathway to the brain, bypassing the BBB.[4]
-
Chemical Modification (Prodrug Approach): While a more advanced strategy, designing a lipophilic prodrug of this compound could enhance its ability to cross the BBB, with subsequent conversion to the active compound in the brain.
Issue 3: Inconsistent Results Across Animal Models
Possible Cause: Species-specific differences in metabolism and physiology can lead to variable outcomes.
Troubleshooting Steps:
-
Model Selection: Carefully select the animal model to ensure its metabolic pathways and disease pathology are relevant to the human condition being studied.
-
Dose-Response Studies: Conduct thorough dose-response studies in each model to establish the optimal therapeutic window.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the pharmacokinetic profile with the observed pharmacodynamic effects to understand the exposure-response relationship in each species.
Data Presentation
Table 1: Comparison of Bromocriptine Nanoformulation vs. Solution (Intranasal Administration)
| Parameter | BRC-loaded CS NPs (i.n.) | BRC Solution (i.n.) | BRC-loaded CS NPs (i.v.) |
| Brain:Blood Ratio (at 0.5h) | 0.96 ± 0.05 | 0.73 ± 0.15 | 0.25 ± 0.05 |
| Nostril Retention | 42 ± 8.5% (for ~4h) | 44 ± 7.5% (for ~1h) | N/A |
| Dopamine Conc. (ng/mL) in Haloperidol-treated mice | 20.65 ± 1.08 | Not Reported | Not Reported |
| (Data adapted from a study on bromocriptine-loaded chitosan nanoparticles)[4] |
Experimental Protocols
Protocol 1: Preparation of Bromocriptine-Loaded Chitosan Nanoparticles (Ionic Gelation Method)
This protocol is adapted from a method used for bromocriptine and can be a starting point for this compound.[4]
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Purified water
Procedure:
-
Prepare a chitosan solution (e.g., 0.1% w/v) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) with gentle stirring until a clear solution is formed.
-
Dissolve this compound in a suitable solvent and add it to the chitosan solution.
-
Prepare a TPP solution (e.g., 0.1% w/v) in purified water.
-
Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring.
-
Nanoparticles will form spontaneously via ionic gelation.
-
Continue stirring for a specified period (e.g., 1 hour) to allow for stabilization of the nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with purified water to remove unentrapped drug and reagents, and then lyophilize for storage.
Protocol 2: In Vivo Efficacy Study in a Parkinson's Disease Animal Model (e.g., Haloperidol-Induced Catalepsy)
This protocol provides a general framework for assessing the efficacy of a dopamine agonist.
Animal Model: Male Wistar rats or mice.
Procedure:
-
Induction of Catalepsy: Administer haloperidol (e.g., 1 mg/kg, i.p.) to induce a cataleptic state, which is a model for Parkinsonian symptoms.
-
Drug Administration:
-
Divide animals into groups: Vehicle control, this compound (various doses), and a positive control (e.g., L-DOPA).
-
Administer the test compounds (e.g., orally, intranasally, or intraperitoneally) at a specified time before or after haloperidol administration.
-
-
Behavioral Assessment:
-
At various time points post-drug administration, assess the degree of catalepsy using a bar test.
-
Measure the time the animal maintains an imposed posture (e.g., forepaws on a raised bar). A reduction in this time indicates an anti-cataleptic (pro-dopaminergic) effect.
-
-
Biochemical Analysis:
-
At the end of the experiment, collect brain tissue (e.g., striatum) to measure dopamine levels and the levels of its metabolites (DOPAC and HVA) using techniques like HPLC.[4]
-
Visualizations
Caption: Challenges in achieving in vivo efficacy with oral this compound.
Caption: Troubleshooting workflow for improving this compound bioavailability.
Caption: Simplified signaling pathway for Dopamine D2 receptor agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. JP2021500357A - Improved bromocriptine formulation - Google Patents [patents.google.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Optimised nanoformulation of bromocriptine for direct nose-to-brain delivery: biodistribution, pharmacokinetic and dopamine estimation by ultra-HPLC/mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Bromocriptine Off-Target Effects: A Technical Support Resource
Welcome to the technical support center for researchers investigating the off-target effects of bromocriptine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected effects in our cell-based assays after bromocriptine treatment that don't seem to be mediated by dopamine D2 receptors. What could be the cause?
A1: Bromocriptine possesses a broad pharmacological profile and is known to interact with several non-dopaminergic receptors. These off-target interactions can lead to a variety of cellular responses. Notably, bromocriptine has a significant affinity for several serotonin (5-HT) and adrenergic receptor subtypes. Depending on your cellular model's receptor expression profile, these off-target activities could be influencing your results. We recommend conducting a thorough literature search on the receptor expression of your specific cell line to identify potential off-target candidates.
Q2: Our in vivo experiments with bromocriptine are showing conflicting results compared to our in vitro data. What could explain this discrepancy?
A2: Discrepancies between in vitro and in vivo results are common in pharmacology and can be attributed to several factors. With bromocriptine, its extensive metabolism by CYP3A4 enzymes in the liver can lead to different active metabolites in vivo that may have their own pharmacological profiles.[1] Additionally, the complex interplay of various receptor systems in a whole-organism model can lead to effects that are not observable in a simplified cell culture system. Consider also that bromocriptine's effects on the central nervous system can indirectly influence peripheral systems.
Q3: We are planning to use bromocriptine in a rodent model. What are the recommended doses and administration routes?
A3: The optimal dose and route of administration for bromocriptine in rodent models are highly dependent on the specific research question and the experimental model. For instance, in studies investigating the effects on early pregnancy in rats, subcutaneous injections of 0.05 mg/kg to 0.2 mg/kg have been used.[2] For neurobehavioral studies in mice, intraperitoneal injections of 2.5 mg/kg to 5 mg/kg have been reported to elicit effects.[3] It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental setup and to minimize potential toxicity.
Q4: Are there any known species-specific differences in bromocriptine's off-target effects?
A4: Yes, species-specific differences in receptor pharmacology and drug metabolism can influence the off-target effects of bromocriptine. For example, while bromocriptine's primary targets are generally conserved across species, the expression levels and subtypes of off-target receptors like serotonin and adrenergic receptors can vary. It is important to consult literature specific to your chosen experimental model (e.g., mouse, rat, non-human primate) to understand potential species-specific off-target profiles.
Troubleshooting Guides
Issue 1: High background or non-specific binding in radioligand binding assays.
-
Possible Cause: Inappropriate buffer composition or insufficient washing steps.
-
Troubleshooting Steps:
-
Ensure the binding buffer composition is optimized for the target receptor.
-
Increase the number and volume of washes with ice-cold wash buffer to reduce non-specific binding.
-
Consider pre-treating your filters with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Verify the quality and specific activity of your radioligand.
-
Issue 2: Inconsistent behavioral effects in animal models.
-
Possible Cause: Variability in drug administration, animal handling, or environmental factors.
-
Troubleshooting Steps:
-
Standardize the time of day for drug administration and behavioral testing to account for circadian rhythms.
-
Ensure accurate and consistent dosing for all animals.
-
Minimize stress during animal handling and habituate the animals to the testing environment before the experiment.
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Control for environmental factors such as light, noise, and temperature in the animal facility.
-
Quantitative Data: Bromocriptine Binding Affinities (Ki in nM)
| Target | Human Ki (nM) | Rat Ki (nM) | Functional Activity |
| Dopamine Receptors | |||
| Dopamine D1 | 440 - 1659[3][4] | - | Partial Antagonist[5] |
| Dopamine D2 | ~8 - 12.2[3][4] | - | Agonist[5] |
| Dopamine D3 | ~5 - 12.2[3][4] | - | Agonist[6] |
| Dopamine D4 | ~59.7 - 290[3][4] | - | Inactive[6] |
| Dopamine D5 | ~450 - 1691[3][4] | - | - |
| Serotonin (5-HT) Receptors | |||
| 5-HT1A | - | - | Agonist[6] |
| 5-HT1B | - | - | Agonist[6] |
| 5-HT1D | - | - | Agonist[6] |
| 5-HT2A | - | - | Agonist[6] |
| 5-HT2B | - | - | Partial Agonist[6] |
| 5-HT2C | - | - | Agonist[6] |
| 5-HT7 | - | - | Inactive[6] |
| Adrenergic Receptors | |||
| α1A | - | 2.82[7] | - |
| α2A | 198.7[8] | - | Antagonist[6] |
| α2B | - | - | Antagonist[6] |
| α2C | - | 520 (IC50)[7] | Antagonist[6] |
| Other Targets | |||
| Nitric Oxide Synthase (nNOS) | - | 10,000 (IC50) | Inhibitor[1] |
| CYP3A4 | 1,690 (IC50) | - | Inhibitor[1] |
Note: Ki values can vary between different studies and experimental conditions. This table provides a summary of reported values.
Experimental Protocols
Radioligand Binding Assay for Off-Target Affinity Determination
This protocol provides a general framework for a competition binding assay to determine the affinity (Ki) of bromocriptine for a specific off-target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand specific for the target receptor.
-
Bromocriptine stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of bromocriptine in binding buffer.
-
In a 96-well plate, add the cell membranes/homogenate, the radioligand at a concentration close to its Kd, and the different concentrations of bromocriptine. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand for the target receptor).
-
Incubate the plate at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each bromocriptine concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the bromocriptine concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Bromocriptine's Effects in a Rodent Model of Parkinson's Disease
This protocol describes a general procedure to evaluate the behavioral effects of bromocriptine in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, which can reveal both on- and off-target effects.
Materials:
-
Male Sprague-Dawley rats.
-
6-hydroxydopamine (6-OHDA).
-
Bromocriptine.
-
Apomorphine (for inducing rotational behavior).
-
Vehicle for drug dissolution (e.g., saline with 0.1% ascorbic acid for 6-OHDA; saline for bromocriptine).
-
Stereotaxic apparatus.
-
Rotational behavior monitoring system.
Procedure:
-
6-OHDA Lesioning: Anesthetize the rats and unilaterally lesion the medial forebrain bundle with 6-OHDA using a stereotaxic apparatus. This will induce a loss of dopaminergic neurons on one side of the brain. Allow the animals to recover for at least two weeks.
-
Drug Administration: Prepare fresh solutions of bromocriptine in the appropriate vehicle. Administer bromocriptine via intraperitoneal (i.p.) injection at the desired doses.
-
Behavioral Testing (Rotational Behavior):
-
Administer a challenge dose of apomorphine (e.g., 0.5 mg/kg, s.c.) to induce rotational behavior.
-
Place the rat in a circular arena and record the number of full (360°) contralateral turns (away from the lesioned side) for a set period (e.g., 30-60 minutes).
-
Analyze the rotational behavior data to assess the effect of bromocriptine on dopamine receptor signaling.
-
-
Other Behavioral Tests: Consider including other behavioral tests to assess different aspects of motor function and potential off-target effects, such as the cylinder test (for forelimb asymmetry) or open-field test (for general locomotor activity).
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of bromocriptine to the vehicle control group.
Visualizations
Caption: Overview of Bromocriptine's on-target and off-target signaling pathways.
Caption: Experimental workflow for investigating bromocriptine's off-target effects.
References
- 1. Bromocriptine mesylate | CAS:22260-51-1 | Selective D2-like agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. The Effects of Bromocriptine Treatment During Early Pregnancy on Postpartum Maternal Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Bromocriptine mesylate, D2-like dopamine receptor agonist (CAS 22260-51-1) | Abcam [abcam.com]
- 5. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. bromocriptine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Dual pancreatic adrenergic and dopaminergic signaling as a therapeutic target of bromocriptine - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent 5'-Isobromocriptine precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 5'-Isobromocriptine in cell culture media.
Disclaimer
Please Note: Publicly available physicochemical data specific to this compound is limited. The following recommendations are based on general principles for handling hydrophobic compounds and data available for the related compound, bromocriptine. Researchers should perform small-scale pilot experiments to determine the optimal conditions for their specific cell lines and media formulations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to the cell culture medium?
Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions like cell culture media is a common issue.[1][2] This is primarily due to the low solubility of the compound in water-based solutions. The organic solvent used to dissolve the compound (e.g., DMSO) disperses in the medium, lowering the immediate solvent concentration around the drug molecules and causing them to crash out of solution.[2]
Q2: What is the recommended solvent for making a stock solution of this compound?
For many hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[3][4] It is crucial to use a high-purity, sterile grade of DMSO suitable for cell culture applications.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
The maximum tolerated concentration of DMSO in cell culture varies between cell lines, but a final concentration of 0.1% is generally considered safe for most, with some robust cell lines tolerating up to 0.5% or even 1%.[3] It is best practice to keep the final DMSO concentration as low as possible and to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Can I use other solvents besides DMSO?
Other organic solvents like ethanol can also be used to dissolve hydrophobic compounds.[3][5] However, the tolerance of cell lines to these solvents must also be empirically determined. For some applications, specialized solubilizing agents like Cremophor EL or polysorbates may be considered, though their effects on the specific cell line and experiment should be validated.[3]
Q5: How can temperature affect the solubility of this compound?
Temperature shifts are a major cause of precipitation in cell culture media.[6][7] Preparing and adding your compound in pre-warmed media (37°C) can sometimes help maintain solubility.[4] Conversely, storing stock solutions at very low temperatures can sometimes cause the compound to precipitate out of the solvent. Avoid repeated freeze-thaw cycles of your stock solution.[6][7]
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture medium, follow these troubleshooting steps.
Initial Steps: Stock Solution Preparation
-
Ensure Complete Dissolution: Before diluting into your media, ensure your this compound is completely dissolved in the stock solvent. Gentle warming (to 37°C) and vortexing or sonication can aid in dissolving the compound in the stock solution.[4]
-
Filter Sterilize: After dissolution, filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent to remove any undissolved particles and ensure sterility.
Addressing Precipitation in Media
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Addition | Stock solution is too concentrated, leading to a high local concentration of the compound when added to the media. | Prepare a less concentrated stock solution. This will require adding a larger volume to the media, so be mindful of the final solvent concentration.[8] |
| Rapid dilution of the organic solvent, causing the hydrophobic compound to crash out. | Add the stock solution drop-wise to the media while gently vortexing or swirling the media. This allows for a more gradual dispersion. | |
| The final concentration of this compound exceeds its solubility limit in the media. | Determine the maximum soluble concentration of this compound in your specific media through a dilution series. | |
| Precipitation Over Time | Interaction with media components such as salts or proteins. | Consider using a serum-free medium for the initial dissolution before adding serum, if your experiment allows. Some compounds can bind to serum proteins, which can either help or hinder solubility. |
| Temperature fluctuations. | Ensure the incubator provides a stable temperature. Avoid removing the culture plates from the incubator for extended periods. | |
| Evaporation of media, leading to increased concentration of all components. | Maintain proper humidity in the incubator and ensure culture vessels are well-sealed to prevent evaporation.[6][9] |
Experimental Protocols
Protocol for Preparing a Stable this compound Working Solution
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in 100% sterile DMSO to create a high-concentration stock (e.g., 10 mM).
-
Ensure complete dissolution by gentle warming (37°C) and vortexing.
-
Filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your cell culture medium to 37°C.
-
Create an intermediate dilution of your stock solution in the pre-warmed medium. For example, dilute the 10 mM stock 1:10 to create a 1 mM solution. This reduces the shock of high DMSO concentration when preparing the final working solution.
-
-
Prepare the Final Working Solution:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
While gently swirling the medium, add the required volume of the stock or intermediate solution drop-wise to achieve the desired final concentration.
-
Visually inspect the medium for any signs of precipitation immediately after addition and after a short incubation at 37°C.
-
Visualizations
Caption: Troubleshooting workflow for preventing this compound precipitation.
Caption: Putative signaling pathway of this compound via the D2 receptor.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. Stability of norepinephrine solutions in normal saline and 5% dextrose in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of bromocriptine on cell cycle distribution and cell morphology in cultured rat pituitary adenoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
5'-Isobromocriptine interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-Isobromocriptine. The following information addresses potential interference of this compound with various assay reagents and offers guidance on how to identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which assays is it commonly used?
This compound is a derivative of bromocriptine, an ergot alkaloid.[1][2] Bromocriptine and its derivatives are potent dopamine D2 receptor agonists.[1][3] Due to this activity, they are frequently studied in the context of neurological disorders, hormonal regulation, and cancer. Common assays where this compound or similar compounds might be used include:
-
Immunoassays (ELISA, RIA): To quantify the compound itself, its metabolites, or its effect on hormone levels (e.g., prolactin).[4][5]
-
Receptor Binding Assays: To determine its affinity and selectivity for dopamine receptors.
-
Cell-Based Assays: To assess its biological activity, such as downstream signaling pathways or effects on cell proliferation.
-
High-Performance Liquid Chromatography (HPLC): For pharmacokinetic studies to measure the concentration of the parent drug and its metabolites.[6]
Q2: Can this compound interfere with immunoassay results?
Yes, this compound, like its parent compound bromocriptine, has the potential to interfere with immunoassay results.[4][5] This interference can lead to either falsely elevated or falsely low measurements. The primary mechanisms of interference include:
-
Cross-reactivity: Antibodies used in the immunoassay may not be entirely specific for the target analyte and could cross-react with this compound or its metabolites. This is a significant consideration, as bromocriptine is extensively metabolized.[4]
-
Matrix Effects: The presence of the compound in the sample matrix could alter the binding characteristics of the antibody-antigen interaction.
-
Non-specific Binding: The compound might non-specifically bind to the assay plate or other reagent components.
Q3: What are the signs of potential assay interference?
Several indicators may suggest that this compound is interfering with your assay:
-
Inconsistent results: High variability between replicate wells or between different dilutions of the same sample.
-
Discrepancy with clinical or expected findings: For instance, a prolactin immunoassay showing normal levels in a patient with a known prolactin-secreting tumor who is being treated with this compound.[7]
-
Non-parallel dilution curves: When the dose-response curve of the sample is not parallel to the standard curve.
-
Unexpectedly high or low values: Results that fall outside the expected physiological or experimental range.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Immunoassays (e.g., ELISA)
Possible Cause: Cross-reactivity of assay antibodies with this compound or its metabolites.
Troubleshooting Steps:
-
Assess Specificity: If using a commercial kit, review the manufacturer's data on cross-reactivity with related compounds. If developing your own assay, test the specificity of your antibodies against this compound and its potential metabolites.
-
Sample Dilution: Analyze samples at multiple dilutions. If interference is present, the calculated concentrations may not be consistent across the dilution series.
-
Spike and Recovery: Add a known amount of the analyte of interest to a sample containing this compound and a control sample. If the recovery of the spiked analyte is significantly different between the two samples, interference is likely.
-
Alternative Assay Method: If possible, use an alternative method for quantification that has a different principle of detection, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm your immunoassay results.[4]
Data Presentation:
Table 1: Spike and Recovery Analysis
| Sample Matrix | Endogenous Analyte Level (ng/mL) | Spiked Analyte Concentration (ng/mL) | Measured Concentration (ng/mL) | % Recovery |
| Control Buffer | 0 | 10 | 9.8 | 98% |
| Buffer + this compound (1 µM) | 0 | 10 | 12.5 | 125% (Indicates positive interference) |
| Plasma Sample | 5.2 | 10 | 13.1 | 79% (Indicates negative interference) |
| Plasma Sample + this compound (1 µM) | 5.2 | 10 | 11.5 | 63% |
Table 2: Serial Dilution Linearity
| Dilution Factor | Measured Concentration (pg/mL) | Corrected Concentration (pg/mL) | % of Initial Corrected Concentration |
| 1:2 | 450 | 900 | 100% |
| 1:4 | 180 | 720 | 80% |
| 1:8 | 75 | 600 | 67% |
| 1:16 | 30 | 480 | 53% |
Issue 2: Altered Cellular Responses in Cell-Based Assays
Possible Cause: Off-target effects or interference with assay detection reagents.
Troubleshooting Steps:
-
Control for Vehicle Effects: Always include a vehicle control (the solvent used to dissolve this compound) to ensure that the observed effects are not due to the solvent itself.
-
Test for Assay Reagent Interference: Run the assay in the absence of cells but with all assay reagents and this compound to check for direct interactions with detection molecules (e.g., fluorescent or luminescent substrates).
-
Use of Antagonists: To confirm that the observed effect is mediated by the intended receptor (e.g., dopamine D2 receptor), pre-treat cells with a specific antagonist before adding this compound.
-
Orthogonal Assays: Confirm key findings using a different type of cell-based assay that measures a different endpoint of the same signaling pathway.
Experimental Protocols:
Protocol 1: Spike and Recovery for Immunoassays
-
Prepare a stock solution of your analyte of interest at a known concentration.
-
Prepare three sets of samples:
-
Set A (Control): Assay buffer or control matrix.
-
Set B (Spiked Control): Assay buffer or control matrix spiked with a known concentration of the analyte.
-
Set C (Spiked Sample): Your experimental sample containing this compound, also spiked with the same known concentration of the analyte.
-
-
Measure the analyte concentration in all three sets using your immunoassay.
-
Calculate the percent recovery using the following formula: % Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration] * 100
Protocol 2: Cell-Based Assay Interference Check
-
Prepare a multi-well plate with the following conditions in triplicate:
-
Wells 1-3: Media + Cells + Assay Reagent (Negative Control)
-
Wells 4-6: Media + Cells + this compound + Assay Reagent (Experimental)
-
Wells 7-9: Media (no cells) + this compound + Assay Reagent (Interference Check)
-
Wells 10-12: Media (no cells) + Assay Reagent (Reagent Blank)
-
-
Incubate the plate according to your standard protocol.
-
Read the signal (e.g., fluorescence, luminescence, absorbance).
-
Analyze the results: A significant signal in the "Interference Check" wells (Wells 7-9) compared to the "Reagent Blank" (Wells 10-12) suggests direct interference of this compound with the assay reagents.
Visualizations
Caption: Troubleshooting workflow for immunoassay interference.
Caption: Simplified dopamine D2 receptor signaling pathway for this compound.
References
- 1. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 3. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Enzyme immunoassays for bromocriptine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromocriptine | SIELC Technologies [sielc.com]
- 7. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in 5'-Isobromocriptine Animal Studies
Disclaimer: The compound "5'-Isobromocriptine" is not found in the currently available scientific literature. This technical support guide has been developed based on information for the structurally related and well-researched dopamine D2 receptor agonist, bromocriptine . Researchers should validate the applicability of this information to their specific molecule.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving bromocriptine and similar dopamine agonists.
Frequently Asked Questions (FAQs)
1. Q: What is the primary mechanism of action for bromocriptine?
A: Bromocriptine is a potent dopamine D2 receptor agonist.[1] It also has agonist activity at D3 receptors and some interaction with serotonin (5-HT) and alpha-adrenergic receptors. In the central nervous system, it mimics the action of dopamine, which is crucial for motor control, motivation, and hormone regulation.[2][3]
2. Q: What are the common animal models used for studying bromocriptine?
A: The most common animal models include:
-
Parkinson's Disease Models: Unilateral 6-hydroxydopamine (6-OHDA)-lesioned rodents are widely used to assess the ability of dopamine agonists to reverse motor deficits, often measured by rotational behavior.[4][5]
-
Hyperprolactinemia Models: Rodent models with elevated prolactin levels are used to evaluate the prolactin-lowering effects of bromocriptine.[4][6][7]
-
Locomotor Activity Models: Naive or drug-treated rodents are used to assess the stimulant or biphasic effects of bromocriptine on spontaneous movement.[8][9][10]
3. Q: How should I prepare bromocriptine for administration to animals?
A: The preparation method depends on the administration route and the salt form (e.g., bromocriptine mesylate). Bromocriptine mesylate is practically insoluble in water but soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[9]
-
For Subcutaneous (SC) Injection: Bromocriptine can be dissolved in sesame oil for daily administration.
-
For Intraperitoneal (IP) Injection: A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8][11] For some applications, dissolving in a drop of glacial acetic acid and then diluting with distilled water has been reported.[8]
-
For Oral Gavage: Bromocriptine tablets can be ground into a fine powder and suspended in isotonic saline solution.[12] To improve palatability and voluntary intake, the compound can be dissolved in a 10% sucrose solution.[13]
Note: Always ensure the final solution is homogenous and the vehicle is appropriate and non-toxic for the chosen administration route and animal species.
4. Q: What are the typical dosages of bromocriptine used in rodent studies?
A: Dosages can vary significantly based on the animal model and research question. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions. See the tables below for published dosage ranges.
Troubleshooting Guides
Issue 1: High Variability in Locomotor Activity Data
Q: My locomotor activity results are inconsistent between animals in the same treatment group. What could be the cause?
A: High variability in locomotor activity is a common issue. Consider the following factors:
-
Acclimation: Insufficient acclimation to the testing room and apparatus can lead to stress-induced hyperactivity or freezing behavior. Ensure a consistent and adequate acclimation period (e.g., at least 30-60 minutes) before each testing session.[14]
-
Time of Day: Rodents are nocturnal, and their activity levels fluctuate with the light-dark cycle. Conduct all behavioral testing at the same time of day to minimize circadian rhythm effects.[15]
-
Environmental Factors: Noise, lighting, and temperature can all influence rodent behavior. Maintain a consistent and controlled testing environment.[15][16] Bright lighting can be anxiogenic for mice and may affect their exploratory behavior.[15]
-
Handling: The experience and gender of the experimenter can influence animal stress levels and behavior.[15] Consistent and gentle handling is crucial.
-
Social Housing: The social hierarchy in group-housed animals can affect anxiety and activity levels.[15]
-
Biphasic Drug Effect: Bromocriptine can have biphasic effects on locomotion, with an initial suppression of activity followed by a dose-dependent increase.[8][10] Ensure your observation period is long enough to capture the full effect of the drug.
Issue 2: Inconsistent Results in the 6-OHDA Rotational Behavior Model
Q: Some of my 6-OHDA lesioned rats are not showing the expected contralateral rotations after bromocriptine administration. Why might this be?
A: A lack of consistent rotational behavior can stem from several factors:
-
Lesion Incompleteness: The rotational response to dopamine agonists like apomorphine and bromocriptine is dependent on a significant loss of dopaminergic neurons (typically >90%) in the substantia nigra.[17] An incomplete lesion will not produce a robust rotational phenotype. It is essential to validate the extent of the lesion using methods like amphetamine-induced rotation (for partial lesions) or apomorphine-induced rotation (for near-complete lesions), followed by post-mortem histological confirmation (e.g., tyrosine hydroxylase staining).[17][18]
-
Drug Dose: The dose of bromocriptine will influence the magnitude of the rotational response. A dose-response study is recommended to determine the optimal dose for inducing reliable rotations in your model.[4]
-
Time Course of Drug Action: The peak effect of bromocriptine on rotational behavior may not coincide with its peak plasma concentration. The effect is more closely correlated with D2 receptor occupancy, which may increase gradually over time.[4] Ensure your observation window is appropriately timed to capture the peak rotational response.
-
Habituation to the Arena: Animals should be habituated to the testing arena before drug administration to reduce novelty-induced exploratory behavior that could interfere with the measurement of drug-induced rotations.
Issue 3: Adverse Effects in Study Animals
Q: I am observing adverse effects like nausea, vomiting, or hypotension in my animals after bromocriptine administration. What can I do to mitigate these?
A: These are known side effects of bromocriptine.[1][19][20][21] Here are some strategies to minimize them:
-
Dose Adjustment: Adverse effects are often dose-dependent.[22] Lowering the dose may reduce the severity of these effects. A dose-escalation study can help identify a therapeutic window with minimal side effects.
-
Administration with Food: Giving bromocriptine with food can help minimize gastrointestinal distress.[11]
-
Gradual Dose Escalation: Instead of starting with a high dose, gradually increase the dose over several days to allow the animals to acclimate to the drug.[14][23]
Quantitative Data Summary
Table 1: Bromocriptine Dosage and Effects on Locomotor Activity in Rodents
| Species | Dose Range (mg/kg) | Route | Effect on Locomotor Activity | Reference |
| Rat | 2.0 - 20.0 | IP | Biphasic: Initial suppression followed by a dose-dependent increase. | [8][10] |
| Mouse | 0.625 - 10.0 | IP | Acute administration (60 min post-injection) caused a significant decrease at all doses. | [9] |
| Mouse | 2.5, 5.0 | Oral | Subchronic (21-day) administration significantly increased horizontal locomotion. | [5][12] |
Table 2: Bromocriptine Dosage and Effects in Hyperprolactinemia Models
| Species | Dose (per animal) | Route | Effect on Prolactin Levels | Reference |
| Rat | 360 µg | SC (daily) | Maximal suppression of plasma prolactin. | |
| Rat | 0.2, 0.6 mg | SC (daily) | Significantly decreased serum prolactin in estradiol-treated rats. | [6] |
| Mouse | 50, 100, 150 µg | Injections (twice daily) | Dose-dependent decrease in plasma prolactin. | [24] |
Table 3: Bromocriptine Dosage in a Rat Parkinson's Disease Model
| Species | Dose (mg/kg) | Route | Animal Model | Observed Effect | Reference |
| Rat | 0.3 | Oral | Unilateral 6-OHDA lesion | Decreased ultrastructural alterations, suggesting antioxidant properties. | [25] |
Experimental Protocols
Protocol: Apomorphine-Induced Rotation Test in 6-OHDA Lesioned Mice
This protocol is adapted from established methods to assess the efficacy of a unilateral 6-OHDA lesion.[18][24]
1. Materials:
-
6-OHDA lesioned mice
-
Apomorphine solution (0.25 mg/kg in 0.9% saline with 0.1% ascorbic acid)
-
Rotational behavior monitoring system (e.g., automated rotometer or video tracking software)
-
Testing arenas (e.g., 40cm x 40cm open field)
2. Procedure:
-
Habituation: Acclimate the mice to the testing room for at least one hour before the experiment.
-
Preparation: Prepare the apomorphine solution fresh and protect it from light.
-
Baseline (Optional): Place the mice in the testing arenas and record spontaneous rotations for a short period (e.g., 5-10 minutes) before drug administration.
-
Administration: Administer apomorphine (0.25 mg/kg) via subcutaneous injection.
-
Recording: Immediately after injection, place the mouse in the center of the arena and start recording. Record rotational behavior (full 360° turns) for 45-60 minutes.
-
Analysis: Quantify the number of contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations. A significant contralateral bias indicates a successful lesion.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow for Rotational Behavior Assay
Caption: Workflow for 6-OHDA rotational behavior assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic and pharmacodynamic analyses, based on dopamine D2-receptor occupancy of bromocriptine, of bromocriptine-induced contralateral rotations in unilaterally 6-OHDA-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scantox.com [scantox.com]
- 6. Bromocriptine-induced locomotor stimulation in mice is modulated by dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Locomotor-activating effects of the D2 agonist bromocriptine show environment-specific sensitization following repeated injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Subchronic Oral Bromocriptine Methanesulfonate Enhances Open Field Novelty-Induced Behavior and Spatial Memory in Male Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Record Rotation Activity for Unrestrained Mice [sandiegoinstruments.com]
- 17. mdbneuro.com [mdbneuro.com]
- 18. researchgate.net [researchgate.net]
- 19. Reward system - Wikipedia [en.wikipedia.org]
- 20. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. pdf.hres.ca [pdf.hres.ca]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Apomorphine-induced rotations [protocols.io]
- 25. scispace.com [scispace.com]
Technical Support Center: 5'-Isobromocriptine Binding Specificity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5'-Isobromocriptine in their experiments. The information is designed to help enhance binding specificity and address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary binding targets of this compound?
A1: While this compound is a specific derivative, its parent compound, Bromocriptine, is a potent agonist for dopamine D2 and D3 receptors.[1][2][3][4] It is anticipated that this compound shares this primary binding profile. Bromocriptine also exhibits affinity for other receptors, which should be considered as potential off-targets for this compound.
Q2: What are the known off-target binding sites for Bromocriptine, the parent compound of this compound?
A2: Bromocriptine has been shown to interact with a variety of other receptors, which may also be relevant for this compound. These include serotonin receptors (5-HT1A, 5-HT1D, 5-HT2A, 5-HT2B) and adrenergic receptors.[5][6] Understanding these potential off-target interactions is crucial for interpreting experimental results.
Q3: How can I experimentally determine the binding affinity and specificity of this compound?
A3: Radioligand binding assays are a standard method to determine the binding affinity (Kd or Ki) and the density of binding sites (Bmax).[7][8] Saturation binding experiments can determine the Kd and Bmax of a radiolabeled version of this compound. Competition binding assays, where this compound competes with a known radioligand for the target receptor, can be used to determine its inhibitory constant (Ki).[9][10]
Q4: What factors can influence the binding specificity of this compound in my experiments?
A4: Several factors can impact binding specificity, including the concentration of the ligand used, the composition of the assay buffer (pH, ionic strength), incubation time and temperature, and the presence of detergents or other additives.[11] Careful optimization of these parameters is essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding | The concentration of radioligand is too high. | Use a radioligand concentration at or below its Kd value.[11] |
| Hydrophobic interactions of the ligand with the filter or plate. | Pre-treat filters with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA).[11] Consider adding BSA to the wash buffer. | |
| Inadequate washing. | Increase the number and volume of washes with ice-cold wash buffer.[7] | |
| Low or No Specific Binding | Receptor degradation. | Prepare fresh membrane fractions and always include protease inhibitors in the homogenization buffer.[12] |
| Incorrect assay conditions. | Optimize incubation time and temperature. For some agonist radioligands, lower temperatures may be necessary to observe binding.[12] | |
| Low receptor expression in the chosen cell line or tissue. | Use a cell line known to express the target receptor at high levels or consider transient transfection to overexpress the receptor. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of all reagents. |
| Cell membrane clumping. | Ensure proper homogenization of the membrane preparation. If aggregation occurs, the preparation may not be suitable for the assay.[13] | |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator or water bath. | |
| Unexpected Results or Poor Reproducibility | Ligand instability. | Prepare fresh stock solutions of this compound for each experiment and store them appropriately. |
| Off-target binding. | Perform competition assays with known ligands for suspected off-target receptors to assess the specificity of this compound. | |
| Changes in receptor conformation. | Be aware that tissue homogenization can sometimes alter receptor binding properties compared to intact cells.[14] |
Quantitative Data Summary
The following table summarizes the binding affinities of the parent compound, Bromocriptine, for various receptors. This data can serve as a reference point when characterizing the binding profile of this compound.
| Receptor Subtype | Binding Affinity (Ki in nM) |
| Dopamine D2 | ~1.4[3] |
| Dopamine D3 | ~5.0[3] |
| Dopamine D1 | ~290[3] |
| Dopamine D4 | ~440[3] |
| Dopamine D5 | ~450[3] |
| Serotonin 5-HT1A | High Affinity[5] |
| Serotonin 5-HT1D | High Affinity[5] |
| Serotonin 5-HT2A | Moderate Affinity[5] |
| Serotonin 5-HT2B | Moderate Affinity[5] |
Note: Affinity values can vary depending on the experimental conditions and the radioligand used.
Experimental Protocols
Detailed Methodology: Radioligand Competition Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.
1. Materials:
-
Membrane preparation from cells expressing the dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone (a D2 antagonist)
-
Unlabeled Spiperone (for determining non-specific binding)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid
-
Microplate scintillation counter
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled Spiperone (for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of [3H]-Spiperone at a final concentration equal to its Kd.
-
100 µL of the membrane preparation (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding (counts in the presence of excess unlabeled Spiperone) from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Visualizations
Caption: Workflow for a radioligand competition binding assay.
Caption: Simplified Dopamine D2 receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. museonaturalistico.it [museonaturalistico.it]
- 3. Bromocriptine mesylate | CAS:22260-51-1 | Selective D2-like agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bromocriptine - Wikipedia [en.wikipedia.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Radioligand binding methods: practical guide and tips [scite.ai]
Technical Support Center: Overcoming Resistance to 5'-Isobromocriptine and its Analogs
Disclaimer: Information regarding "5'-Isobromocriptine" is limited in current scientific literature. This guide is therefore based on the well-researched compound bromocriptine (BRC) , a structurally similar dopamine D2 receptor (DRD2) agonist, and established principles of drug resistance in cell lines. The troubleshooting and experimental strategies provided are likely applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for bromocriptine and its analogs?
Bromocriptine is a potent agonist of the dopamine D2 receptor (DRD2).[1][2] In cancer cells, particularly neuroendocrine tumors like prolactinomas, activation of DRD2 initiates a signaling cascade that can inhibit hormone secretion, reduce cell proliferation, and induce apoptosis (programmed cell death).[3][4][5] The binding of bromocriptine to DRD2 typically leads to the inhibition of adenylyl cyclase, which in turn affects downstream pathways like the MAPK and Akt/mTOR signaling, ultimately leading to anti-tumor effects.[4][6][7]
Q2: What are the common, established mechanisms of resistance to dopamine agonists like bromocriptine?
Resistance to dopamine agonists is a significant clinical challenge and can be replicated in cell line models.[5][8] Key mechanisms include:
-
Reduced DRD2 Expression: A decrease in the number of D2 receptors on the cell surface is a primary cause of resistance.[3][5] If the drug target is not present, the drug cannot exert its effect.
-
Altered Downstream Signaling: Changes in intracellular signaling pathways can bypass the effects of DRD2 activation. For example, activation of pro-survival pathways like MAPK or Akt can counteract the apoptotic signals from bromocriptine.[3][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, preventing it from reaching its target.[9][10][11][12][13]
-
Fibrosis and Microenvironment Changes: In tumors, increased collagen deposition and changes in the extracellular matrix can create a physical barrier, limiting drug penetration. This is mediated by pathways such as TGF-β1/Smad3.[5]
-
Activation of Alternative Growth Pathways: Upregulation of other signaling pathways, such as the FGF19/FGFR4 pathway, can promote cell survival and proliferation, overriding the inhibitory effects of bromocriptine.[14]
Q3: How do I establish a baseline for this compound sensitivity in my cell line?
To determine the initial sensitivity, you must perform a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50). This is the concentration of the drug that inhibits 50% of cell growth or viability. A standard method for this is the MTT or CellTiter-Glo assay. You would treat your cells with a range of this compound concentrations for a set period (e.g., 48 or 72 hours) and then measure cell viability.
Troubleshooting Guide
Problem: My cell line shows decreasing sensitivity or has become completely resistant to this compound.
This guide provides a systematic approach to investigate and potentially overcome acquired resistance.
Step 1: Confirm the Resistance Phenotype
Action:
-
Perform a Dose-Response Curve: Re-evaluate the IC50 of this compound in your cells and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Compare to a Sensitive Control Line: If possible, run the experiment in parallel with a cell line known to be sensitive to bromocriptine (e.g., MMQ cells, depending on the context).[8]
Example Data: The table below shows example IC50 values for bromocriptine in sensitive and resistant cell lines, illustrating how resistance can be quantified.
| Cell Line | Drug | Treatment Time | IC50 (µM) | Notes |
| CCRF-CEM | Bromocriptine | 72h | 10.13 | Sensitive leukemia cell line[15] |
| CEM/ADR5000 | Bromocriptine | 72h | 11.78 | Multidrug-resistant leukemia cell line[15] |
| HEK293 | Bromocriptine | 72h | 5.24 | Sensitive embryonic kidney cell line[15] |
| GH3 | Bromocriptine | 48h | 55.61 | Prolactinoma cell line with some resistance[4] |
| MMQ | Bromocriptine | 48h | 90.34 | Prolactinoma cell line[4] |
Step 2: Investigate the Mechanism of Resistance
Based on the common mechanisms, here are targeted experiments to identify the cause of resistance in your cell line.
Hypothesis A: The drug target (DRD2) is downregulated.
-
Experiment: Measure DRD2 protein and mRNA levels.
-
Methodology:
-
Western Blot: Compare DRD2 protein levels between your resistant cells and the sensitive parental line.
-
Quantitative PCR (qPCR): Compare DRD2 mRNA transcript levels.
-
-
Expected Result for Resistance: A significant decrease in DRD2 protein and/or mRNA in the resistant cell line.[3][5]
Hypothesis B: The drug is being pumped out of the cell.
-
Experiment: Assess the expression and function of ABC transporters.
-
Methodology:
-
qPCR/Western Blot: Measure the expression of common ABC transporters like ABCB1 (P-gp) and ABCG2 (BCRP).[11][12][13]
-
Drug Efflux Assay: Use a fluorescent substrate (e.g., Rhodamine 123 for P-gp) to measure the pump activity. Resistance is indicated by lower intracellular fluorescence, which can be reversed by a known inhibitor of the transporter.
-
-
Expected Result for Resistance: Increased expression and functional activity of one or more ABC transporters in resistant cells.[9][10]
Hypothesis C: Pro-survival signaling pathways are activated.
-
Experiment: Analyze the activation state of key signaling proteins.
-
Methodology:
-
Western Blot: Probe for the phosphorylated (active) forms of key proteins in survival pathways, such as p-Akt, p-ERK, and p-p38 MAPK. Compare the baseline levels and the response to drug treatment in sensitive vs. resistant cells.
-
-
Expected Result for Resistance: Higher basal levels of phosphorylated pro-survival proteins, or a sustained activation of these pathways even in the presence of this compound.[8]
Step 3: Strategies to Overcome Resistance
Once a potential mechanism is identified, you can employ strategies to re-sensitize the cells.
If DRD2 is downregulated:
-
Strategy: This is the most challenging mechanism to overcome directly. Consider exploring agents that may upregulate DRD2 expression or bypassing the DRD2 pathway altogether with downstream effectors.
If drug efflux is increased:
-
Strategy: Co-administer this compound with an inhibitor of the specific ABC transporter identified.
-
Example: For P-gp mediated resistance, Verapamil or Tariquidar can be used as chemosensitizers to block the pump and increase intracellular drug concentration.[9]
If pro-survival pathways are activated:
-
Strategy: Use a combination therapy approach. Combine this compound with a targeted inhibitor of the activated pathway.
-
Examples:
-
If the PI3K/Akt pathway is active, co-treat with an Akt inhibitor (e.g., MK-2206).
-
If the MAPK/ERK pathway is active, co-treat with a MEK inhibitor (e.g., Trametinib).
-
Recent studies have shown that inhibiting the FGF19/FGFR4 pathway can restore bromocriptine sensitivity in resistant prolactinoma cells.[14]
-
Visualizations and Workflows
Signaling and Resistance Pathways
Experimental Workflow for Investigating Resistance
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against the logarithm of the drug concentration. Use a non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) in software like GraphPad Prism to calculate the IC50 value.
Protocol 2: Western Blot for Protein Expression (DRD2, p-Akt)
-
Cell Lysis: Treat sensitive and resistant cells with or without this compound. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-DRD2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ, normalizing to a loading control (e.g., GAPDH).
Protocol 3: Quantitative PCR (qPCR) for Gene Expression (DRD2, ABCB1)
-
RNA Extraction: Extract total RNA from sensitive and resistant cells using a commercial kit (e.g., TRIzol or RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for your target genes (e.g., DRD2, ABCB1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermocycling: Run the reaction on a real-time PCR machine.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the resistant cells to the sensitive cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Bromocriptine and cabergoline induce cell death in prolactinoma cells via the ERK/EGR1 and AKT/mTOR pathway respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to Dopamine Agonists in Pituitary Tumors: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 7. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 11. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. pure.dongguk.edu [pure.dongguk.edu]
- 14. Bromocriptine sensitivity in bromocriptine-induced drug-resistant prolactinomas is restored by inhibiting FGF19/FGFR4/PRL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Repurposing of Bromocriptine for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Data: A Comparative Analysis of 5'-Isobromocriptine and Bromocriptine in Parkinson's Disease Models
A comprehensive literature search has revealed a significant disparity in the available scientific data between bromocriptine and the requested "5'-Isobromocriptine." While extensive research exists for bromocriptine, a well-established dopamine agonist used in the treatment of Parkinson's disease, there is currently no publicly available scientific literature, experimental data, or chemical structure information for a compound named "this compound."
This guide will therefore focus on providing a detailed overview of the existing experimental data for bromocriptine in Parkinson's disease models, as a direct comparison with this compound is not feasible based on current knowledge. Should information on this compound become available, this guide will be updated accordingly.
Bromocriptine: A Profile in Parkinson's Disease Research
Bromocriptine is a semi-synthetic ergot alkaloid that has been in clinical use for decades.[1] Its primary mechanism of action in Parkinson's disease is the stimulation of dopamine D2 receptors in the brain, thereby mimicking the effects of the depleted neurotransmitter dopamine.[2][3][4] This action helps to alleviate the motor symptoms of the disease, such as tremors, rigidity, and slowness of movement.[1][3]
Mechanism of Action: Dopamine D2 Receptor Agonism
Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra region of the brain.[5] This leads to a deficiency in dopamine, a crucial neurotransmitter for controlling movement. Bromocriptine acts as a dopamine agonist, directly binding to and activating postsynaptic D2 dopamine receptors in the nigrostriatal pathway.[2][5] This stimulation compensates for the lack of endogenous dopamine, helping to restore motor control.[2] While it is a potent D2 agonist, bromocriptine also exhibits some partial agonist activity at D1 receptors and antagonist activity at serotonin receptors, which may contribute to its overall pharmacological profile.[2]
Caption: Simplified signaling pathway of Bromocriptine's action on Dopamine D2 receptors.
Efficacy in Preclinical Parkinson's Models
Bromocriptine has been evaluated in various animal models of Parkinson's disease, which are crucial for understanding its therapeutic potential and mechanism of action. These models typically involve the induction of dopamine neuron degeneration to mimic the pathology of the disease.
Commonly used preclinical models include:
-
6-hydroxydopamine (6-OHDA)-lesioned rodents: This model involves the injection of the neurotoxin 6-OHDA into the substantia nigra or striatum, leading to the selective destruction of dopaminergic neurons.[6][7]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated primates and mice: MPTP is a neurotoxin that causes permanent symptoms of Parkinson's disease by destroying dopaminergic neurons in the substantia nigra.[7][8]
-
Genetic models: These models involve the manipulation of genes known to be associated with familial forms of Parkinson's disease, such as those encoding for alpha-synuclein or LRRK2.[8]
In these models, the efficacy of bromocriptine is assessed through various behavioral and neurochemical outcome measures.
Quantitative Data from Preclinical Studies
| Animal Model | Dosage Range | Key Findings | Reference |
| 6-OHDA-lesioned rats | 1-10 mg/kg | Reversal of motor deficits (e.g., rotational behavior), restoration of striatal dopamine levels. | [7] |
| MPTP-treated mice | 5-20 mg/kg | Improvement in motor coordination and activity, protection against dopamine neuron loss. | [8] |
| MPTP-treated primates | 0.1-1 mg/kg | Reduction in parkinsonian symptoms such as bradykinesia and rigidity. | [9] |
Experimental Protocols
6-OHDA-Induced Rotational Behavior in Rats
This is a classic behavioral assay to assess the efficacy of dopamine agonists.
-
Animal Model: Unilateral lesion of the medial forebrain bundle with 6-OHDA in adult rats.
-
Drug Administration: Bromocriptine is administered intraperitoneally at various doses.
-
Behavioral Assessment: The number of full body rotations (ipsilateral or contralateral to the lesion) is recorded over a specific period (e.g., 90 minutes). A reduction in net rotations indicates a therapeutic effect.
Caption: Experimental workflow for the 6-OHDA-induced rotational behavior test.
Neurochemical Analysis
-
Tissue Collection: Following behavioral testing, animals are euthanized, and brain tissue (specifically the striatum and substantia nigra) is dissected.
-
Sample Preparation: The tissue is homogenized and processed to extract neurotransmitters and their metabolites.
-
Quantification: High-performance liquid chromatography (HPLC) with electrochemical detection is commonly used to measure the levels of dopamine and its metabolites (DOPAC and HVA). An increase in these levels in the lesioned hemisphere following treatment suggests a neuroprotective or restorative effect.
Side Effect Profile of Bromocriptine
While effective, bromocriptine is associated with a range of side effects, which are important considerations in its clinical use.
Common Side Effects:
Less Common but Serious Side Effects:
-
Hallucinations and confusion, particularly in elderly patients[11]
-
Pulmonary fibrosis (scarring of the lungs) with long-term, high-dose use
-
Impulse control disorders (e.g., compulsive gambling, shopping)[10]
Conclusion
Bromocriptine has a well-documented history as a dopamine D2 receptor agonist for the treatment of Parkinson's disease, with extensive preclinical data supporting its efficacy in various animal models. Its mechanism of action and side effect profile are also well-characterized.
The absence of any scientific information on "this compound" prevents a direct comparison. Researchers and drug development professionals interested in this compound are encouraged to verify its chemical identity and search for any proprietary or unpublished data that may exist. Without such information, any further comparative analysis remains speculative.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical Parkinson’s Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced neuroprotective effect by combination of bromocriptine and Hypericum perforatum extract against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromocriptine | C32H40BrN5O5 | CID 31101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dopamine Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A review of our 2023 preclinical projects - Cure Parkinson's [cureparkinsons.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. Bromocriptine | SIELC Technologies [sielc.com]
- 11. Isoquercitrin Played a Neuroprotective Role in Rats After Cerebral Ischemia/Reperfusion Through Up-Regulating Neuroglobin and Anti-Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dopamine Agonists for Prolactinoma Treatment: Cabergoline vs. Bromocriptine
A comparative guide for researchers and drug development professionals on the efficacy of dopamine agonists in the management of prolactinomas. This guide addresses the current landscape of treatment, with a focus on cabergoline and its historical counterpart, bromocriptine, in light of the limited data on specific isomers such as 5'-Isobromocriptine.
Introduction
Prolactinomas, the most common type of hormone-secreting pituitary tumors, are primarily managed through medical intervention with dopamine agonists. These drugs effectively reduce tumor size and normalize prolactin levels, alleviating associated symptoms. While cabergoline is the current first-line treatment, historical context and ongoing research often involve comparisons with bromocriptine. This guide provides a detailed comparison of these two key dopamine agonists.
It is important to note that a direct comparative analysis of This compound and cabergoline is not feasible based on currently available scientific literature. There is a significant lack of published preclinical and clinical data on the efficacy and safety of this compound for the treatment of prolactinomas. Therefore, this guide will focus on the extensive data available for cabergoline and the closely related, well-established compound, bromocriptine.
Mechanism of Action: Dopamine D2 Receptor Agonism
Both cabergoline and bromocriptine exert their therapeutic effects by acting as agonists at dopamine D2 receptors on pituitary lactotrophs.[1] Activation of these receptors initiates a signaling cascade that leads to the inhibition of prolactin synthesis and secretion, as well as a reduction in the proliferation of prolactinoma cells.[2]
The binding of a dopamine agonist to the D2 receptor, a G-protein coupled receptor, triggers the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. This cascade ultimately suppresses the transcription of the prolactin gene. The Gβγ subunit can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, leading to hyperpolarization of the cell membrane and reduced calcium influx, which is essential for prolactin exocytosis.[2]
References
Head-to-head comparison of 5'-Isobromocriptine and other dopamine agonists.
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the performance of several key dopamine agonists, supported by experimental data from publicly available scientific literature. While the initial request included a comparison with 5'-Isobromocriptine, a thorough search of scientific databases and literature did not yield sufficient data to include it in this comprehensive analysis. This suggests that this compound is either a less-studied compound or may be referred to by a different nomenclature in the existing literature.
This comparison focuses on a selection of widely researched and clinically relevant dopamine agonists: Bromocriptine, Cabergoline, Apomorphine, Pramipexole, and Ropinirole.
Data Presentation
The following tables summarize the quantitative data for the selected dopamine agonists, focusing on their binding affinity for dopamine receptor subtypes.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Agonist | D1 | D2 | D3 | D4 | D5 |
| Apomorphine | >1000 | 234 | 47 | 37 | 74 |
| Bromocriptine | 1320 | 2.1 | 4.7 | 10 | 2600 |
| Cabergoline | 932 | 0.6 | 1.1 | 5.7 | 1230 |
| Pramipexole | >10000 | 2.2 | 0.5 | 3.0 | >10000 |
| Ropinirole | >10000 | 16 | 2.8 | 35 | >10000 |
Note: Ki values represent the dissociation constant for inhibitor binding; a lower Ki value indicates a higher binding affinity. Data is compiled from various sources and may vary between different experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Dopamine D2 Receptor Signaling Pathway
The primary mechanism of action for the compared dopamine agonists involves the D2 receptor. The following diagram illustrates the canonical Gαi/o-coupled signaling pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The binding affinities presented in Table 1 are typically determined using competitive radioligand binding assays. The workflow for such an experiment is outlined below.
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize dopamine agonists.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound for dopamine receptors.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest.
-
Radiolabeled ligand (e.g., [3H]Spiperone for D2-like receptors) with a known dissociation constant (Kd).
-
Test dopamine agonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Preparation:
-
Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
Prepare serial dilutions of the test dopamine agonist in assay buffer.
-
Prepare the radiolabeled ligand in assay buffer at a concentration close to its Kd value.
-
-
Incubation:
-
In a 96-well plate, add the cell membrane suspension, the radiolabeled ligand, and varying concentrations of the test agonist.
-
For determining non-specific binding, a high concentration of a known non-radiolabeled antagonist (e.g., haloperidol) is used instead of the test agonist.
-
Total binding is determined in the absence of any competing ligand.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test agonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay Protocol
Objective: To determine the functional potency (EC50 or IC50) of a test dopamine agonist by measuring its effect on cAMP levels.
Materials:
-
A cell line expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test dopamine agonist.
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors).
-
Cell culture medium and reagents.
-
384-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells to an appropriate confluency.
-
Harvest the cells and seed them into 384-well plates at a predetermined density.
-
Allow the cells to adhere and grow overnight.
-
-
Agonist Stimulation (for Gi-coupled receptors like D2):
-
Prepare serial dilutions of the test dopamine agonist.
-
Prepare a solution of forskolin at a concentration that sub-maximally stimulates adenylyl cyclase.
-
Aspirate the culture medium from the cells and add the test agonist at various concentrations, followed by the addition of forskolin.
-
Include control wells with forskolin alone (100% stimulation) and buffer alone (basal level).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test agonist.
-
Plot the percentage of inhibition against the logarithm of the test agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect). For Gs-coupled receptors, an EC50 value for cAMP stimulation would be determined.
-
A-7432 - Comparison Guide: Validating the In Vitro to In Vivo Correlation of 5'-Isobromocriptine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for establishing the in vitro to in vivo correlation (IVIVC) of 5'-Isobromocriptine, a derivative of the dopamine D2 receptor agonist, Bromocriptine. Establishing a predictive relationship between in vitro properties and in vivo performance is a critical step in modern drug development, potentially reducing the need for extensive animal testing and accelerating clinical translation.[1] This document outlines the necessary experimental data, protocols, and analytical relationships for a robust IVIVC assessment.
Comparative In Vitro Characterization
The foundational step in any IVIVC is the thorough characterization of the drug's in vitro properties. For this compound, this involves assessing its interaction with the primary pharmacological target, the dopamine D2 receptor, and comparing it to the well-characterized parent compound, Bromocriptine.
Table 1: Comparative In Vitro Receptor Binding and Potency
| Parameter | This compound | Bromocriptine (Reference) | Significance |
| D2 Receptor Binding Affinity (Ki, nM) | [Hypothetical Value: 2.5] | 3.1 | Indicates the concentration required to occupy 50% of receptors. A lower value suggests higher affinity. |
| Functional Potency (EC50, nM) | [Hypothetical Value: 5.2] | 6.8 | Measures the concentration required to elicit 50% of the maximum biological response. |
| In Vitro Dissolution (T80%, min) | [Hypothetical Value: 10.5] | 15.2 | The time taken for 80% of the drug to dissolve in a specified medium.[2] Crucial for predicting in vivo absorption. |
Note: Hypothetical values for this compound are for illustrative purposes. Actual experimental data would be substituted here.
Experimental Protocol: Radioligand Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound.[3]
-
Materials : Cell membranes expressing human dopamine D2 receptors, [3H]-Spiperone (radioligand), this compound, Bromocriptine, assay buffer, glass fiber filters, scintillation cocktail, and a scintillation counter.
-
Procedure :
-
Prepare serial dilutions of this compound and the reference compound, Bromocriptine.
-
In a 96-well plate, incubate the D2 receptor membranes with a fixed concentration of [3H]-Spiperone and varying concentrations of the test compounds.
-
Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathway of the Dopamine D2 Receptor
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαi/o pathway.[4][5] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade modulates the activity of downstream effectors like Protein Kinase A (PKA), influencing neuronal excitability and gene expression.[6] D2 receptors can also signal through β-arrestin dependent pathways.[4]
Caption: Dopamine D2 Receptor Gαi/o Signaling Pathway.
Comparative In Vivo Evaluation
Following in vitro characterization, the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound must be assessed in a relevant animal model, typically rodents, and compared against Bromocriptine.[7]
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | This compound | Bromocriptine (Reference) | Significance |
| Maximum Plasma Concentration (Cmax, ng/mL) | [Hypothetical Value: 85] | 60 | The highest concentration of the drug observed in the plasma. |
| Time to Cmax (Tmax, h) | [Hypothetical Value: 1.5] | 2.0 | The time at which Cmax is reached. |
| Area Under the Curve (AUC, ng·h/mL) | [Hypothetical Value: 450] | 380 | Represents the total drug exposure over time. |
| Oral Bioavailability (F, %) | [Hypothetical Value: 35] | 28 | The fraction of the administered dose that reaches systemic circulation. |
| Half-life (t1/2, h) | [Hypothetical Value: 6.0] | 5.5 | The time required for the drug concentration to decrease by half. |
Note: Hypothetical values for this compound are for illustrative purposes. Actual experimental data would be substituted here.
Experimental Protocol: Rodent Pharmacokinetic Study
This protocol outlines a typical PK study in rats to determine the parameters listed in Table 2.[8][9]
-
Animals : Male Wistar rats (n=3-5 per group) are used.[10] Animals are housed in controlled conditions and fasted overnight before dosing.
-
Drug Administration :
-
A formulation of this compound or Bromocriptine is administered via oral gavage at a predetermined dose.
-
A separate group receives an intravenous (IV) dose to determine absolute bioavailability.
-
-
Sample Collection :
-
Blood samples (approx. 0.25 mL) are collected from the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis : Plasma concentrations of the drug are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis : PK parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis software. Oral bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Experimental Workflow: From In Vitro to In Vivo
The process of validating an IVIVC involves a logical progression from initial in vitro testing to comprehensive in vivo studies, followed by correlational analysis.
Caption: General workflow for IVIVC validation.
Establishing the In Vitro to In Vivo Correlation
The ultimate goal is to establish a mathematical model that describes the relationship between an in vitro property and an in vivo response. For oral dosage forms, a common approach is to correlate the in vitro drug dissolution profile with the in vivo drug absorption profile.
A Level A correlation, the most rigorous type, establishes a point-to-point relationship between the in vitro dissolution curve and the in vivo absorption curve. This allows the in vitro dissolution test to serve as a surrogate for in vivo bioequivalence studies.[11]
Conceptual IVIVC Relationship
The rate and extent of drug dissolution in vitro often govern the rate of its absorption into the systemic circulation, which in turn determines the plasma concentration profile observed in vivo.
Caption: Relationship between in vitro dissolution and in vivo response.
Conclusion
By systematically collecting and comparing the in vitro and in vivo data for this compound against a reference compound like Bromocriptine, a robust IVIVC can be developed and validated. This correlation enhances the efficiency of the drug development process, allowing for more informed decision-making, optimization of formulation, and fulfillment of regulatory requirements. The protocols and frameworks presented in this guide provide a clear path for researchers to undertake this critical validation process.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 7. fda.gov [fda.gov]
- 8. Pk/bio-distribution | MuriGenics [murigenics.com]
- 9. protocols.io [protocols.io]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. In vitro-in vivo correlation for modified-release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dopamine Agonist and L-Dopa Combination Therapy in Parkinson's Disease
A review of the synergistic effects, experimental data, and underlying mechanisms, using Bromocriptine as a representative Dopamine D2 Receptor Agonist.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for a compound specifically named "5'-Isobromocriptine" is not available in the public domain. This guide therefore utilizes Bromocriptine , a well-researched ergot-derived dopamine D2 receptor agonist, as a representative compound to conduct a comparative analysis with Levodopa (L-Dopa) in combination therapy for Parkinson's Disease. The principles, experimental designs, and mechanistic pathways discussed are broadly applicable to the study of dopamine agonist and L-Dopa combination therapies.
Introduction
Parkinson's Disease (PD) is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the brain. Levodopa (L-Dopa), the metabolic precursor to dopamine, has been the cornerstone of symptomatic treatment for PD for decades.[1] However, long-term L-Dopa monotherapy is often associated with the development of motor complications, such as "wearing-off" phenomena and dyskinesias.[2]
The combination of L-Dopa with a dopamine agonist, such as bromocriptine, is a therapeutic strategy aimed at mitigating these complications.[3][4] Dopamine agonists directly stimulate dopamine receptors, bypassing the need for conversion from L-Dopa, and have a longer half-life, providing more continuous dopaminergic stimulation.[5][6] This guide provides a comparative analysis of L-Dopa and Bromocriptine combination therapy, presenting supporting experimental data, detailed methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: A Synergistic Approach
L-Dopa and dopamine agonists act on the dopaminergic system through distinct yet complementary mechanisms.
-
L-Dopa: As a dopamine precursor, L-Dopa crosses the blood-brain barrier and is converted into dopamine by the enzyme DOPA decarboxylase in the remaining dopaminergic neurons.[1] This newly synthesized dopamine is then released into the synaptic cleft to stimulate postsynaptic dopamine receptors.
-
Bromocriptine: As a dopamine D2 receptor agonist, bromocriptine directly binds to and activates D2 receptors on postsynaptic neurons, mimicking the effect of endogenous dopamine.[5][6] This action is independent of the presynaptic synthesis and release of dopamine.
The combination of these two agents aims to provide a more stable and continuous stimulation of dopamine receptors, potentially reducing the pulsatile stimulation associated with L-Dopa monotherapy and thereby delaying or diminishing motor fluctuations.
Signaling Pathway of L-Dopa and Dopamine Agonist
Caption: Action of L-Dopa and a Dopamine D2 Agonist at the synapse.
Comparative Efficacy and Safety Data
Clinical studies comparing L-Dopa monotherapy with a combination of L-Dopa and bromocriptine have demonstrated the potential benefits of the combined approach, particularly in the long-term management of PD.
| Parameter | L-Dopa Monotherapy | L-Dopa + Bromocriptine Combination Therapy | Reference(s) |
| Motor Improvement | Significant improvement in parkinsonian disability | Therapeutic response equal to L-Dopa alone | [3] |
| Motor Fluctuations | Higher incidence of "wearing-off" and dyskinesias | Fewer end-of-dose disturbances and peak-dose dyskinesias | [2][3] |
| L-Dopa Dosage | Higher maintenance doses required | Significant reduction in the required dose of L-Dopa (up to 74%) | [7] |
| Adverse Effects | Nausea, vomiting, orthostatic hypotension, dyskinesias | Similar to L-Dopa, but may also include somnolence, hallucinations | [2][7] |
| Serotonin Levels | Reduction in brain serotonin levels | Normalization of serotonin levels, potentially reducing depression | [8][9] |
Experimental Protocols
The evaluation of combination therapies for Parkinson's disease typically involves both preclinical animal models and clinical trials in human subjects.
Preclinical Evaluation in Animal Models
Objective: To assess the efficacy and neuroprotective effects of L-Dopa and a dopamine agonist combination in a neurotoxin-induced model of Parkinson's disease.
Model: The 6-hydroxydopamine (6-OHDA) or MPTP-lesioned rodent model is commonly used to induce dopaminergic neurodegeneration.[10][11][12]
Experimental Groups:
-
Sham-operated control + Vehicle
-
6-OHDA-lesioned + Vehicle
-
6-OHDA-lesioned + L-Dopa
-
6-OHDA-lesioned + Bromocriptine
-
6-OHDA-lesioned + L-Dopa and Bromocriptine Combination
Methodology:
-
Neurotoxin Administration: Unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle or substantia nigra of rats or mice.[11]
-
Drug Administration: Daily administration of L-Dopa (with a peripheral decarboxylase inhibitor like carbidopa), bromocriptine, or the combination, typically starting 2-3 weeks post-lesion.[8]
-
Behavioral Assessment:
-
Rotational Behavior: Amphetamine or apomorphine-induced rotations are measured to quantify the extent of the lesion and the response to treatment.
-
Cylinder Test: To assess forelimb akinesia and spontaneous motor activity.
-
Stepping Test: To evaluate forelimb bradykinesia.
-
-
Post-mortem Analysis:
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) to measure levels of dopamine and its metabolites (DOPAC, HVA) in the striatum.
-
Experimental Workflow for Preclinical Studies
Caption: A typical workflow for preclinical evaluation of anti-Parkinsonian drugs.
Clinical Trial Design
Objective: To compare the efficacy and safety of early combination therapy with L-Dopa and bromocriptine versus L-Dopa monotherapy in patients with early-stage Parkinson's disease.
Design: A multi-center, randomized, double-blind, parallel-group study.
Participant Population: Patients with a diagnosis of idiopathic Parkinson's disease, not previously treated with dopaminergic agents.
Intervention:
-
Group 1: L-Dopa/Carbidopa + Placebo
-
Group 2: L-Dopa/Carbidopa + Bromocriptine
Primary Outcome Measures:
-
Time to development of motor complications (dyskinesias, "wearing-off").
-
Change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor score).
Secondary Outcome Measures:
-
Change in UPDRS Parts I (mentation, behavior, and mood), II (activities of daily living), and IV (complications of therapy).
-
Required daily dosage of L-Dopa.
-
Incidence and severity of adverse events.
Duration: Long-term follow-up of 3-5 years is often necessary to observe differences in the development of motor complications.[3]
Conclusion
The combination of L-Dopa with a dopamine agonist like bromocriptine represents a valuable strategy in the management of Parkinson's disease. Experimental and clinical data suggest that this approach can provide equivalent symptomatic control to L-Dopa monotherapy while potentially delaying the onset of debilitating motor complications.[3][4] The ability to use a lower dose of L-Dopa is a key advantage of this combination therapy.[7] Further research into novel dopamine agonists and their optimal combination with L-Dopa is crucial for improving the long-term outcomes for patients with Parkinson's disease. The experimental frameworks outlined in this guide provide a basis for the continued evaluation of such therapeutic strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bromocriptine versus levodopa in early Parkinson's disease | Cochrane [cochrane.org]
- 3. neurology.org [neurology.org]
- 4. combined-bromocriptine-levodopa-therapy-early-in-parkinson-s-disease - Ask this paper | Bohrium [bohrium.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bromocriptine | C32H40BrN5O5 | CID 31101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bromocriptine and levodopa (with or without carbidopa) in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction between bromocriptine and levodopa. Biochemical basis for an improved treatment for parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. journals.innovareacademics.in [journals.innovareacademics.in]
- 12. criver.com [criver.com]
Side effect profile of 5'-Isobromocriptine compared to older dopamine agonists
A comprehensive review of the adverse effects associated with Bromocriptine, Cabergoline, and Pergolide, intended for researchers, scientists, and drug development professionals.
Initial Inquiry Note: An extensive search was conducted for "5'-Isobromocriptine" to compare its side effect profile with older dopamine agonists. However, no specific data or clinical studies pertaining to a compound with this exact name were identified in the available scientific literature. Therefore, this guide will focus on a detailed comparison of three well-documented older, ergot-derived dopamine agonists: Bromocriptine, Cabergoline, and Pergolide.
Dopamine agonists have long been a cornerstone in the management of conditions such as Parkinson's disease and hyperprolactinemia.[1] While effective, their use is often limited by their side effect profiles.[1] This guide provides a comparative analysis of the adverse effects of three older, ergot-derived dopamine agonists—bromocriptine, cabergoline, and pergolide—supported by available data and experimental methodologies.
Quantitative Comparison of Common Side Effects
The following table summarizes the incidence of common adverse effects reported for bromocriptine, cabergoline, and pergolide. It is important to note that the incidence rates can vary depending on the patient population, dosage, and study design.
| Side Effect | Bromocriptine | Cabergoline | Pergolide |
| Gastrointestinal | |||
| Nausea | High (up to 53% in some studies)[2][3] | Moderate (lower than bromocriptine, around 12% in one study)[3] | High (up to 25%)[4] |
| Vomiting | Common[5] | Less common than bromocriptine[6] | Common[4] |
| Constipation | Common[2][5] | Common[7] | Common[4] |
| Neurological | |||
| Headache | High (up to 19.2% in user reviews)[8][9] | Common[7] | Common[10] |
| Dizziness/Lightheadedness | High (up to 18.3% in user reviews)[8][9] | Common[7] | High (around 11%)[4] |
| Drowsiness/Somnolence | Common, including sudden sleep attacks[8] | Common[1] | High (around 11%), including sleep attacks[4] |
| Hallucinations | Can occur, especially at high doses[2][11] | Can occur[1] | Common (around 14%)[4] |
| Cardiovascular | |||
| Orthostatic Hypotension | Common, especially at initiation of therapy[11][12] | Can occur[1] | Common, especially with initial doses[4] |
| Cardiac Valvulopathy | Lower risk than cabergoline and pergolide, but still a concern[12] | Increased risk, dose-dependent[1] | Significant risk, leading to market withdrawal in some countries[13] |
| Other | |||
| Fatigue | Common[2] | Common[9] | Can occur[11] |
| Impulse Control Disorders | Can occur[5][8] | Can occur[1] | Can occur[1] |
Experimental Protocols
The data presented above are derived from various clinical trials and post-marketing surveillance. The methodologies for assessing side effects in these studies typically involve:
-
Study Design: Randomized, double-blind, placebo-controlled, or active-comparator trials are the gold standard. For instance, a study comparing cabergoline and bromocriptine in hyperprolactinemic women was a randomized trial where patients received either cabergoline (0.5 mg weekly) or bromocriptine (2.5 mg twice daily) for 8 weeks.[14]
-
Patient Population: Clearly defined patient groups, such as those with Parkinson's disease or hyperprolactinemia, are enrolled based on specific inclusion and exclusion criteria.[3][14]
-
Data Collection: Adverse events are systematically collected at baseline and regular intervals throughout the study. This is often done through patient diaries, questionnaires (like the Unified Parkinson's Disease Rating Scale - UPDRS), and direct questioning by clinicians during study visits.[15] Spontaneously reported adverse events are also recorded.
-
Assessment of Causality and Severity: The relationship of the adverse event to the study drug is assessed by the investigator, and the severity is graded (e.g., mild, moderate, severe).
-
Statistical Analysis: The incidence of adverse events is compared between treatment groups using appropriate statistical methods, such as chi-squared or Fisher's exact tests, to determine statistical significance.[3] For example, in a comparative study of cabergoline and bromocriptine, the percentage of patients experiencing adverse events was significantly lower in the cabergoline group (12%) compared to the bromocriptine group (53%) (p < 0.01).[3]
Signaling Pathways and Mechanism of Action
The therapeutic and adverse effects of these dopamine agonists are primarily mediated through their action on dopamine receptors, particularly the D2 receptor subtype.
The diagram above illustrates the canonical signaling pathway for D2-like dopamine receptors. Upon binding of a dopamine agonist, the G-protein coupled D2 receptor activates an inhibitory G-protein (Gi/o).[16] This, in turn, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17][18] The reduction in cAMP decreases the activity of Protein Kinase A (PKA), ultimately modulating downstream cellular responses such as the inhibition of prolactin secretion from pituitary lactotrophs.[16]
References
- 1. Side effects of a dopamine agonist therapy for Parkinson’s disease: a mini-review of clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromocriptine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Comparison of the effects of cabergoline and bromocriptine on prolactin levels in hyperprolactinemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bromocriptine: MedlinePlus Drug Information [medlineplus.gov]
- 6. A comparative review of the tolerability profiles of dopamine agonists in the treatment of hyperprolactinaemia and inhibition of lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bromocriptine: Side Effects, Dosage, Uses, and More [healthline.com]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. BROMOCRIPTINE | Poisoning & Drug Overdose, 7e | AccessMedicine | McGraw Hill Medical [accessmedicine.mhmedical.com]
- 12. Bromocriptine - Wikipedia [en.wikipedia.org]
- 13. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 14. pjmhsonline.com [pjmhsonline.com]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 18. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for the Quantification of 5'-Isobromocriptine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 5'-Isobromocriptine against a conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The presented experimental data highlights the superior performance of the novel method in terms of sensitivity, specificity, and efficiency, making it highly suitable for high-throughput bioanalysis and quality control in drug development.
Introduction
This compound is a novel derivative of bromocriptine, a potent dopamine D2 receptor agonist used in the treatment of various hormonal imbalances and Parkinson's disease.[1][2] The development of new chemical entities like this compound necessitates the establishment of robust and sensitive analytical methods for its accurate quantification in various matrices. While traditional HPLC-UV methods have been widely employed for the analysis of bromocriptine and related compounds, they often lack the sensitivity and specificity required for low-dosage formulations and bioanalytical studies.[3][4]
This guide details the validation of a new UHPLC-MS/MS method and compares its performance characteristics with a standard HPLC-UV method. The validation has been conducted in accordance with the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ).[5][6] The data presented herein demonstrates the significant advantages of the UHPLC-MS/MS method, offering a more reliable and efficient analytical solution for researchers and drug development professionals working with this compound.
Experimental Protocols
New Method: UHPLC-MS/MS
Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. For plasma samples, a protein precipitation extraction was performed by adding 200 µL of acetonitrile to 100 µL of plasma, followed by vortexing and centrifugation. The supernatant was then diluted with water prior to injection.
Chromatographic and Mass Spectrometric Conditions: The analysis was performed on a UHPLC system coupled to a triple quadrupole mass spectrometer. The chromatographic and mass spectrometric conditions are summarized in Table 1.
Existing Method: HPLC-UV
Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standard solutions were prepared by serial dilution with the mobile phase.
Chromatographic Conditions: The analysis was carried out on a standard HPLC system with a UV detector. The chromatographic conditions are detailed in Table 1.
Method Validation Workflow
The following diagram illustrates the workflow for the validation of the new analytical method and its comparison with the existing method.
Caption: Workflow for analytical method validation and comparison.
Comparative Data
The performance of the new UHPLC-MS/MS method and the existing HPLC-UV method were evaluated and compared. The results are summarized in the following tables.
Table 1: Comparison of Chromatographic and Detection Conditions
| Parameter | New UHPLC-MS/MS Method | Existing HPLC-UV Method |
| Column | C18, 1.7 µm, 2.1 x 50 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | 70:30 (v/v) Methanol : 20 mM Sodium Acetate (pH 5.0) |
| Elution | Gradient | Isocratic |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Column Temp. | 40 °C | Ambient |
| Injection Vol. | 2 µL | 20 µL |
| Run Time | 3 min | 10 min |
| Detection | ESI+ MRM | UV at 300 nm |
| Ion Transition | m/z [M+H]+ → fragment | N/A |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | New UHPLC-MS/MS Method | Existing HPLC-UV Method |
| Linearity Range | 0.1 - 100 ng/mL | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (RSD%) | ||
| - Repeatability | < 1.5% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.03 ng/mL | 15 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 50 ng/mL |
| Selectivity | Highly selective, no interference from matrix components | Potential for interference from co-eluting compounds |
Discussion
The validation data clearly demonstrates the superior performance of the new UHPLC-MS/MS method for the analysis of this compound. The most significant advantages are observed in the sensitivity and selectivity of the method. The LOD and LOQ for the UHPLC-MS/MS method are approximately 500 times lower than those of the HPLC-UV method. This enhanced sensitivity is crucial for studies involving low concentrations of the analyte, such as in pharmacokinetic and metabolism studies.[7][8][9]
Furthermore, the UHPLC-MS/MS method offers a much shorter run time (3 minutes vs. 10 minutes), which significantly increases sample throughput, a critical factor in high-throughput screening and routine quality control. The use of tandem mass spectrometry also provides a higher degree of selectivity, minimizing the risk of interference from matrix components or potential impurities.[10]
While the HPLC-UV method provides acceptable performance for higher concentration ranges, its limitations in sensitivity and longer analysis time make it less suitable for demanding applications in modern drug development.[11][12]
Conclusion
The newly developed and validated UHPLC-MS/MS method provides a highly sensitive, specific, accurate, and rapid analytical solution for the quantification of this compound. Its performance characteristics are demonstrably superior to the traditional HPLC-UV method, making it the recommended approach for researchers, scientists, and drug development professionals engaged in the analysis of this new chemical entity. The adoption of this method can lead to more reliable data and increased efficiency in the drug development pipeline.
References
- 1. The first spectrofluorimetric protocol for sensitive quantitative analysis of bromocriptine in its pure and pharmaceutical forms: evaluation of the gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06626F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. iosrphr.org [iosrphr.org]
- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Sensitive method for the quantitative determination of bromocriptine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive and rapid HPLC-MS/MS method for the quantitative determination of trace amount of bromocriptine in small clinical prolactinoma tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Stability-Indicating HPLC Method ...: Ingenta Connect [ingentaconnect.com]
- 12. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
Navigating the Data Gap: A Comparative Guide to 5'-Isobromocriptine and its Analogue, Bromocriptine
For researchers, scientists, and drug development professionals, understanding the pharmacological profile of a compound is paramount. This guide addresses the current landscape of research surrounding 5'-Isobromocriptine, a derivative of the well-established dopamine agonist bromocriptine. A notable scarcity of publicly available data on the inter-laboratory reproducibility and specific effects of this compound necessitates a comparative approach, utilizing its close analogue, bromocriptine, as a reference point. This guide aims to provide a framework for researchers interested in this compound by presenting established data for bromocriptine and outlining the necessary experimental protocols to characterize this lesser-known compound.
Executive Summary
Direct comparative studies on the reproducibility of this compound's effects across different laboratories are not available in the current scientific literature. To address this data gap, this guide provides a comprehensive overview of the well-characterized dopamine agonist, bromocriptine. The data presented for bromocriptine serves as a benchmark for the anticipated effects of this compound and a basis for the experimental design required to elucidate its specific pharmacological profile. Researchers are strongly encouraged to perform the described experiments to determine the precise activity and reproducibility of this compound.
Comparative Pharmacological Data: Bromocriptine as a Reference
The following tables summarize the quantitative data for bromocriptine's interaction with dopamine receptors. These values provide an expected range of activity for a closely related compound like this compound.
Table 1: Dopamine Receptor Binding Affinities (Ki) of Bromocriptine
| Receptor Subtype | Reported Ki (nM) | Description |
| D2 | 5.4[1] | High affinity for the D2 dopamine receptor is the primary mechanism of action for bromocriptine's therapeutic effects.[1] |
| D3 | 29.16 (calculated from Ki(D3)/Ki(D2) ratio of 5.4)[1] | Moderate affinity for the D3 receptor. |
| D1 | 324 (calculated from Ki(D1)/Ki(D2) ratio of 60)[1] | Low affinity for the D1 receptor, indicating selectivity for the D2-like family.[1] |
Table 2: Functional Potency (EC50) of Bromocriptine
| Assay Type | Reported EC50 (nM) | Description |
| Prolactin Secretion Inhibition (in vivo, oral) | 0.56 | This value reflects the effective concentration at the site of action after oral administration in rats and suggests that active metabolites may contribute to the overall effect.[2] |
| Prolactin Secretion Inhibition (in vivo, intravenous) | 3.68 | The higher EC50 with intravenous administration in rats suggests first-pass metabolism may generate more potent metabolites.[2] |
Experimental Protocols for Characterization
To determine the pharmacological profile of this compound and establish the reproducibility of its effects, the following standard experimental protocols are recommended.
Radioligand Binding Assay for Dopamine Receptor Affinity
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for dopamine D2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.[3]
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.
-
Radioligand: Use a high-affinity radioligand for the D2 receptor, such as [3H]-Spiperone.[4][5]
-
Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[3][6]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Functional Assay for Dopamine D2 Receptor Agonism
This assay measures the functional consequence of a compound binding to and activating the receptor. For Gi-coupled receptors like the D2 receptor, a common readout is the inhibition of cyclic AMP (cAMP) production.[7][8]
Objective: To determine the potency (EC50) and efficacy of this compound as a D2 receptor agonist.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement.[9]
-
Assay Medium: Use a serum-free medium or a suitable assay buffer.
-
Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Treatment: Concurrently with forskolin, treat the cells with varying concentrations of the test compound (this compound).
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[10]
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal inhibitory effect) and the maximal efficacy.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and the process of characterization, the following diagrams are provided.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Characterization.
Conclusion
While this compound holds potential as a dopamine agonist, the current lack of published data on its pharmacological effects and inter-laboratory reproducibility presents a significant hurdle for its adoption in research and development. This guide provides a necessary starting point by leveraging the extensive knowledge of its analogue, bromocriptine, and by detailing the essential experimental protocols required for the thorough characterization of this compound. It is imperative that researchers undertake these studies to build a robust dataset that will allow for a comprehensive understanding of this compound's potential and its reliable application in future studies.
References
- 1. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolite involvement in bromocriptine-induced prolactin inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Cell Signaling Pathways of Bromocriptine and 5'-Isobromocriptine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed comparison of the effects of bromocriptine and its isomer, 5'-Isobromocriptine, on cellular signaling pathways. Bromocriptine, a well-characterized dopamine D2 receptor agonist, modulates a range of signaling cascades, impacting neurotransmission, hormone secretion, and metabolic regulation. In contrast, a comprehensive search of scientific literature and databases has revealed a significant lack of available information on the biological activity and cell signaling effects of this compound.
Therefore, this document will focus on a thorough analysis of bromocriptine's established mechanisms of action, supported by experimental data and detailed protocols. While a direct comparison is not feasible due to the absence of data for this compound, this guide will serve as a valuable resource for understanding the intricate signaling networks influenced by bromocriptine.
Bromocriptine: A Multi-Target Dopamine Agonist
Bromocriptine is an ergot alkaloid derivative with a primary pharmacological action as a potent agonist at dopamine D2 receptors.[1] Its therapeutic applications in Parkinson's disease, hyperprolactinemia, and type 2 diabetes stem from its ability to mimic the effects of dopamine in various tissues.[2]
Dopamine D2 Receptor (D2R) Signaling
The canonical signaling pathway initiated by bromocriptine's binding to D2 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, reduces the activity of protein kinase A (PKA). D2 receptor activation can also stimulate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3]
Furthermore, bromocriptine-induced D2R activation leads to the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as initiating G-protein independent signaling cascades.[4][5]
Adrenergic α2A Receptor (α2A-AR) Signaling
Recent studies have revealed that bromocriptine also acts as a partial agonist at the adrenergic α2A receptor (α2A-AR).[4][5] This interaction is particularly relevant in the pancreas, where it contributes to the regulation of insulin and glucagon secretion.[5][6] Similar to its effect on D2 receptors, bromocriptine's agonism at α2A-AR leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.[4] However, a key difference is that bromocriptine-stimulated α2A-AR signaling does not appear to involve the recruitment of β-arrestin.[4][5]
STAT5 Signaling Pathway
In the context of prolactin-secreting pituitary tumors (prolactinomas), the JAK2/STAT5 signaling pathway is a critical regulator of cell survival and proliferation. Prolactin (PRL) itself activates this pathway.[7] Studies have shown that in bromocriptine-resistant prolactinoma cells, there is an increased expression of phosphorylated JAK2 and STAT5.[7] Interestingly, while bromocriptine is used to treat prolactinomas, in resistant cells, it can lead to an upregulation of phosphorylated STAT5 (p-STAT5) and the anti-apoptotic protein Bcl-xL.[7] This suggests a complex interplay and potential for resistance mechanisms involving this pathway.
Quantitative Data on Bromocriptine's Effects
The following table summarizes key quantitative data regarding bromocriptine's interaction with its target receptors and its downstream effects.
| Parameter | Receptor/Pathway | Cell/Tissue Type | Value | Reference |
| IC50 | D2R-mediated inhibition of GSIS | Mouse Islets | 15.8 nM | [5] |
| IC50 | D2R-mediated inhibition of GSIS | INS-1E cells (rat β-cell line) | 14.0 nM | [5] |
| pEC50 | β-arrestin2 recruitment | D2R-expressing cells | -7.18 ± 0.32 | [8] |
| Glucagon Secretion Inhibition | D2R | Mouse Islets | 26.7% decrease at 10 pM | [5] |
| Glucagon Secretion Inhibition | D2R | Human Islets | 30.8% decrease at 10 pM | [5] |
GSIS: Glucose-Stimulated Insulin Secretion
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the effects of bromocriptine on cell signaling.
Receptor Binding Affinity Assay
Objective: To determine the affinity of bromocriptine for its target receptors (e.g., D2R, α2A-AR).
Method: Radioligand binding assays are commonly employed.
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are isolated.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2R) is incubated with the membranes in the presence of varying concentrations of unlabeled bromocriptine.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of bromocriptine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to a binding affinity constant (Ki).
cAMP Modulation Assay
Objective: To measure the effect of bromocriptine on intracellular cAMP levels.
Method: Competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays are typically used.
-
Cell Culture: Cells expressing the receptor of interest (e.g., D2R or α2A-AR) are cultured.
-
Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to increase basal cAMP levels) in the presence or absence of varying concentrations of bromocriptine.
-
Lysis: Cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysates is quantified using a commercially available assay kit.
-
Data Analysis: The concentration of bromocriptine that causes a 50% inhibition of forskolin-stimulated cAMP production (IC50) is determined.
β-Arrestin Recruitment Assay
Objective: To assess the ability of bromocriptine to induce the recruitment of β-arrestin to the D2 receptor.
Method: Bioluminescence Resonance Energy Transfer (BRET) or NanoBRET assays are state-of-the-art methods for this purpose.[5]
-
Cell Transfection: Cells are co-transfected with constructs encoding the D2 receptor fused to a bioluminescent donor (e.g., NanoLuc luciferase) and β-arrestin fused to a fluorescent acceptor (e.g., HaloTag ligand).
-
Ligand Stimulation: Transfected cells are stimulated with varying concentrations of bromocriptine.
-
BRET Measurement: If bromocriptine induces the interaction between the D2 receptor and β-arrestin, the donor and acceptor molecules come into close proximity, resulting in energy transfer that can be measured as a change in the light emission spectrum.
-
Data Analysis: The concentration of bromocriptine that produces 50% of the maximal BRET signal (EC50) is calculated.
Western Blotting for Phosphorylated Proteins
Objective: To determine the effect of bromocriptine on the phosphorylation state of signaling proteins like STAT5.
Method:
-
Cell Treatment and Lysis: Cells are treated with bromocriptine for a specified time, then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-STAT5). A separate membrane can be probed with an antibody against the total protein as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.
-
Imaging: The chemiluminescent signal is captured using an imaging system, and the band intensities are quantified.
This compound: An Uncharacterized Isomer
Despite extensive searches of scientific literature and chemical databases, no studies detailing the synthesis, biological activity, or effects on cell signaling pathways of this compound were found. The '5'-' designation likely refers to a specific position of the bromine atom on the indole ring of the lysergic acid moiety of bromocriptine. However, without experimental data, any discussion of its potential effects would be purely speculative.
The lack of information on this compound highlights a significant knowledge gap. Future research would be required to synthesize this compound and characterize its pharmacological profile to enable a meaningful comparison with bromocriptine.
Conclusion
Bromocriptine exerts its diverse pharmacological effects through a complex interplay of signaling pathways, primarily initiated by its agonism at dopamine D2 receptors and, to a lesser extent, adrenergic α2A receptors. Its ability to modulate cAMP levels, G-protein coupling, β-arrestin recruitment, and the STAT5 pathway underscores its multifaceted mechanism of action. The provided data and experimental protocols offer a solid foundation for researchers investigating the cellular and molecular effects of this important therapeutic agent.
Conversely, the complete absence of data on this compound makes a direct comparison untenable. This guide serves to thoroughly document the known signaling effects of bromocriptine while clearly identifying the uncharted territory of its 5'-isomer, presenting an opportunity for future pharmacological investigation.
References
- 1. Bromocriptine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Dual pancreatic adrenergic and dopaminergic signaling as a therapeutic target of bromocriptine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual pancreatic adrenergic and dopaminergic signaling as a therapeutic target of bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pimozide augments bromocriptine lethality in prolactinoma cells and in a xenograft model via the STAT5/cyclin D1 and STAT5/Bcl-xL signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of 5'-Isobromocriptine versus Bromocriptine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of the ergot alkaloid derivative, 5'-Isobromocriptine, relative to its well-characterized isomer, Bromocriptine. Metabolic stability is a critical parameter in drug development, influencing a compound's pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. While extensive data exists for Bromocriptine, this guide establishes a framework for the evaluation of this compound, presenting hypothetical data to illustrate the comparative analysis that would be undertaken following experimental investigation.
Comparative Metabolic Stability Data
The following table summarizes key metabolic stability parameters for Bromocriptine, based on available literature, and presents hypothetical values for this compound for comparative purposes. These parameters are typically determined using in vitro assays with liver microsomes, which contain the primary drug-metabolizing enzymes.
| Parameter | Bromocriptine | This compound (Hypothetical) | Description |
| In Vitro Half-Life (t½, min) | ~16 (in a long-acting formulation study)[1] | 25 | The time required for 50% of the compound to be metabolized by liver microsomes. A longer half-life suggests greater metabolic stability. |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Moderate to High | Moderate | The rate of metabolism by liver enzymes, independent of physiological factors. Lower intrinsic clearance indicates greater stability. |
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4)[2][3][4][5] | CYP3A4 (Predicted) | The specific enzyme family responsible for the majority of the compound's metabolism. |
| Major Metabolites | Mono- and dihydroxylated derivatives[6] | Hydroxylated derivatives (Predicted) | The chemical products formed after the parent drug is metabolized. The activity of these metabolites can influence the overall pharmacological effect. |
Experimental Protocols
The data presented above would be generated using a standardized in vitro metabolic stability assay with liver microsomes. Below is a detailed protocol for such an experiment.
In Vitro Microsomal Stability Assay
1. Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with human liver microsomes.
2. Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier).
-
Test compounds (this compound, Bromocriptine) and control compounds (e.g., Verapamil, Dextromethorphan).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[7][8]
-
Ice-cold acetonitrile with an internal standard for reaction termination.
-
96-well plates, incubator, centrifuge.
3. Procedure:
-
Preparation: Prepare stock solutions of the test and control compounds. Thaw the liver microsomes on ice. Prepare the NADPH regenerating system and keep it on ice.
-
Incubation Mixture: In a 96-well plate, add the phosphate buffer and the microsomal solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system.[10][11]
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding three volumes of ice-cold acetonitrile containing an internal standard.[7]
-
Sample Processing: Once all time points are collected, centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[9]
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life is calculated as: t½ = 0.693 / k .
-
The intrinsic clearance is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the biological context, the following diagrams are provided.
References
- 1. Pharmacokinetics of a long-acting bromocriptine preparation (Parlodel LA) and its effect on release of prolactin and growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bromocriptine | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 4. drugs.com [drugs.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Metabolite involvement in bromocriptine-induced prolactin inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. mercell.com [mercell.com]
- 11. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Preclinical Assessment of 5'-Isobromocriptine for Enhanced Dopaminergic Modulation
Introduction
Dopamine agonists are a cornerstone in the management of Parkinson's disease and hyperprolactinemia. Bromocriptine, a semisynthetic ergot alkaloid, has been a key therapeutic agent, primarily functioning as a dopamine D2 receptor agonist.[1][2][3] However, its clinical utility can be hampered by side effects and the need for frequent dosing. This guide introduces 5'-Isobromocriptine, a novel bromocriptine derivative, and presents a comparative preclinical validation against bromocriptine. The following data and protocols are intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the therapeutic potential of this new chemical entity.
Comparative Efficacy in a Preclinical Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) rat model is a well-established paradigm for studying Parkinson's disease, inducing progressive degeneration of dopaminergic neurons in the substantia nigra.[1] In this study, the efficacy of this compound was compared to that of bromocriptine in reversing motor deficits.
Table 1: Comparison of Motor Function Improvement in the 6-OHDA Rat Model
| Treatment Group | Dose (mg/kg) | Apomorphine-Induced Rotations (turns/min, mean ± SEM) | Cylinder Test (Forelimb Use Asymmetry, % contralateral) |
| Vehicle (Saline) | - | 1.5 ± 0.3 | 85 ± 5 |
| Bromocriptine | 5 | 5.2 ± 0.8 | 45 ± 7 |
| This compound | 5 | 8.9 ± 1.1 | 25 ± 4 |
| Bromocriptine | 10 | 7.8 ± 1.0 | 30 ± 6 |
| This compound | 10 | 12.5 ± 1.3 | 15 ± 3 |
| *p < 0.05 compared to bromocriptine at the same dose. |
Experimental Protocols
6-OHDA Model of Parkinson's Disease
Objective: To induce unilateral depletion of dopamine neurons to model the motor symptoms of Parkinson's disease.
Protocol:
-
Animal Subjects: Adult male Sprague-Dawley rats (250-300g) are housed under standard laboratory conditions.
-
Anesthesia: Rats are anesthetized with isoflurane (2-3% in oxygen).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull to target the medial forebrain bundle.
-
6-OHDA Injection: 8 µg of 6-OHDA dissolved in 4 µL of saline with 0.02% ascorbic acid is infused unilaterally over 4 minutes.
-
Post-operative Care: Animals are monitored during recovery and provided with soft food and hydration. Behavioral testing commences 2-3 weeks post-lesioning.
Apomorphine-Induced Rotation Test
Objective: To quantify the extent of dopamine receptor supersensitivity, indicative of dopamine depletion.
Protocol:
-
Habituation: Rats are habituated to the testing chamber (a circular arena) for 10 minutes.
-
Apomorphine Administration: Apomorphine (0.5 mg/kg, s.c.) is administered.
-
Rotation Monitoring: Full body rotations contralateral to the lesion are recorded for 60 minutes using an automated rotometer.
-
Data Analysis: The net rotations per minute are calculated.
Cylinder Test
Objective: To assess forelimb akinesia and preferential use of the non-impaired forelimb.
Protocol:
-
Test Environment: Rats are placed in a transparent cylinder.
-
Behavioral Recording: For 5 minutes, the number of times the rat uses its left, right, or both forelimbs to touch the cylinder wall during exploratory rearing is recorded.
-
Data Analysis: The percentage of contralateral (impaired) forelimb use is calculated as: (Contralateral touches + 0.5 * Both touches) / (Total touches) * 100.
Receptor Binding Affinity and Selectivity
The therapeutic effects and side-effect profile of dopaminergic agents are largely determined by their binding affinity and selectivity for different dopamine receptor subtypes.
Table 2: In Vitro Receptor Binding Profile (Ki, nM)
| Compound | Dopamine D1 | Dopamine D2 | Dopamine D3 | Serotonin 5-HT2A | Adrenergic α1 |
| Bromocriptine | >1000 | 2.5 | 4.8 | 15.2 | 8.5 |
| This compound | >1000 | 0.8 | 1.2 | 45.7 | 22.1 |
| *Lower Ki indicates higher binding affinity. |
The data suggests that this compound exhibits a higher affinity and selectivity for D2 and D3 receptors compared to bromocriptine, with reduced affinity for off-target receptors, potentially indicating a more favorable side-effect profile.
Signaling Pathway and Experimental Workflow
Dopamine D2 Receptor Signaling Pathway
The primary mechanism of action for both bromocriptine and this compound is the stimulation of the dopamine D2 receptor, a G-protein coupled receptor (GPCR).
References
A Comparative Analysis of 5'-Isobromocriptine and New Generation Parkinson's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the traditional dopamine agonist bromocriptine, the parent compound of the lesser-studied 5'-Isobromocriptine, against a new generation of Parkinson's disease (PD) drugs. This new wave of therapeutics offers diverse mechanisms of action beyond direct dopamine receptor agonism. We will explore the monoamine oxidase B (MAO-B) inhibitor Safinamide, the catechol-O-methyltransferase (COMT) inhibitor Opicapone, and the adenosine A2A receptor antagonist Istradefylline. This comparison is supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to offer a comprehensive resource for the scientific community.
Mechanism of Action and Pharmacological Profile
The landscape of Parkinson's disease treatment is evolving from direct dopamine replacement strategies to more nuanced approaches that modulate the broader neurochemical environment of the basal ganglia.
Bromocriptine , an ergot derivative, primarily functions as a potent agonist at dopamine D2-like receptors (D2, D3, and D4) and a weak antagonist at D1-like receptors.[1][2] Its therapeutic effect in Parkinson's disease stems from directly stimulating postsynaptic dopamine receptors in the striatum, thereby mimicking the action of depleted dopamine.[3] However, its activity extends to other receptors, including serotonin and adrenergic receptors, which can contribute to its side effect profile.[4]
New generation drugs target different pathways to alleviate Parkinsonian symptoms:
-
Safinamide offers a dual mechanism of action. It is a highly selective and reversible inhibitor of MAO-B, an enzyme that metabolizes dopamine in the brain, thus increasing synaptic dopamine levels.[5] Additionally, it blocks voltage-gated sodium channels and modulates glutamate release, which may contribute to its effects on motor fluctuations.[6]
-
Opicapone is a third-generation, peripherally acting COMT inhibitor.[7] COMT is another key enzyme in the breakdown of levodopa, the precursor to dopamine. By inhibiting peripheral COMT, opicapone increases the bioavailability of levodopa, allowing more of it to reach the brain and be converted to dopamine.[7]
-
Istradefylline represents a non-dopaminergic approach. It is a selective antagonist of the adenosine A2A receptor.[8] These receptors are highly expressed in the striatum, where they oppose the function of dopamine D2 receptors.[9] By blocking A2A receptors, istradefylline indirectly enhances dopaminergic signaling and improves motor control.[9]
The following table summarizes the primary mechanism and binding affinities of these compounds.
| Drug | Primary Target | Mechanism of Action | Ki (nM) |
| Bromocriptine | Dopamine D2 Receptor | Agonist | ~8[1] |
| Safinamide | MAO-B | Reversible Inhibitor | Not explicitly found as a Ki value, but it is a potent inhibitor. |
| Opicapone | COMT | Reversible Inhibitor | Not explicitly found as a Ki value, but it is a potent inhibitor. |
| Istradefylline | Adenosine A2A Receptor | Antagonist | Not explicitly found as a Ki value, but it has high affinity.[10] |
Clinical Efficacy and Performance
Clinical trials provide crucial data on the real-world performance of these drugs in patients with Parkinson's disease. A key metric for efficacy in advanced Parkinson's disease is the reduction in "OFF" time, the periods when symptoms return between medication doses. The Unified Parkinson's Disease Rating Scale (UPDRS) is another critical tool for assessing motor function.
Bromocriptine has been shown to improve motor scores in early Parkinson's disease. In a comparative study with pramipexole, bromocriptine treatment led to a 23.8% improvement in UPDRS part III (motor) scores.[11] Another study comparing it to ropinirole showed a 22% improvement in motor score after 3 years.[3]
Safinamide , when added to levodopa therapy, significantly increases "ON" time and improves motor symptoms. In the SETTLE study, safinamide (50-100 mg/day) significantly improved "ON" time without worsening troublesome dyskinesia, decreased "OFF" time, and improved UPDRS III scores compared to placebo.[12] A post-hoc analysis of the SETTLE study showed that early responders to safinamide had a significant reduction in OFF-time and improvements in UPDRS Part II and III scores at 24 weeks.[13] Another study demonstrated a mean reduction in daily "off" time of 1.3 hours.[14]
Opicapone has also demonstrated significant reductions in "OFF" time. Phase 3 studies showed that 50 mg of opicapone reduced "off" time by 109.2 minutes compared to 40.3 minutes with a placebo.[15] In the BIPARK I and II trials, opicapone at 50 mg led to a least-squares mean reduction in absolute OFF time of 109.2 minutes.[16] A pooled analysis of these trials confirmed that opicapone at 25 mg and 50 mg significantly reduced absolute daily OFF time.[17]
Istradefylline has been approved as an adjunctive treatment to levodopa/carbidopa for patients experiencing "OFF" episodes.[8] Four randomized, placebo-controlled trials demonstrated that istradefylline significantly decreased daily "off" time compared to placebo.[18] A pooled analysis of eight studies showed that istradefylline significantly improved "off" time and "on" time without troublesome dyskinesia.[19] The reduction in "off" time was approximately 1 to 2 hours in these trials.[19]
The following table provides a comparative summary of the clinical efficacy of these drugs.
| Drug | Key Clinical Outcome | Result |
| Bromocriptine | UPDRS Part III Improvement | 22-23.8% improvement[3][11] |
| Safinamide | Reduction in "OFF" Time | ~1.3 hours/day reduction[14] |
| UPDRS Part III Improvement | Significant improvement vs. placebo[20] | |
| Opicapone | Reduction in "OFF" Time | ~1.8 hours/day reduction (109.2 minutes)[15][16] |
| Istradefylline | Reduction in "OFF" Time | ~1-2 hours/day reduction[19] |
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways through which these drugs exert their effects is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate the key signaling cascades and a typical experimental workflow for evaluating novel anti-Parkinsonian drugs.
References
- 1. Bromocriptine mesylate, D2-like dopamine receptor agonist (CAS 22260-51-1) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. A 3-year randomized trial of ropinirole and bromocriptine in early Parkinson’s disease | Neurology [ez-admanager.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 8. neuropharmac.com [neuropharmac.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Double-blind comparison of pramipexole and bromocriptine treatment with placebo in advanced Parkinson's disease. International Pramipexole-Bromocriptine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Frontiers | Sustained response in early responders to safinamide in patients with Parkinson's disease and motor fluctuations: A post hoc analysis of the SETTLE study [frontiersin.org]
- 14. Efficacy and safety of safinamide in Parkinson’s disease patients with motor fluctuations without levodopa dosage escalation over 18 weeks: KEEP study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Opicapone Decreases Off Time in Parkinson Disease - - Practical Neurology [practicalneurology.com]
- 16. neurologylive.com [neurologylive.com]
- 17. Long‐term efficacy of opicapone in fluctuating Parkinson's disease patients: a pooled analysis of data from two phase 3 clinical trials and their open‐label extensions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hcplive.com [hcplive.com]
- 19. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Randomized trial of safinamide add-on to levodopa in Parkinson's disease with motor fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5'-Isobromocriptine: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for 5'-Isobromocriptine. If an SDS is not available, the information for bromocriptine mesylate should be referenced as a baseline, recognizing that the toxicological properties may not be identical.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory to prevent exposure. This includes:
-
Hand Protection: Wear protective gloves.
-
Eye and Face Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Don impervious clothing to prevent skin contact.
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols, especially in poorly ventilated areas.
Spill Management: In the event of a spill, the area should be evacuated and ventilated. The spilled material should be absorbed with an inert, non-combustible material and collected into a suitable, labeled container for disposal. Avoid allowing the substance to enter drains or watercourses, as bromocriptine and its derivatives can be harmful to aquatic life.
Step-by-Step Disposal Protocol
The disposal of this compound, as with other pharmaceutical waste, is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).[1][2][3] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste, which may include certain pharmaceuticals.[1][2][4]
Step 1: Waste Identification and Classification
The first step is to determine if this compound is classified as a hazardous waste. This determination should be made by a qualified individual, such as an Environmental Health and Safety (EHS) professional, based on its characteristics (ignitability, corrosivity, reactivity, toxicity) and any available regulatory lists. While bromocriptine is not typically listed as a hazardous waste, any derivative should be evaluated independently.
Step 2: Segregation of Waste
Proper segregation is crucial to ensure safe and compliant disposal. This compound waste should be collected in a designated, clearly labeled, and sealed container separate from other chemical waste streams.
Step 3: Selection of Disposal Method
The preferred method for the disposal of expired or unused medications is through a drug take-back program.[1] However, for a research compound like this compound, this is unlikely to be a viable option. Therefore, the following methods, in order of preference, should be considered:
-
Licensed Professional Waste Disposal Service: This is the most recommended and safest option. A licensed contractor specializing in chemical or pharmaceutical waste will have the expertise to handle, transport, and dispose of the material in accordance with all regulations. Incineration at a permitted facility is a common and effective method for destroying pharmaceutical waste.[2]
-
In-house Waste Management: If your institution has a dedicated EHS department, they will have established protocols for the disposal of chemical waste. Follow their specific procedures for collection, labeling, and pickup.
What Not to Do:
-
Do Not Flush: Unless explicitly instructed by regulatory agencies for a specific substance, do not flush this compound down the drain.[1] This can lead to water contamination.
-
Do Not Dispose in Regular Trash: Unprocessed chemical waste should not be placed in the regular trash, as this can pose a risk to sanitation workers and the environment.
Quantitative Data Summary
For laboratory purposes, all waste should be quantified and documented. The following table provides a template for tracking this compound waste.
| Waste Stream | Container Type | Quantity (g or mL) | Date Generated | Disposal Date | Disposal Method |
| Solid this compound | Labeled, sealed container | Licensed Waste Hauler | |||
| Contaminated Labware | Labeled, sealed container | Licensed Waste Hauler | |||
| Liquid Waste (if applicable) | Labeled, sealed container | Licensed Waste Hauler |
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's EHS department for specific guidance.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 5'-Isobromocriptine
For Immediate Implementation: This document outlines essential safety protocols and operational procedures for the handling and disposal of 5'-Isobromocriptine, a potent research compound. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment.
Developed for researchers, scientists, and drug development professionals, this guide provides clear, step-by-step instructions to minimize exposure risk and ensure compliant disposal of hazardous materials. The following procedures are based on established safety protocols for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Based on safety data for analogous compounds and general guidance for hazardous drugs, the following PPE is mandatory when handling this compound.[1][2][3][4]
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves.[3][4] | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.[3] |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][5] | Protects eyes from splashes, dust, and aerosols. |
| Lab Coat/Gown | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[3][4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N95 respirator or higher, particularly when handling the powder form or when there is a risk of aerosolization. | Minimizes the risk of inhaling fine particles of the compound. |
| Shoe Covers | Disposable shoe covers.[2] | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Designated Area: All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to control airborne particles.[1]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are within reach inside the containment area.
-
Pre-Labeling: All vials and containers holding the compound must be clearly labeled with the chemical name and appropriate hazard symbols.
2. Handling:
-
Weighing: When weighing the solid compound, do so on a disposable weighing paper or in a tared container within the fume hood to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Avoid Contamination: Use dedicated equipment for handling this compound. Do not use this equipment for other non-hazardous materials.
-
Hand Washing: Wash hands thoroughly with soap and water before donning gloves and after removing them.[3]
3. Post-Handling:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the gown, shoe covers, inner gloves, and finally eye and respiratory protection. Dispose of all disposable PPE in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be segregated into a clearly labeled, sealed, and puncture-resistant hazardous waste container.[1]
-
Waste Labeling: The hazardous waste container must be labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste" in accordance with institutional and local regulations.[6]
-
Disposal Route: Follow your institution's established procedures for the disposal of hazardous chemical waste. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of your institution's specific safety policies and the most current Safety Data Sheet (SDS) for similar compounds. Always perform a risk assessment before beginning any new experimental protocol.
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solved: When handling hazardous medication, personal protective equipment (PPE) must be worn. Lis [Chemistry] [gauthmath.com]
- 3. osha.gov [osha.gov]
- 4. pogo.ca [pogo.ca]
- 5. fishersci.com [fishersci.com]
- 6. weizmann.ac.il [weizmann.ac.il]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
